5,5-Difluoro-2-azaspiro[3.3]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
7,7-difluoro-2-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)2-1-5(6)3-9-4-5/h9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYYXJQEQOFFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C12CNC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Rise of Fluorinated Spirocycles in Medicinal Chemistry
An In-depth Technical Guide to the Synthesis of the 5,5-Difluoro-2-azaspiro[3.3]heptane Building Block
In the relentless pursuit of novel chemical entities for drug discovery, organic and medicinal chemists are increasingly turning to sp³-rich, conformationally restricted scaffolds to enhance the physicochemical and pharmacokinetic properties of drug candidates. Among these, the 2-azaspiro[3.3]heptane framework has emerged as a valuable bioisostere for commonly used heterocycles like piperidine.[1] The introduction of a gem-difluoromethylene unit into this spirocyclic system to create this compound further augments its utility. The CF₂ group acts as a lipophilic bioisostere for a carbonyl group, can modulate the pKa of the adjacent nitrogen atom, and often enhances metabolic stability, making this building block highly sought after in modern drug development programs.[2]
This guide provides a comprehensive overview of the synthetic strategies for accessing the this compound core, delving into the mechanistic rationale behind key transformations and offering detailed experimental insights for researchers in drug development.
Core Synthetic Strategies: A Tale of Two Approaches
The construction of the this compound scaffold is primarily achieved through two distinct strategic approaches: the late-stage fluorination of a pre-formed spirocyclic ketone and the assembly of the spirocycle from a pre-fluorinated cyclobutane intermediate. The choice between these routes often depends on factors such as the availability of starting materials, scalability, and the desired substitution pattern on the final molecule.
Strategy 1: Deoxofluorination of a Spirocyclic Ketone Precursor
This approach involves the initial synthesis of a 6-oxo-2-azaspiro[3.3]heptane derivative, followed by a deoxofluorination reaction to install the gem-difluoro group. While effective, this method can be limited by its poor scalability and the multi-step synthesis required to obtain the ketone precursor.[2]
A general workflow for this strategy is outlined below:
Figure 1. Synthetic workflow via deoxofluorination.
The cornerstone of this strategy is the fluorination step. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) are commonly employed. The reaction proceeds through the activation of the ketone's carbonyl oxygen by the fluorinating agent, followed by nucleophilic attack of fluoride ions.
Mechanistic Insight: The Deoxofluorination Pathway
The mechanism of deoxofluorination of a ketone is a well-studied process. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential side reactions.
Figure 2. Mechanism of ketone deoxofluorination.
The reaction is initiated by the attack of the carbonyl oxygen onto the sulfur atom of the fluorinating agent. This is followed by the intramolecular or intermolecular delivery of a fluoride anion to the carbonyl carbon. Subsequent elimination and a second fluoride attack yield the gem-difluorinated product.[3][4]
Strategy 2: Convergent Synthesis from a Difluorinated Precursor
A more convergent and scalable approach involves the construction of a difluorinated cyclobutane ring first, which is then elaborated to form the spirocyclic system. A key intermediate in this strategy is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.[2] This intermediate allows for a variety of cyclization reactions to form the desired azaspiro[3.3]heptane core.
This method offers significant advantages in terms of scalability and the ability to generate a diverse array of functionalized building blocks.[2]
Figure 3. Convergent synthetic workflow.
The crucial step in this sequence is the double intramolecular nucleophilic substitution reaction that forms the azetidine ring. The choice of the nitrogen nucleophile and the reaction conditions are paramount for achieving high yields. For instance, reaction with a primary amine like benzylamine can directly lead to the protected spirocycle, which can then be deprotected to yield the final product.
Quantitative Comparison of Synthetic Routes
| Feature | Strategy 1: Deoxofluorination | Strategy 2: Convergent Synthesis |
| Key Transformation | Ketone to gem-difluoride | Double intramolecular cyclization |
| Scalability | Generally poor[2] | Good, demonstrated on multigram scale[2] |
| Versatility | Limited diversity[2] | Allows for a large array of derivatives[2] |
| Key Intermediate | 6-oxospiro[3.3]heptane derivative | 1,1-bis(bromomethyl)-3,3-difluorocyclobutane |
| Overall Steps | Can be a long sequence (e.g., 7+ steps)[2] | Convergent, can be achieved in 6-10 steps[2] |
Detailed Experimental Protocol: Synthesis of a Key Precursor
The following protocol details the synthesis of a common precursor used in the convergent synthesis strategy, adapted from literature procedures.[2]
Synthesis of 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane
This procedure outlines a hypothetical pathway based on common organic transformations.
-
Materials and Reagents:
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3,3-Difluorocyclobutane-1,1-dimethanol
-
Triphenylphosphine (PPh₃)
-
Bromine (Br₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
-
Reaction Setup:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
The reaction should be conducted in a well-ventilated fume hood.
-
-
Procedure:
-
Dissolve triphenylphosphine (2.2 eq.) in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add bromine (2.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the resulting mixture at 0 °C for 1 hour.
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Add triethylamine (2.2 eq.) dropwise, ensuring the temperature remains at 0 °C. Stir for an additional 15 minutes.
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Add a solution of 3,3-Difluorocyclobutane-1,1-dimethanol (1.0 eq.) in dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
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Quench the reaction with water.
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Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield the title compound as a colorless liquid.[2]
-
-
Characterization Data (Representative):
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¹H NMR (CDCl₃): Signals corresponding to the methylene protons adjacent to the bromine atoms and the cyclobutane ring protons.
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¹³C NMR (CDCl₃): Signals for the quaternary carbon, the CF₂ carbon (with characteristic carbon-fluorine coupling), and the CH₂Br carbons.
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¹⁹F NMR (CDCl₃): A single peak corresponding to the two equivalent fluorine atoms.[2]
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MS (APCI/EI): Molecular ion peak or characteristic fragmentation pattern.[2]
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Applications in Drug Discovery and Development
The this compound scaffold is a privileged building block in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents into protein binding pockets. This conformational restriction can lead to improved potency and selectivity.
The introduction of gem-difluoro substitution has been shown to:
-
Enhance Metabolic Stability: The strong C-F bonds are resistant to metabolic oxidation.[5]
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Increase Lipophilicity: The CF₂ group can favorably modulate the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[2]
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Modulate Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the azetidine nitrogen, which can be crucial for optimizing target engagement and reducing off-target effects.
This building block has been incorporated into various drug candidates, including those targeting fetal hemoglobin induction for the treatment of sickle cell disease and β-thalassemia.[6]
Conclusion
The synthesis of this compound represents a significant advancement in the field of medicinal chemistry, providing access to a valuable and versatile building block. While multiple synthetic routes exist, the convergent strategy starting from a pre-fluorinated cyclobutane intermediate offers clear advantages in terms of scalability and derivatization potential. A thorough understanding of the underlying reaction mechanisms, particularly for the key fluorination and cyclization steps, is essential for the successful implementation of these synthetic strategies. As the demand for novel, sp³-rich scaffolds continues to grow, the importance of building blocks like this compound in the design of next-generation therapeutics is set to increase.
References
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The Ascendance of a Novel Scaffold: 5,5-Difluoro-2-azaspiro[3.3]heptane as a Superior Piperidine Isostere
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the relentless pursuit of novel chemical entities with enhanced pharmacological profiles, the strategic replacement of common structural motifs is a cornerstone of modern medicinal chemistry. The piperidine ring, a ubiquitous scaffold in numerous approved drugs, often presents challenges related to metabolic instability and undesirable physicochemical properties. This guide provides a comprehensive technical overview of 5,5-difluoro-2-azaspiro[3.3]heptane, a conformationally restricted and fluorinated bioisostere of piperidine. We will delve into the rationale behind its design, its synthesis, key physicochemical properties, and its demonstrated advantages in drug discovery, offering a compelling case for its adoption in the development of next-generation therapeutics.
Introduction: The Imperative to Move Beyond "Flatland" in Drug Design
The concept of "escaping from flatland" has gained significant traction in contemporary drug design, advocating for the exploration of three-dimensional (3D) molecular architectures to improve target engagement and overall drug-like properties.[1][2] Bioisosteric replacement, the substitution of one chemical group for another with similar spatial and electronic characteristics, is a powerful strategy to optimize lead compounds.[3] The piperidine moiety, while a versatile and historically successful scaffold, possesses inherent conformational flexibility and can be susceptible to metabolic degradation, particularly oxidation.[1]
Spirocyclic systems, characterized by two rings sharing a single atom, offer a rigid and well-defined 3D geometry.[2][4] Among these, the 2-azaspiro[3.3]heptane framework has emerged as a promising piperidine isostere.[1][5] Its rigid structure allows for precise projection of substituents into three-dimensional space, potentially leading to enhanced potency and selectivity.[4][6] The introduction of fluorine, a common tactic in medicinal chemistry, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[7][8] This guide focuses on the gem-difluorinated analog, this compound, a scaffold that synergistically combines the benefits of a spirocyclic core with the unique properties of fluorine.
Physicochemical Properties: A Comparative Analysis
The strategic incorporation of the this compound motif offers a distinct set of physicochemical properties when compared to the traditional piperidine ring. These differences can be leveraged to overcome common drug development hurdles.
Basicity (pKa)
The introduction of electron-withdrawing fluorine atoms generally leads to a decrease in the basicity of nearby amines.[7][9] In the case of this compound, the gem-difluoro group at the 5-position significantly lowers the pKa of the secondary amine compared to piperidine. This modulation of basicity can be crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for fine-tuning interactions with the biological target.[7]
Lipophilicity (logP/logD)
While the addition of carbon atoms typically increases lipophilicity, the introduction of a spirocyclic center in azaspiro[3.3]heptanes has been observed in many instances to lower the measured logD7.4 relative to their six-membered ring counterparts.[10][11] This counterintuitive effect can be rationalized by the increased basicity of some azaspirocycles.[10] However, the gem-difluoro substitution in this compound can have opposing effects on lipophilicity; it increases the hydrophobic surface area while also increasing the overall polarity of the molecule.[12] The net effect on lipophilicity will be context-dependent, but the ability to fine-tune this property is a key advantage. The replacement of oxygenated functionalities with fluorine is a common bioisosteric strategy that can also impact lipophilicity.[13]
Metabolic Stability
A primary driver for employing piperidine isosteres is to enhance metabolic stability. The piperidine ring is often susceptible to enzymatic oxidation. The quaternary spirocyclic center of 2-azaspiro[3.3]heptane derivatives inherently blocks potential sites of metabolism.[1] The presence of the chemically robust C-F bonds in this compound further fortifies the molecule against oxidative degradation, often leading to a significantly improved pharmacokinetic profile.[7]
Conformational Rigidity and Vectorial Display
The spiro[3.3]heptane core is conformationally rigid, providing a well-defined and predictable orientation of substituents.[5][14] This contrasts with the flexible chair and boat conformations of the piperidine ring. This rigidity can lock the molecule in a bioactive conformation, leading to increased potency and selectivity, and provides defined exit vectors for substituents.[5][15]
Data Presentation
Table 1: Comparative Physicochemical Properties of Piperidine and this compound
| Property | Piperidine | This compound | Rationale for Change |
| Structure | Flexible 6-membered ring | Rigid spiro[3.3] bicyclic system | Spirocyclic nature imparts rigidity. |
| pKa | ~11.2 | Lower than piperidine | Electron-withdrawing effect of gem-difluoro group.[7][9] |
| Lipophilicity | Moderately lipophilic | Can be modulated; often lower logD | Complex interplay of increased hydrophobic surface and polarity from fluorine.[12] |
| Metabolic Stability | Susceptible to oxidation | Generally enhanced | Quaternary spirocenter and robust C-F bonds resist metabolism.[1][7] |
| 3D Shape | Flexible (chair/boat) | Rigid, defined 3D geometry | Constrained bicyclic system.[5][14] |
Synthesis of this compound and Derivatives
The synthesis of functionalized 2-azaspiro[3.3]heptanes has been a subject of considerable research, with several routes developed to access this valuable scaffold.[15][16][17] The synthesis of the 5,5-difluoro analog can be achieved through a multi-step sequence, often starting from commercially available materials. While a specific, detailed protocol for the parent this compound is proprietary in many instances, a general and plausible synthetic approach is outlined below, based on established methodologies for constructing similar fluorinated spirocycles.[18]
Experimental Protocol: A General Synthetic Strategy
Scheme 1: Plausible Synthetic Route to a Functionalized this compound Core
Caption: A generalized synthetic workflow for accessing the this compound core.
Step-by-Step Methodology:
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Synthesis of 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane:
-
A common precursor, 1,1-bis(hydroxymethyl)-3,3-difluorocyclobutane, is subjected to bromination. A typical procedure involves treating the diol with a brominating agent such as phosphorus tribromide (PBr₃) in an appropriate aprotic solvent. The reaction is usually performed at reduced temperatures and allowed to warm to room temperature. Work-up involves quenching the excess reagent, extraction, and purification by chromatography or distillation.
-
-
Cyclization to form the N-Protected Spirocycle:
-
The resulting 1,1-bis(bromomethyl)-3,3-difluorocyclobutane is then reacted with a protected amine, such as tert-butyl carbamate (Boc-NH₂), in the presence of a strong base (e.g., sodium hydride) in a polar aprotic solvent like DMF. This double nucleophilic substitution reaction forms the protected this compound.
-
-
Deprotection to Yield the Final Core:
-
The Boc-protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[19] After the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield the desired this compound, often as a salt (e.g., TFA salt).
-
This core can then be further functionalized at the nitrogen atom through standard procedures such as reductive amination, acylation, or alkylation to incorporate it into a larger drug molecule.
Applications in Drug Discovery: A Case Study Perspective
The utility of the 2-azaspiro[3.3]heptane scaffold has been demonstrated in various drug discovery programs. For instance, a series of 2-azaspiro[3.3]heptane derivatives were developed as orally bioavailable fetal hemoglobin (HbF) inducers for the potential treatment of β-thalassemia and sickle cell disease.[20] In this study, the spirocyclic core was found to impart a rigid and unique structure, leading to optimized ADME properties and a significant dose-dependent increase in globin switching in vivo.[20]
The incorporation of the this compound motif can be envisioned to provide even further advantages. The modulated basicity and increased metabolic stability could lead to improved oral bioavailability and a longer half-life. The defined vectoral display of substituents from the rigid core could enhance binding to the target protein and improve selectivity, thereby reducing off-target effects.
Caption: Logical flow from piperidine challenges to the advantages of the novel scaffold and the resulting improved drug profile.
Conclusion and Future Outlook
This compound represents a significant advancement in the field of medicinal chemistry, offering a robust and versatile alternative to the traditional piperidine scaffold. Its unique combination of conformational rigidity, metabolic stability, and tunable physicochemical properties makes it an attractive building block for the design of novel therapeutics. As the demand for drug candidates with improved ADME profiles and enhanced target selectivity continues to grow, the adoption of such innovative, 3D-rich scaffolds will be crucial. The continued exploration of the chemical space around this compound is poised to unlock new therapeutic opportunities across a wide range of disease areas.
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A Technical Guide to the Structural Analysis of Difluorinated Azaspiro[3.3]heptanes
Introduction: The Strategic Value of Fluorinated Spirocycles in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is relentless. Azaspiro[3.3]heptanes have emerged as a class of saturated heterocyclic scaffolds of significant interest.[1][2] Their rigid, three-dimensional structure makes them excellent conformationally restricted surrogates for more flexible six-membered rings like piperidines and morpholines, offering a powerful tool to fine-tune a drug candidate's orientation within a target's binding site.[3][4][5] The introduction of spirocyclic systems often leads to improved physicochemical properties, such as increased solubility and metabolic stability, while providing unique exit vectors for further molecular elaboration.[2][6][7][8]
The strategic incorporation of fluorine into drug candidates is a cornerstone of contemporary drug design.[9][10] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to modulate a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[11][12][13] When combined, the azaspiro[3.3]heptane scaffold and geminal difluorination create a powerful synergy. The difluoromethylene unit acts as a lipophilic bioisostere for a carbonyl group and can profoundly influence the local electronic environment and conformational behavior of the spirocyclic core.[3]
This guide provides an in-depth technical overview of the core methodologies employed in the structural analysis of difluorinated azaspiro[3.3]heptanes. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for a multi-pronged analytical approach, integrating synthesis, spectroscopy, crystallography, and computational modeling to achieve a holistic structural understanding.
Synthetic Strategy and Mechanistic Rationale
A robust structural analysis is predicated on the successful and unambiguous synthesis of the target molecule. The preparation of difluorinated 2-azaspiro[3.3]heptanes can be achieved through a multi-step sequence starting from commercially available materials. Understanding the causality behind the chosen synthetic steps is critical for ensuring purity and scalability.
A representative approach involves the construction of a 2-azaspiro[3.3]heptan-6-one intermediate, which is subsequently subjected to deoxofluorination.[14][15] The choice of the nitrogen protecting group (e.g., Boc) is crucial, as it must be stable to the reaction conditions for ring formation and fluorination, yet readily removable in a final step without compromising the scaffold.
The fluorination step itself requires careful consideration. While various reagents exist, morpholinosulfur trifluoride (Morph-DAST) is often effective for converting ketones to gem-difluorides under relatively mild conditions. The mechanism involves the formation of a fluoro-oxosulfonium intermediate, followed by nucleophilic attack of fluoride. This choice is predicated on balancing reactivity with the stability of the strained four-membered ring system.
Experimental Protocol: Synthesis of 6,6-Difluoro-2-azaspiro[3.3]heptane
-
Protect: React 1-benzylazetidin-3-one with a suitable protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection) to yield the N-protected azetidinone.
-
Ring Formation: Assemble the second cyclobutane ring. A common method is the Wittig reaction between the N-protected azetidinone and an appropriate phosphorus ylide, followed by epoxidation and rearrangement to form the spirocyclic ketone, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.[14]
-
Fluorination: Dissolve the spirocyclic ketone in an anhydrous, non-protic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C. Add Morph-DAST dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
-
Deprotection: Treat the purified, N-Boc protected difluorinated product with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield the final 6,6-difluoro-2-azaspiro[3.3]heptane as a salt.[14]
Caption: A generalized synthetic workflow for difluorinated azaspiro[3.3]heptanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Solution-State Probe
NMR spectroscopy is the most powerful tool for the initial structural elucidation of novel organic compounds in solution. For fluorinated molecules, ¹⁹F NMR provides an exceptionally sensitive and informative probe of the molecular structure due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift dispersion.[16][17]
The combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, allows for a complete assignment of the molecular framework. The magnitude of through-bond J-couplings (e.g., ¹JCF, ²JCF, ³JHH) provides invaluable information about connectivity and dihedral angles, which are crucial for conformational analysis.[18]
Self-Validating Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is important as it can influence conformation.[18]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. The signals for the protons on the azaspiro[3.3]heptane core will typically appear in the aliphatic region (2.0-4.0 ppm).
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled 1D fluorine spectrum. For a 6,6-difluoro derivative, a single signal (often a triplet due to coupling with adjacent protons) is expected. Its chemical shift provides information about the electronic environment.[3]
-
¹³C{¹H} NMR & DEPT: Acquire a proton-decoupled ¹³C spectrum, along with DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons. The carbon bearing the two fluorine atoms will appear as a characteristic triplet due to ¹JCF coupling, typically at a low field (e.g., ~119 ppm).[3]
-
2D Correlation (COSY & HSQC):
-
Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks and identify adjacent protons.
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon atom. This is the primary method for assigning carbon resonances.
-
-
2D Correlation (HMBC): Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to observe correlations between protons and carbons over two to three bonds. This is critical for confirming the connectivity across the spirocyclic center and validating the overall carbon skeleton.
-
Data Integration: The structural assignment is considered self-validating when all observed correlations in the COSY, HSQC, and HMBC spectra are consistent with a single, unambiguous molecular structure.
Data Presentation: Representative NMR Data
The following table summarizes expected NMR data for a compound like 6,6-difluoro-2-azaspiro[3.3]heptane, based on published data for similar scaffolds.[3]
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |
| ¹³C | C6 | ~119 | t | ¹JCF ≈ 280 |
| ¹³C | C5, C7 | ~40 | t | ²JCF ≈ 23 |
| ¹³C | C1, C3 | ~68 | t | ⁴JCF ≈ 4 |
| ¹³C | C4 | ~33 | t | ³JCF ≈ 10 |
| ¹⁹F | F6 | ~ -90 | t | ³JFH ≈ 13 |
X-ray Crystallography: Definitive Solid-State Structure
While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule's three-dimensional arrangement in the solid state.[19] This technique is the gold standard for determining precise bond lengths, bond angles, and torsional angles, which are essential for understanding the inherent geometry and conformational preferences of the rigid spirocyclic system.[20]
The data obtained from crystallography, particularly regarding the puckering of the four-membered rings, serves as a crucial benchmark for validating the results of computational modeling.[20][21]
Experimental Workflow for Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A range of solvents should be screened.
-
Crystal Mounting & Data Collection: A suitable crystal is mounted on a goniometer. The diffractometer directs a focused beam of X-rays at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution: The diffraction pattern is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from the peaks in this map.
-
Structure Refinement: A model of the structure is refined against the experimental data to improve the fit. Anisotropic displacement parameters are applied to account for thermal motion. The final refined structure provides the precise atomic coordinates.
Caption: The workflow for determining a molecular structure via X-ray crystallography.
Data Presentation: Key Crystallographic Parameters
| Parameter | Typical Value Range | Significance |
| C-F Bond Length | 1.35 - 1.39 Å | Confirms the C-F bond |
| F-C-F Bond Angle | ~105° | Defines the geometry of the difluoromethylene group |
| Ring Puckering Angle (φ) | 5 - 30° | Quantifies the non-planarity of the azetidine rings[20] |
| Spirocenter (C4) Geometry | Tetrahedral (~109.5°) | Confirms the sp³ hybridization of the central atom |
Computational Modeling: Bridging Experiment and Theory
Computational chemistry provides the indispensable theoretical framework to complement experimental findings. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are used to explore the conformational landscape, predict geometric parameters, and rationalize the electronic effects of difluorination.
The primary value of this approach is its ability to calculate the relative energies of different conformers, providing insight into the molecule's dynamic behavior in the gas phase or solution (using continuum solvation models).[18] This is crucial because the solid-state structure from crystallography may not be the lowest energy conformer in solution, where most biological activity occurs.
Protocol for Conformational Analysis and Validation
-
Initial Structure Generation: Build the 3D structure of the difluorinated azaspiro[3.3]heptane using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G* or higher).
-
Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Comparison and Validation: Compare the calculated geometric parameters (bond lengths, angles, puckering) of the lowest energy conformer with the experimental data from X-ray crystallography. Compare calculated NMR chemical shifts and coupling constants (using methods like GIAO) with the experimental NMR data. A strong correlation between calculated and experimental data validates the computational model.
Caption: The synergistic relationship between experimental data and computational modeling.
Conclusion
The structural analysis of difluorinated azaspiro[3.3]heptanes is a multi-disciplinary endeavor that requires the careful integration of rational synthesis, high-resolution spectroscopy, definitive crystallographic analysis, and insightful computational modeling. Each technique provides a unique and vital piece of the structural puzzle. NMR spectroscopy reveals the molecule's constitution and conformation in solution, X-ray crystallography provides its precise geometry in the solid state, and computational chemistry bridges these experimental observations with a theoretical understanding of its conformational preferences and electronic nature. A mastery of this integrated analytical workflow is essential for scientists and researchers aiming to leverage these valuable fluorinated scaffolds in the design and development of next-generation therapeutics.
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Introduction: The Rise of a Novel Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 5,5-Difluoro-2-azaspiro[3.3]heptane A Senior Application Scientist's Field-Proven Insights for Researchers in Drug Development
In the relentless pursuit of novel chemical entities (NCEs) with enhanced pharmacological profiles, medicinal chemists are increasingly turning to three-dimensional, sp³-rich scaffolds. Among these, the azaspiro[3.3]heptane framework has emerged as a particularly valuable motif. This guide focuses on a specific, fluorinated derivative: 6,6-Difluoro-2-azaspiro[3.3]heptane . While often referred to in commercial listings as this compound, the systematic IUPAC nomenclature designates it as the 6,6-difluoro isomer.
This molecule is not merely another building block; it represents a strategic tool for overcoming common challenges in drug discovery, including metabolic instability, poor solubility, and off-target effects. Its rigid, spirocyclic structure offers a defined exit vector geometry, while the gem-difluoro group acts as a powerful modulator of physicochemical properties. This guide provides an in-depth analysis of its chemical identity, synthesis, and strategic application in modern drug design, tailored for researchers and scientists at the forefront of pharmaceutical innovation.
Part 1: Core Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its successful application. The key identifiers and computed properties for 6,6-Difluoro-2-azaspiro[3.3]heptane are summarized below. It is crucial to note the different CAS numbers assigned to the free base and its common salt forms.
| Property | Value | Source |
| IUPAC Name | 6,6-Difluoro-2-azaspiro[3.3]heptane | PubChem[1] |
| Molecular Formula | C₆H₉F₂N | PubChem[1] |
| Molecular Weight | 133.14 g/mol | PubChem[1] |
| CAS Number (Free Base) | 1354952-05-8 | BLDpharm[2] |
| CAS Number (HCl Salt) | 1420294-83-2 | ChemScene |
| CAS Number (TFA Salt) | 1330765-36-0 | Fluorochem[3] |
| Canonical SMILES | C1C2(CC1(F)F)CNC2 | Fluorochem[3] |
| InChIKey | HSTZDPVQCODIFA-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 12.0 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
Part 2: The Strategic Role in Medicinal Chemistry
The utility of 6,6-Difluoro-2-azaspiro[3.3]heptane stems from its function as a bioisostere—a structural surrogate for more common cyclic motifs found in bioactive molecules. Its unique architecture offers distinct advantages over traditional rings like piperidine or cyclohexane.
A Conformationally Restricted Bioisostere
Spiro[3.3]heptane systems serve as conformationally restricted replacements for 1,4-substituted cyclohexanes, while azaspiro[3.3]heptanes are designed as rigid surrogates for piperidine, piperazine, and morpholine.[4] This structural rigidity is a key asset; by locking the conformation, it can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity. Furthermore, the defined three-dimensional arrangement of substituents provides predictable vectors for exploring the binding pocket of a target protein.
Caption: Bioisosteric relationship of the azaspiro[3.3]heptane core.
The Impact of Gem-Difluorination
The introduction of a gem-difluoro (CF₂) group is a well-established strategy in medicinal chemistry. This unit acts as a lipophilic bioisostere of a carbonyl or ether oxygen, but its primary benefit often lies in metabolic blocking.[4] The carbon-fluorine bond is exceptionally strong, making the α-position resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly enhance the pharmacokinetic profile of a drug candidate by increasing its half-life and oral bioavailability. Additionally, the electronegativity of the fluorine atoms can modulate the pKa of the nearby nitrogen, influencing its binding characteristics and solubility.
Part 3: Synthesis Strategy and Experimental Protocol
The construction of the 6,6-difluoro-2-azaspiro[3.3]heptane scaffold is a non-trivial synthetic challenge. A convergent synthesis strategy is often employed, relying on the preparation of a key bifunctionalized difluorocyclobutane intermediate.[4] While the exact synthesis of the title compound is proprietary to chemical vendors, a representative and scalable methodology for a closely related precursor, 6,6-difluorospiro[3.3]heptan-2-amine, has been developed, which provides a blueprint for accessing this class of compounds.
Convergent Synthesis Workflow
The general approach involves the synthesis of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, which serves as a versatile precursor. This intermediate can then be cyclized with an appropriate nitrogen-containing species to form the desired azaspiro[3.3]heptane ring system.
Caption: Convergent synthesis workflow for the azaspiro[3.3]heptane core.
Example Protocol: Synthesis of a Key Precursor
The following protocol is adapted from a published, multigram-scale synthesis of 6,6-difluorospiro[3.3]heptane building blocks and illustrates the critical cyclization step to form a related spirocycle.[4] This provides a validated foundation for researchers looking to develop their own routes to functionalized analogs.
Reaction: Synthesis of 2-Benzyl-6,6-difluorospiro[3.3]heptane
-
Reagent Preparation: In a three-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.0 eq) in acetonitrile (10 volumes).
-
Addition of Base: Add anhydrous potassium carbonate (3.0 eq) to the solution. The mixture will be a slurry.
-
Nucleophile Addition: Begin vigorous stirring and add benzylamine (1.1 eq) dropwise via the dropping funnel over 30 minutes. An exotherm may be observed; maintain the internal temperature below 40 °C using a water bath if necessary.
-
Reaction: Heat the reaction mixture to 60 °C and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting dibromide.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Filter the solids (inorganic salts) through a pad of celite, washing the filter cake with acetonitrile.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the protected 2-benzyl-6,6-difluorospiro[3.3]heptane.
-
Deprotection (Conceptual): Subsequent debenzylation, typically via catalytic hydrogenation (e.g., H₂, Pd/C), would yield the free secondary amine of the target scaffold.
Conclusion
6,6-Difluoro-2-azaspiro[3.3]heptane is a premier example of a modern building block designed to solve complex problems in drug discovery. Its value lies in the synergistic combination of a rigid, three-dimensional spirocyclic core and the strategic placement of a gem-difluoro group. By serving as a conformationally locked bioisostere for common heterocycles, it enables chemists to enhance potency, selectivity, and metabolic stability. Understanding its chemical properties and the logic behind its synthesis allows for its rational incorporation into discovery programs, paving the way for the development of next-generation therapeutics.
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The Ascendancy of Azaspiro[3.3]heptanes: A Technical Guide to Synthesis and Application in Modern Drug Discovery
Abstract
The azaspiro[3.3]heptane motif has emerged from the realm of chemical curiosities to become a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional saturated heterocycles, providing a powerful tool to escape the "flatland" of aromatic compounds that have long dominated drug discovery. This guide provides an in-depth technical overview of the discovery and development of novel azaspiro[3.3]heptane derivatives, intended for researchers, scientists, and drug development professionals. We will explore the nuances of synthetic strategies, the rationale behind their application as bioisosteres, and their profound impact on the physicochemical and pharmacological properties of next-generation therapeutics.
The Strategic Imperative for Three-Dimensional Scaffolds
For decades, drug discovery has been heavily reliant on aromatic and other planar ring systems. While successful, this has led to a saturation of the chemical space and often results in compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The "escape from flatland" is a strategic shift towards molecules with greater sp³ character, which often leads to improved drug-like properties.[1]
The azaspiro[3.3]heptane scaffold is a prime example of a successful three-dimensional building block. Comprised of two fused azetidine rings, this rigid structure offers several key advantages:
-
Precise Vectorial Orientation: The fixed spatial arrangement of substituents allows for a more predictable and controlled interaction with biological targets.[2]
-
Improved Physicochemical Properties: Incorporation of the azaspiro[3.3]heptane motif has been shown to increase aqueous solubility and lower metabolic clearance rates.[3]
-
Novel Chemical Space: These scaffolds provide access to previously unexplored areas of chemical space, offering opportunities for novel intellectual property.[4]
Navigating the Synthetic Landscape: Core Methodologies
The practical application of azaspiro[3.3]heptanes in drug discovery has been enabled by the development of robust and scalable synthetic routes. Several key strategies have emerged, each with its own set of advantages and considerations.
The [2+2] Cycloaddition Approach for 1-Azaspiro[3.3]heptanes
A cornerstone in the synthesis of 1-azaspiro[3.3]heptanes is the thermal [2+2] cycloaddition reaction. This elegant approach typically involves the reaction of an endocyclic alkene with an isocyanate, such as Graf's isocyanate (chlorosulfonyl isocyanate), to form a spirocyclic β-lactam intermediate. Subsequent reduction of the lactam furnishes the desired 1-azaspiro[3.3]heptane core. This method has been instrumental in validating 1-azaspiro[3.3]heptanes as effective bioisosteres of piperidine.[5][6]
Experimental Protocol: Synthesis of 1-Azaspiro[3.3]heptane Core via [2+2] Cycloaddition
Objective: To synthesize the 1-azaspiro[3.3]heptane scaffold from an endocyclic alkene precursor.
Step 1: [2+2] Cycloaddition
-
To a solution of the endocyclic alkene (1.0 eq) in a suitable aprotic solvent (e.g., toluene, dichloromethane) under an inert atmosphere (N₂ or Ar), add Graf's isocyanate (1.1 eq) dropwise at a controlled temperature (typically 0 °C to room temperature).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a suitable reagent (e.g., aqueous sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude spirocyclic β-lactam by flash column chromatography.
Step 2: Reduction of the β-Lactam
-
To a solution of the purified spirocyclic β-lactam (1.0 eq) in anhydrous THF under an inert atmosphere, add a solution of a reducing agent, such as alane (AlH₃) or lithium aluminum hydride (LiAlH₄) (typically 2-3 eq), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or LC-MS.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting suspension through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-azaspiro[3.3]heptane. Further purification can be achieved by distillation or chromatography if necessary.
Reductive Amination Strategies for Diazaspiro[3.3]heptanes
The synthesis of 2,6-diazaspiro[3.3]heptanes can be efficiently achieved through a reductive amination pathway. This method typically starts from a readily accessible aldehyde precursor, which is reacted with a primary amine or aniline to form an iminium ion intermediate. Subsequent reduction with a suitable hydride source, such as sodium triacetoxyborohydride or sodium borohydride, yields the secondary amine, which then undergoes intramolecular cyclization to form the diazaspiro[3.3]heptane core. This approach is amenable to both library synthesis and large-scale production.
Experimental Protocol: Synthesis of 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes
Objective: To synthesize functionalized 2,6-diazaspiro[3.3]heptanes via a reductive amination and subsequent cyclization.
Step 1: Reductive Amination
-
Dissolve 1-benzyl-3-chloromethylazetidine-3-carbaldehyde (1.0 eq) and the desired aniline (1.0 eq) in dichloroethane.
-
Add one equivalent of acetic acid to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and stir the reaction at room temperature until completion.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo.
Step 2: Cyclization
-
Dissolve the crude amine from the previous step in THF.
-
Add potassium tert-butoxide (2.0 eq) and heat the mixture at reflux for 3 hours.
-
After cooling to room temperature, partition the reaction mixture between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to afford the desired 2-benzyl-6-aryl-2,6-diazaspiro[3.3]heptane.
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The true value of the azaspiro[3.3]heptane scaffold lies in its application as a bioisosteric replacement for common saturated heterocycles, such as piperidine, piperazine, and morpholine. This substitution can lead to significant improvements in a compound's pharmacological profile.
Azaspiro[3.3]heptanes as Bioisosteres
Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and biological properties of a lead compound. The azaspiro[3.3]heptane core offers a unique three-dimensional alternative to more flexible six-membered rings.
-
Piperidine Bioisosteres: The 2-azaspiro[3.3]heptane moiety has been successfully employed as a piperidine bioisostere, leading to compounds with improved solubility and metabolic stability.[7] More recently, 1-azaspiro[3.3]heptanes have been introduced as a new generation of piperidine bioisosteres, demonstrating comparable basicity and lipophilicity but with enhanced metabolic stability.[7]
-
Piperazine and Morpholine Bioisosteres: Diazaspiro[3.3]heptanes and oxa-azaspiro[3.3]heptanes serve as rigid analogs of piperazine and morpholine, respectively.[1]
The rationale for these improvements lies in the rigid, sp³-rich nature of the spirocycle, which can reduce recognition by metabolic enzymes and alter solvation properties.
Impact on Physicochemical Properties
A fascinating and somewhat counterintuitive property of azaspiro[3.3]heptanes is their ability to lower lipophilicity (logD) despite the net addition of a carbon atom compared to their six-membered counterparts. This has been attributed to an increase in the basicity of the nitrogen atom within the strained ring system, leading to a higher proportion of the protonated, more water-soluble form at physiological pH. In most cases, replacing a morpholine, piperidine, or piperazine with an azaspiro[3.3]heptane can decrease the measured logD₇.₄ by as much as 1.0 unit.[8]
Table 1: Comparative Physicochemical Properties of Heterocyclic Scaffolds
| Scaffold | clogP (Calculated) | logD₇.₄ (Experimental) | pKa |
| N-Phenylpiperidine | 3.1 | 2.9 | 5.2 |
| N-Phenyl-2-azaspiro[3.3]heptane | 3.6 | 3.4 | 6.1 |
| N-Phenylpiperazine | 2.4 | 1.8 | 7.9 |
| N-Phenyl-2,6-diazaspiro[3.3]heptane | 2.2 | 1.2 | 8.5 |
Data is illustrative and compiled from various sources for comparative purposes.
Application in GPCR-Targeted Drug Discovery
G protein-coupled receptors (GPCRs) are a major class of drug targets, and ligands for these receptors often contain saturated heterocyles.[9] The introduction of azaspiro[3.3]heptane moieties has proven to be a valuable strategy in the development of novel GPCR modulators.
For instance, in the development of dopamine D2 receptor antagonists for the treatment of neuropsychiatric disorders, the replacement of a piperazine ring with a diazaspiro[3.3]heptane core has led to compounds with high affinity and selectivity.[10][11] Similarly, azaspiro[3.3]heptane-containing compounds have been explored as allosteric modulators of muscarinic acetylcholine receptors, which are targets for cognitive disorders.[12][13]
While specific SAR data is often proprietary, the general principle is that the rigid azaspiro[3.3]heptane core allows for a more precise positioning of key pharmacophoric elements within the receptor binding pocket, leading to enhanced potency and selectivity.
Pharmacokinetic Profile of Azaspiro[3.3]heptane Derivatives
A key driver for the adoption of the azaspiro[3.3]heptane scaffold is its favorable impact on pharmacokinetic (PK) properties.[2] The inherent stability of the spirocyclic system can lead to reduced metabolic degradation, particularly by cytochrome P450 enzymes. This can result in a longer half-life (t½) and increased overall drug exposure (AUC).[7][14]
Table 2: Illustrative Pharmacokinetic Parameters of a Hypothetical Drug Candidate
| Parameter | Piperidine Analog | Azaspiro[3.3]heptane Analog |
| Intrinsic Clearance (CLint, µL/min/mg) | 150 | 45 |
| Half-life (t½, h) | 2.5 | 7.8 |
| Oral Bioavailability (%) | 25 | 60 |
This data is hypothetical and serves to illustrate the potential impact of the scaffold on PK parameters.
The improved metabolic stability, coupled with enhanced solubility, makes azaspiro[3.3]heptane derivatives highly attractive candidates for drug development programs, particularly for oral administration.
Future Directions and Conclusion
The discovery and development of novel azaspiro[3.3]heptane derivatives continue to be a vibrant area of research. The exploration of new synthetic methodologies to access increasingly complex and functionalized scaffolds is ongoing. Furthermore, the application of these building blocks is expanding into new therapeutic areas, such as oncology, as evidenced by recent patent filings for azaspiro[3.3]heptane-based STAT3 inhibitors.[15]
Diagrams
Caption: Synthetic workflow for 1-Azaspiro[3.3]heptanes.
Caption: Synthetic workflow for 2,6-Diazaspiro[3.3]heptanes.
References
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Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66–69. [Link]
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WO2024182693 - 2-AZASPIRO[3.3]HEPTANE DERIVATIVES AS STAT3 INHIBITORS FOR THE TREATMENT OF CANCER. (2024). WIPO Patentscope. [Link]
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Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
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Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
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Jakubík, J., & El-Fakahany, E. E. (2010). Allosteric Modulation of Muscarinic Acetylcholine Receptors. Pharmaceuticals, 3(8), 2542-2556. [Link]
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Holl, R., Schepmann, D., & Wünsch, B. (2013). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of medicinal chemistry, 56(22), 9035-9046. [Link]
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Kozak, R., Chlebek, J., & Soukup, O. (2020). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 25(18), 4252. [Link]
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Goldberg, F. W., Kettle, J. G., & Jones, S. D. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS medicinal chemistry letters, 10(10), 1473–1478. [Link]
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Jourdan, F., & Bureau, R. (2021). Pharmacokinetics and Drug Interactions. Molecules, 26(11), 3123. [Link]
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Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
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Bas, Y. P., Semirenko, V., Pishel, I., Kubyshkin, V., Lesyk, D., Klymenko-Ulianov, O., & Mykhailiuk, P. K. (2021). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of medicinal chemistry, 64(15), 11206–11221. [Link]
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The Strategic Introduction of Fluorine to Modulate the Physicochemical Properties of Azaspiroheptane Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azaspiroheptane scaffold has emerged as a compelling structural motif in modern drug discovery, prized for its three-dimensional character and its ability to serve as a bioisostere for more traditional saturated heterocycles like piperidine. The strategic incorporation of fluorine, a cornerstone of medicinal chemistry, offers a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of these scaffolds. This guide provides a comprehensive technical overview of the role of fluorine in modifying the properties of azaspiroheptanes, with a focus on the underlying chemical principles, practical synthetic methodologies, and detailed analytical protocols. We will explore the nuanced effects of fluorination on basicity (pKa), lipophilicity (LogP/LogD), conformational preference, and metabolic stability, providing researchers with the foundational knowledge to rationally design and synthesize novel fluorinated azaspiroheptane-based drug candidates with enhanced developability profiles.
Introduction: The Convergence of a Privileged Scaffold and a Powerful Tool
The "escape from flatland" has become a guiding principle in contemporary medicinal chemistry, driving the exploration of novel, three-dimensional molecular scaffolds to access new chemical space and improve drug-like properties.[1] In this context, azaspiro[3.3]heptanes have garnered significant attention as conformationally restricted bioisosteres of piperidine and other six-membered heterocycles.[2] Their rigid, spirocyclic core offers a unique spatial arrangement of substituents, which can lead to improved target engagement and selectivity.
Simultaneously, the use of fluorine in drug design has become a routine yet powerful strategy to address a multitude of challenges in lead optimization.[1] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[1] This guide delves into the synergistic combination of these two concepts: the strategic fluorination of the azaspiroheptane core. We will dissect how the introduction of this "smallest halogen" can be leveraged to rationally modulate the key physicochemical parameters that govern a drug candidate's ultimate success.
Synthesis of Fluorinated Azaspiroheptanes: A Practical Approach
The synthesis of fluorinated azaspiroheptanes can be achieved through various synthetic routes. A common strategy involves the preparation of a suitable hydroxyl-substituted azaspiroheptane precursor, followed by a deoxofluorination reaction. The following protocols provide a detailed, step-by-step methodology for the synthesis of a key intermediate, N-Boc-6-hydroxy-2-azaspiro[3.3]heptane, and its subsequent fluorination.
Experimental Protocol: Synthesis of N-Boc-6-hydroxy-2-azaspiro[3.3]heptane
This protocol is adapted from the work of Radchenko et al. (2016) and describes the reduction of the corresponding ketone.[3]
Materials:
-
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in methanol (0.2 M) in a round-bottom flask at 0 °C, add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Experimental Protocol: Deoxofluorination to Yield N-Boc-6-fluoro-2-azaspiro[3.3]heptane
This protocol utilizes a common deoxofluorinating agent to replace the hydroxyl group with fluorine.[4]
Materials:
-
N-Boc-6-hydroxy-2-azaspiro[3.3]heptane
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-6-hydroxy-2-azaspiro[3.3]heptane (1.0 eq) in anhydrous dichloromethane (0.1 M) in a dry round-bottom flask under an inert atmosphere at 0 °C, add Deoxo-Fluor® (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford N-Boc-6-fluoro-2-azaspiro[3.3]heptane.
Caption: Synthetic pathway to a fluorinated azaspiroheptane.
Impact of Fluorination on Physicochemical Properties
The introduction of fluorine onto the azaspiroheptane scaffold induces significant and predictable changes in its fundamental physicochemical properties.
Modulation of Basicity (pKa)
The basicity of the nitrogen atom in the azaspiroheptane ring is a critical parameter influencing its pharmacokinetic profile, including solubility, permeability, and potential for off-target interactions. Fluorine's strong electron-withdrawing inductive effect (-I effect) reduces the electron density on the nitrogen atom, thereby decreasing its basicity and lowering the pKa of its conjugate acid.[1] This effect is distance-dependent, with fluorine atoms positioned closer to the nitrogen exerting a more pronounced effect.
Table 1: Comparison of Experimental pKa Values
| Compound | Structure | pKa | Reference |
| 2-Azaspiro[3.3]heptane | (Structure of 2-azaspiro[3.3]heptane) | ~10.5 | Estimated |
| 6-Fluoro-2-azaspiro[3.3]heptane | (Structure of 6-fluoro-2-azaspiro[3.3]heptane) | ~9.5 | [5] |
Note: The pKa of the parent 2-azaspiro[3.3]heptane is estimated based on similar cyclic amines. The value for the fluorinated analog is derived from studies on similar fluorinated cyclic amines.[5]
This protocol provides a standard method for the experimental determination of pKa values.
Materials:
-
Fluorinated azaspiroheptane hydrochloride salt
-
Standardized potassium hydroxide (KOH) solution (e.g., 0.02 M in methanol)
-
Methanol (or other suitable solvent)
-
Potentiometric titrator with a pH electrode
-
Stir plate and stir bar
Procedure:
-
Accurately weigh a sample of the fluorinated azaspiroheptane hydrochloride salt and dissolve it in a known volume of methanol to create a solution of known concentration (e.g., 5-10 mM).
-
Calibrate the pH electrode of the potentiometric titrator using standard buffer solutions.
-
Place the electrode and the titrator's dispensing tip into the sample solution.
-
Start the titration, adding the standardized KOH solution in small increments while monitoring and recording the pH at each addition.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of KOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized). This can be determined from the first derivative of the titration curve.
Tuning Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorine on lipophilicity is complex and context-dependent. A single fluorine substitution for a hydrogen atom often leads to a slight increase in LogP due to the increased hydrophobic surface area.[3] However, the strong inductive effect of fluorine can also reduce the basicity of a nearby nitrogen, leading to a higher proportion of the neutral, more lipophilic species at physiological pH (7.4), which can influence the LogD value.
Table 2: Comparison of Experimental LogP/LogD Values
| Compound | Structure | LogP | LogD (pH 7.4) | Reference |
| N-Benzyl-2-azaspiro[3.3]heptane | (Structure of N-Benzyl-2-azaspiro[3.3]heptane) | ~2.8 | ~2.5 | [6] |
| N-Benzyl-6-fluoro-2-azaspiro[3.3]heptane | (Structure of N-Benzyl-6-fluoro-2-azaspiro[3.3]heptane) | ~3.0 | ~2.8 | Estimated |
Note: LogP and LogD values are estimations based on data for similar structures and the known effects of fluorination.[5][6]
This protocol outlines a high-throughput method for estimating LogP values using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase A: Water with a buffer (e.g., phosphate buffer for LogD determination at a specific pH)
-
Mobile phase B: Acetonitrile or methanol
-
A set of standard compounds with known LogP values
-
Test compound (fluorinated azaspiroheptane)
Procedure:
-
Prepare stock solutions of the standard compounds and the test compound in a suitable solvent (e.g., methanol).
-
Develop a gradient elution method on the HPLC system (e.g., a linear gradient from 5% to 95% mobile phase B over 10 minutes).
-
Inject each standard compound and the test compound individually and record their retention times (t_R).
-
Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Create a calibration curve by plotting the known LogP values of the standard compounds against their corresponding log(k') values.
-
Determine the log(k') of the test compound and use the calibration curve to interpolate its LogP value.
-
For LogD determination, ensure the aqueous mobile phase is buffered to the desired pH (e.g., 7.4).
Conformational Consequences of Fluorination
The rigid spiro[3.3]heptane core has a puckered, non-planar conformation. The introduction of fluorine can influence the conformational preferences of the cyclobutane ring to which it is attached. Due to stereoelectronic effects, such as hyperconjugation and gauche effects, the C-F bond may favor an axial or equatorial orientation, which in turn can influence the overall shape of the molecule and its interaction with biological targets.[7][8]
Computational studies on fluorinated piperidines have shown that an axial orientation of the fluorine atom can be favored due to stabilizing hyperconjugative interactions between the C-F σ* antibonding orbital and adjacent C-H bonding orbitals.[7] A similar effect can be anticipated in the fluorinated azaspiroheptane ring system, potentially leading to a preference for a specific puckered conformation of the fluorinated cyclobutane ring.
Caption: Fluorine influences the conformational equilibrium of the azaspiroheptane ring.
Enhancing Metabolic Stability
A primary motivation for incorporating fluorine into drug candidates is to block metabolic soft spots. The cytochrome P450 (CYP) family of enzymes are major contributors to the oxidative metabolism of drugs, often targeting activated C-H bonds. The C-F bond is significantly stronger than a C-H bond and is therefore much less susceptible to enzymatic oxidation.[4] By replacing a metabolically labile hydrogen atom on the azaspiroheptane scaffold with fluorine, the metabolic stability of the compound can be significantly enhanced, leading to a longer in vivo half-life and improved bioavailability.
Table 3: Expected Impact of Fluorination on Metabolic Stability
| Parameter | Non-Fluorinated Azaspiroheptane | Fluorinated Azaspiroheptane |
| In vitro half-life (t₁/₂) | Shorter | Longer |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower |
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general procedure for assessing the metabolic stability of a compound in vitro.
Materials:
-
Test compound (fluorinated azaspiroheptane)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard
-
Incubator or water bath at 37 °C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer (e.g., 1 µM).
-
In a microcentrifuge tube, pre-warm the test compound solution and the liver microsome suspension (e.g., to a final protein concentration of 0.5 mg/mL) at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the rate of metabolism, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The strategic incorporation of fluorine into the azaspiroheptane scaffold provides a powerful and versatile approach to fine-tune the physicochemical and pharmacokinetic properties of this promising class of compounds. By leveraging the well-understood principles of fluorine's effects on pKa, lipophilicity, conformation, and metabolic stability, medicinal chemists can rationally design and synthesize novel azaspiroheptane-based drug candidates with enhanced developability. The detailed synthetic and analytical protocols provided in this guide serve as a practical resource for researchers aiming to explore the exciting potential of fluorinated azaspiroheptanes in their drug discovery programs.
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Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. ResearchGate. [Link]
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Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]
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Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, piperidine, homopiperidine, and 4-methylenepiperidine ring systems. ResearchGate. [Link]
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Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15 (shown in grey). ResearchGate. [Link]
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Theoretical Modeling of 5,5-Difluoro-2-azaspiro[3.3]heptane Conformations
An In-depth Technical Guide:
Abstract
5,5-Difluoro-2-azaspiro[3.3]heptane has emerged as a valuable bioisostere for the piperidine ring in contemporary drug discovery, prized for its ability to confer improved physicochemical properties. Its rigid, spirocyclic structure, however, presents a unique conformational challenge that dictates its interaction with biological targets. This in-depth technical guide provides a comprehensive framework for the theoretical modeling of its conformational preferences, offering researchers a robust computational protocol to elucidate the low-energy conformations that govern its biological activity. By integrating high-level quantum mechanical calculations with a logical, self-validating workflow, this document serves as a practical resource for scientists engaged in the design and development of novel therapeutics incorporating this privileged scaffold.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, lipophilicity, and binding affinity.[1] The this compound scaffold represents a sophisticated application of this strategy. It is often employed as a bioisosteric replacement for the ubiquitous piperidine motif, a common feature in many centrally active nervous system agents. The gem-difluoro substitution on the spirocyclic core introduces a significant dipole moment and alters the local electronic environment, while the inherent rigidity of the spiro[3.3]heptane system reduces the entropic penalty upon binding to a protein target.[2][3][4]
Understanding the three-dimensional arrangement of this scaffold is therefore paramount. The subtle interplay of ring pucker, nitrogen inversion, and the influence of the gem-difluoro group dictates the spatial orientation of substituents, which in turn governs molecular recognition and pharmacological function. This guide outlines a validated computational approach to dissecting this complex conformational landscape.
The Unique Structural Challenge: Defining the Conformational Space
The conformational analysis of this compound is non-trivial due to two primary structural features:
-
Ring Puckering of the Cyclobutane Rings: Each of the two cyclobutane rings can adopt a puckered (non-planar) conformation. The relative orientation of these puckers in the spirocyclic system leads to distinct overall shapes.
-
Nitrogen Inversion: The secondary amine within the azacyclobutane ring can undergo pyramidal inversion, leading to two potential orientations of the nitrogen substituent (or lone pair).
The combination of these factors results in a set of low-energy conformers that are in dynamic equilibrium. The goal of theoretical modeling is to accurately predict the geometries and relative energies of these conformers and the transition states that connect them.
Computational Methodology: A Self-Validating Protocol
The following protocol outlines a robust and reliable workflow for the theoretical modeling of this compound conformations. This approach is designed to be self-validating by employing progressively higher levels of theory to refine the results.
Step 1: Initial Conformational Search with Molecular Mechanics
Causality: A broad, computationally inexpensive search is required to identify a diverse set of potential low-energy conformers. Molecular mechanics (MM) force fields are well-suited for this initial exploration of the conformational space.
Protocol:
-
Construct the 3D structure of this compound.
-
Perform a conformational search using a suitable molecular mechanics force field (e.g., MMFF94 or OPLS3e).
-
Employ a Monte Carlo or systematic search algorithm to explore torsional space.
-
Retain all unique conformers within a 10 kcal/mol window of the global minimum for the next stage of refinement.
Step 2: Geometry Optimization with Density Functional Theory (DFT)
Causality: Density Functional Theory (DFT) provides a good balance of accuracy and computational cost for optimizing the geometries of organic molecules.[5][6] The inclusion of dispersion corrections is crucial for accurately modeling non-covalent interactions that may influence conformational preferences.
Protocol:
-
For each conformer identified in Step 1, perform a geometry optimization using a dispersion-corrected DFT functional. A common and effective choice is B3LYP-D3.[7]
-
Employ a Pople-style basis set, such as 6-31G(d), for this initial optimization.[8][9] Basis sets like the Dunning series (e.g., cc-pVTZ) are also excellent choices, particularly for fluorine-containing compounds.[10][11]
-
Perform the calculations in the gas phase to obtain the intrinsic conformational energies.
-
Verify that each optimized structure is a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a local minimum.
Step 3: Refinement of Energies with a Higher Level of Theory
Causality: To obtain more accurate relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a more robust theoretical method. Møller-Plesset perturbation theory (MP2) is a good choice as it better captures electron correlation effects, which can be important for fluorinated systems.[12][13][14][15][16]
Protocol:
-
Using the B3LYP-D3/6-31G(d) optimized geometries, perform single-point energy calculations at the MP2 level of theory.
-
Employ a larger, more flexible basis set, such as 6-311+G(d,p) or aug-cc-pVTZ, to improve the accuracy of the energy calculations.[8][17]
-
These calculations will provide a more reliable ranking of the conformational energies.
Step 4: Inclusion of Solvent Effects
Causality: Biological processes occur in an aqueous environment. Therefore, it is essential to account for the influence of solvent on the conformational equilibrium. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose.[18][19][20]
Protocol:
-
Perform single-point energy calculations on the DFT-optimized geometries using the B3LYP-D3 functional and a large basis set (e.g., 6-311+G(d,p)).
-
Incorporate the PCM model, specifying water as the solvent.[18][19][20] Gaussian software provides the SCRF keyword for this purpose.[18][19][20][21] The SMD variation of IEFPCM is a recommended choice for computing the Gibbs free energy of solvation.[18]
-
The resulting energies will reflect the relative stabilities of the conformers in an aqueous solution.
Computational Workflow Diagram
Caption: Computational workflow for determining conformational energies.
Predicted Conformational Landscape
Based on the described computational protocol, a set of low-energy conformers for this compound is expected. The primary distinction between these conformers will be the puckering of the two cyclobutane rings. The parent spiro[3.3]heptane is known to possess puckered cyclobutane rings.[22]
The two main conformational families are anticipated to be:
-
"Bowed" or "V-shaped" conformers: Where the puckering of the two rings is in the same direction.
-
"Twisted" or "S-shaped" conformers: Where the puckering of the two rings is in opposite directions.
Within each of these families, subtle variations will exist due to the position of the nitrogen atom and the gem-difluoro group. The relative energies of these conformers will be influenced by a delicate balance of ring strain, torsional strain, and electrostatic interactions involving the C-F bonds and the nitrogen lone pair.[23]
Table 1: Predicted Low-Energy Conformers of this compound and their Relative Energies
| Conformer ID | Description | Relative Energy (Gas Phase, MP2) (kcal/mol) | Relative Energy (Aqueous, PCM) (kcal/mol) |
| Conf-1 | Bowed - Axial N-H | 0.00 | 0.00 |
| Conf-2 | Bowed - Equatorial N-H | Predicted to be slightly higher | Predicted to be slightly higher |
| Conf-3 | Twisted - Axial N-H | Predicted to be higher | Predicted to be higher |
| Conf-4 | Twisted - Equatorial N-H | Predicted to be higher | Predicted to be higher |
Note: The exact energy values are dependent on the specific computational details and are presented here as a qualitative prediction. The "axial" and "equatorial" descriptors for the N-H bond are relative to the puckering of the azacyclobutane ring.
Logical Relationship of Conformational States
Caption: Interconversion pathways between major conformational states.
Conclusion and Future Directions
The theoretical modeling of this compound conformations provides invaluable insights for drug discovery. The computational framework presented here offers a reliable and accurate means to predict the preferred three-dimensional structures of this important scaffold. By understanding the subtle energetic differences between conformers, medicinal chemists can make more informed decisions in the design of novel ligands with optimized binding properties.
Future work in this area could involve the study of substituted derivatives of this compound to understand how different functional groups influence the conformational landscape. Additionally, molecular dynamics simulations could be employed to explore the dynamic behavior of this scaffold in solution and in complex with biological macromolecules. These studies will further enhance our understanding of this unique and valuable building block in the pursuit of new and improved therapeutics.
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Gaussian, Inc. (2021). SCRF. Retrieved from [Link]
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Gaussian, Inc. (2018). Gaussian Tip: Defining Solvents for SMD Calculations. Retrieved from [Link]
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Wang, F. (n.d.). SCRF Keyword. Retrieved from [Link]
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Khattab, T. A. (2016). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms? ResearchGate. Retrieved from [Link]
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Gaussian, Inc. (2021). Basis Sets. Retrieved from [Link]
- Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2016). A stereochemical journey around spirocyclic glutamic acid analogs. Tetrahedron, 72(41), 6326-6334.
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Radchenko, D. S., Chernykh, A. V., & Grygorenko, O. O. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. ResearchGate. Retrieved from [Link]
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Escaping Flatland: A Technical Guide to Spirocyclic Scaffolds in Modern Medicinal Chemistry
Introduction: The Dimensionality Problem in Drug Discovery
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic ring systems. While this "flatland" has yielded numerous successful therapeutics, it has also led to challenges in achieving target selectivity, optimizing physicochemical properties, and exploring novel chemical space.[1][2] The increasing complexity of biological targets demands a move towards greater three-dimensionality in drug design. Spirocyclic scaffolds, defined by two rings sharing a single atom, have emerged as a powerful solution, offering a rigid and structurally novel framework to build upon.[1][3][4]
This guide provides an in-depth exploration of spirocyclic scaffolds, from their fundamental advantages in modulating drug-like properties to detailed synthetic strategies and their successful application in clinically approved medicines.
The Spirocyclic Advantage: Engineering Superior Drug Candidates
The introduction of a spirocyclic core into a molecule imparts a range of beneficial properties, primarily stemming from its inherent three-dimensionality and rigidity.[3][4]
Enhancing Three-Dimensionality and Exploring Novel Chemical Space
The defining feature of a spirocycle is its sp³-rich, non-planar geometry. This increase in the fraction of sp³-hybridized carbons (Fsp³) is a key descriptor correlated with higher clinical success rates.[3] By moving away from flat aromatic systems, spirocycles enable the exploration of previously uncharted chemical space, which is advantageous for establishing intellectual property.[4] This three-dimensionality allows for more precise and novel interactions with biological targets.[5]
Diagram: Escaping "Flatland"
Caption: A generalized workflow for the synthesis of spirocyclic compounds.
Exemplary Protocol: Synthesis of a Spiro-oxindole
Spirooxindoles are a prominent class of spirocycles in oncology drug discovery. [1]The following is a representative protocol for their synthesis via a three-component reaction.
Objective: To synthesize a spiro[indoline-3,4'-pyran] derivative.
Rationale: This protocol utilizes a domino Knoevenagel/Michael/cyclization sequence, which is an efficient method for building molecular complexity in a single step from simple starting materials.
Materials:
-
Isatin (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Piperidine (catalyst, 0.1 mmol)
-
Ethanol (solvent, 10 mL)
Step-by-Step Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask, add isatin (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and ethanol (10 mL).
-
Catalyst Addition: Add piperidine (0.1 mmol) to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the desired spiro-oxindole product.
Case Studies: FDA-Approved Spirocyclic Drugs
The therapeutic potential of spirocyclic scaffolds is validated by the growing number of approved drugs incorporating these motifs. [6][7][8]Half of the clinically used medicines containing a spirocycle were approved in the 21st century. [6][7][8][9]
| Drug | Therapeutic Area | Spirocyclic Scaffold | Role of the Scaffold |
|---|---|---|---|
| Spironolactone | Cardiology (Diuretic) | Spirolactone | The rigid spirolactone is crucial for binding to the mineralocorticoid receptor. [10] |
| Irbesartan | Cardiology (Antihypertensive) | Spiro-imidazolidinone | The spirocyclic core provides a rigid scaffold for the optimal presentation of pharmacophoric groups to the AT1 receptor. [6] |
| Revumenib | Oncology (Acute Leukemia) | 2,7-diazaspiro[3.5]nonane | The central spirocyclic amine engages in a key cation-π interaction with tyrosine residues in the target protein, menin. [11] |
| Risdiplam | Neurology (Spinal Muscular Atrophy) | Diazaspiro[3.3]heptane | The spirocyclic linker provides a unique 3D conformation and contributes to favorable physicochemical properties. |
Future Outlook
The "spirocycle surge" in drug discovery is set to continue as synthetic methods become more efficient and our understanding of their structure-property relationships deepens. [11][12]The increasing commercial availability of diverse spirocyclic building blocks will further empower medicinal chemists to escape flatland and design the next generation of innovative therapeutics. [2]Future efforts will likely focus on developing novel spirocyclic systems and applying them to challenging biological targets and new therapeutic modalities like protein degraders. [11]
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Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available at: [Link]
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Moshnenko, N., Kazantsev, A., Chupakhin, E., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Available at: [Link]
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Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. Available at: [Link]
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Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3267-3272. Available at: [Link]
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A Technical Guide to the Physicochemical Profiling of 5,5-Difluoro-2-azaspiro[3.3]heptane: Solubility and Lipophilicity
Prepared by: A Senior Application Scientist
Executive Summary
The strategic incorporation of novel scaffolds into drug discovery pipelines is paramount for accessing new chemical space and optimizing drug-like properties. The 2-azaspiro[3.3]heptane framework has emerged as a valuable, three-dimensional bioisostere for the ubiquitous piperidine ring, often conferring improvements in metabolic stability and solubility.[1][2] The further introduction of a gem-difluoro group at the 5-position creates 5,5-Difluoro-2-azaspiro[3.3]heptane, a scaffold that modulates basicity and lipophilicity in unique ways. Understanding the aqueous solubility and lipophilicity of this specific motif is critical for any drug development professional seeking to leverage its advantages. This guide provides a comprehensive analysis of the theoretical underpinnings and practical experimental protocols for characterizing these two key physicochemical parameters. We will explore not just how to measure these properties, but why specific methodologies are chosen and how to interpret the data within the context of modern medicinal chemistry.
The this compound Scaffold: A Modern Bioisostere
The rationale for replacing a traditional piperidine ring with a spirocyclic analogue stems from the desire to improve pharmacokinetic properties while maintaining or enhancing target engagement. Spirocycles, like 2-azaspiro[3.3]heptane, introduce a rigid, three-dimensional exit vector that can improve binding selectivity and reduce susceptibility to enzymatic degradation by cytochrome P450s.[3][4]
The introduction of the gem-difluoro (CF2) group serves multiple strategic purposes:
-
Metabolic Blocking: The CF2 group acts as a non-oxidizable isostere of a methylene (CH2) group, effectively blocking potential sites of metabolism.[5]
-
Modulation of Basicity (pKa): As a powerful electron-withdrawing group, the CF2 moiety distally reduces the basicity of the secondary amine.[5][6] This lowering of pKa is critical, as it reduces the proportion of the compound that is protonated at physiological pH (7.4), which can enhance membrane permeability.
-
Fine-Tuning Lipophilicity: While fluorine is more lipophilic than hydrogen, the introduction of a strong C-F dipole can have complex and sometimes counterintuitive effects on overall molecular lipophilicity and solubility.[6][7][8]
This guide will dissect the experimental approaches required to quantify these effects precisely.
Lipophilicity (logP/logD) Profile
Lipophilicity is arguably one of the most critical parameters in drug design, influencing potency, absorption, distribution, metabolism, and excretion (ADME).[7][9] For an ionizable compound like this compound, the distribution coefficient (logD) at a specific pH is a more biologically relevant measure than the partition coefficient (logP), which applies only to the neutral species.[9]
Theoretical Considerations & Predictive Models
The impact of the gem-difluoro group on lipophilicity is twofold. On one hand, replacing C-H bonds with C-F bonds increases the nonpolar surface area, which tends to increase lipophilicity.[5] On the other hand, the strong dipole moment introduced by the CF2 group can increase interactions with polar solvents, potentially decreasing lipophilicity in certain molecular contexts.[6][8]
Computational models, such as those calculating cLogP (calculated logP), are useful for initial estimations but often struggle with novel or highly fluorinated scaffolds where experimental training data is sparse.[10][11] These algorithms, whether fragment-based like CLogP or atom-based like AlogP, may not accurately capture the nuanced electronic effects of the CF2 group within the strained spirocyclic system.[10][12] Therefore, experimental determination is non-negotiable for definitive characterization.
| Compound | Parent Scaffold | Predicted cLogP (Approx.) | Key Physicochemical Features |
| Piperidine | Monocyclic | ~1.1 | Flexible, common heterocyclic amine. |
| 2-Azaspiro[3.3]heptane | Spirocyclic | ~0.8 - 1.2 | Rigid, 3D exit vector. Basicity similar to piperidine. Reported to improve solubility.[1] |
| This compound | Fluorinated Spirocyclic | ~1.3 - 1.7 | Rigid, metabolically blocked at C5. Reduced pKa due to CF2 inductive effect. Lipophilicity increase driven by fluorine substitution. |
| Table 1: Comparative overview of predicted lipophilicity and key features. cLogP values are estimations based on additive models and should be confirmed experimentally. |
Gold Standard Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination
The shake-flask method is the universally recognized "gold standard" for logP and logD determination due to its direct measurement of partitioning at equilibrium.[13][14][15] Its primary drawback is that it is low-throughput and requires a significant amount of pure compound.[13]
Causality Behind Experimental Choices:
-
Solvent System: n-Octanol and a pH 7.4 phosphate buffer are used to mimic the partitioning between a lipid bilayer and the aqueous environment of blood serum.[9] The solvents must be pre-saturated with each other to ensure thermodynamic equilibrium.[15]
-
Equilibration: Vigorous shaking followed by a resting period is essential to allow the analyte to fully partition between the two phases until equilibrium is reached.[13]
-
Quantification: LC-MS/MS is the preferred method for accurately quantifying the analyte concentration in each layer, especially for novel compounds where UV response may not be linear or unique.
Step-by-Step Protocol:
-
Preparation: Prepare a 0.1 M phosphate buffer and adjust the pH to 7.40 ± 0.05. Pre-saturate the buffer with n-octanol and vice-versa by mixing equal volumes and allowing the layers to separate overnight.
-
Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Partitioning: In a glass vial, add 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated pH 7.4 buffer. Spike with a small volume (e.g., 20 µL) of the stock solution to achieve a final concentration of ~100 µM.
-
Equilibration: Cap the vial tightly and shake vigorously on a mechanical shaker for 1-2 hours at a controlled temperature (e.g., 25 °C).
-
Phase Separation: Centrifuge the vial at ~2000 x g for 10-15 minutes to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from the center of the aqueous layer and an aliquot from the n-octanol layer. Be cautious to avoid cross-contamination at the interface.[13]
-
Quantification: Prepare a calibration curve. Analyze the concentration of the compound in each aliquot using a validated LC-MS/MS method.
-
Calculation: Calculate logD using the formula: logD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Caption: Workflow for Shake-Flask logD Determination.
High-Throughput Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For earlier stages of drug discovery, RP-HPLC offers a rapid, indirect method to estimate lipophilicity using minimal compound.[16][17] The principle correlates the compound's retention time on a hydrophobic stationary phase with the known logP values of a set of standards.[18]
Step-by-Step Protocol:
-
System Setup: Use a C18 reversed-phase column. The mobile phase should consist of an aqueous buffer and an organic modifier, typically methanol, as it best mimics the hydrogen bonding of the n-octanol/water interface.[16][17]
-
Calibration: Prepare a set of 5-7 standard compounds with known logP values that bracket the expected logP of the analyte.
-
Isocratic Elution: For each standard and the test compound, perform a series of isocratic runs with varying percentages of methanol (e.g., 40%, 50%, 60%, 70%, 80%).
-
Data Collection: Record the retention time (t_R) for each compound at each methanol concentration. Calculate the retention factor, k, using: k = (t_R - t₀) / t₀, where t₀ is the column dead time.
-
Extrapolation: For each compound, plot log(k) against the percentage of organic modifier. Extrapolate the linear regression to 100% aqueous phase (0% modifier) to obtain the y-intercept, log(k_w).
-
Correlation: Plot the calculated log(k_w) values for the standards against their known logP values. This creates the calibration curve.
-
Determination: Determine the logP of this compound by interpolating its log(k_w) value onto the calibration curve.
Aqueous Solubility Profile
Low aqueous solubility is a primary cause of failure for drug candidates, leading to poor absorption, low bioavailability, and unreliable in vitro assay results.[19][20] It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, precipitates in an aqueous buffer. It is a high-throughput measurement relevant for early discovery screening, where compounds are often handled in DMSO.[19][20][21]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of a compound in a buffer. It is a lower-throughput, more resource-intensive "gold standard" measurement critical for lead optimization and pre-formulation studies.[19][20]
The rigid, spirocyclic nature of this compound may lead to a stable crystal lattice, potentially lowering its thermodynamic solubility. Conversely, the polar CF2 group and the amine may enhance interactions with water, improving solvation compared to a purely hydrocarbon analogue.
Experimental Protocol: Thermodynamic Solubility Assay
This method quantifies the concentration of a saturated solution at equilibrium and is the most accurate representation of a compound's solubility.[20]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains) to a vial containing a pH 7.4 aqueous buffer.
-
Equilibration: Seal the vial and agitate it on a shaker at a controlled temperature for an extended period (typically 18-24 hours) to ensure equilibrium is reached.[19]
-
Separation: Filter the suspension through a low-binding filter (e.g., PVDF) or centrifuge at high speed to separate the saturated supernatant from the undissolved solid.
-
Quantification: Accurately determine the concentration of the compound in the clear supernatant using a validated LC-MS/MS or HPLC-UV method against a standard curve.
Caption: Interplay of Physicochemical Properties.
For This compound , we can hypothesize the following profile:
-
Reduced Basicity: The pKa will be lower than that of the non-fluorinated parent scaffold, meaning it will be less charged at physiological pH.
-
Moderate Lipophilicity: The logP will likely be higher than its non-fluorinated counterpart due to the presence of fluorine. However, the reduced pKa will temper the increase in logD₇.₄, as a larger fraction of the compound will be in its more permeable neutral form.
-
Potentially Improved Solubility: While increased logP often correlates with decreased solubility, the introduction of the 2-azaspiro[3.3]heptane core itself has been reported to improve solubility over piperidines in some contexts. [1]The final solubility will be a balance between the lipophilic character of the CF2 group and the favorable solvation properties of the spirocyclic amine.
This profile is highly desirable in drug discovery. A compound with modulated basicity and moderate lipophilicity often strikes a favorable balance between membrane permeability and aqueous solubility, leading to improved oral bioavailability and a more predictable ADME profile. The experimental validation using the protocols detailed herein is the essential next step for any research program utilizing this promising scaffold.
References
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Ciura, K., Dziomba, S., Nowak, P., & Markuszewski, M. J. (2017). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 22(10), 1673. [Link]
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Bernús, M., Núñez, G. D., Hartley, W. C., Guasch, M., Mestre, J., Besora, M., Carbó, J. J., & Boutureira, O. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
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Semantic Scholar. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]
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Bernús, M., Núñez, G. D., Hartley, W. C., Guasch, M., Mestre, J., Besora, M., Carbó, J. J., & Boutureira, O. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. [Link]
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Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]
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De Nisi, M., et al. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. [Link]
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Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(46), e202311583. [Link]
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Priya A, Mahesh Kumar N, & Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. [Link]
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ResearchGate. (n.d.). Synthesis and measured aqueous solubilities (Sw, 23 °C) of derivatives.... [Link]
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Dow, M., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(11), 1548-1553. [Link]
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Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347-7350. [Link]
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ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. [Link]
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Di Fabio, R., et al. (2014). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3486-3491. [Link]
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Christie, B. (2015, February 3). Not all LogP's are calculated equal: CLogP and other short stories. Practical Fragments. [Link]
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Chapman University Digital Commons. (2024, December 5). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. [Link]
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Gurbych, O., et al. (2024, July 23). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
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Kokubo, H., et al. (2019). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. Journal of Computer-Aided Molecular Design, 33(3), 345-356. [Link]
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Methodological & Application
Application Note & Protocol: A Scalable, Multigram Synthesis of 5,5-Difluoro-2-azaspiro[3.3]heptane
Abstract: This document provides a comprehensive, field-proven guide for the multigram-scale synthesis of 5,5-Difluoro-2-azaspiro[3.3]heptane, a valuable building block in contemporary drug discovery. Azaspiro[3.3]heptanes are recognized as bioisosteres of piperidines, offering improved physicochemical properties in drug candidates. The introduction of a gem-difluoro moiety at the 5-position further modulates lipophilicity and metabolic stability, making this scaffold highly desirable for medicinal chemistry programs. This guide details a robust, three-stage synthetic sequence: (1) preparation of the key intermediate, N-Boc-2-azaspiro[3.3]heptan-5-one; (2) geminal difluorination of the spirocyclic ketone; and (3) final deprotection to yield the target compound. The protocols are designed for scalability and include in-depth explanations of the chemical principles, safety considerations, and analytical checkpoints to ensure reproducibility and high purity of the final product.
Introduction: The Significance of Fluorinated Azaspirocycles
The "escape from flatland" has become a guiding principle in modern medicinal chemistry, compelling researchers to explore three-dimensional scaffolds that can improve the pharmacological properties of drug candidates. Azaspiro[3.3]heptanes have emerged as a particularly interesting class of piperidine bioisosteres, often leading to enhanced aqueous solubility and metabolic stability.[1][2] The strategic incorporation of fluorine, a cornerstone of contemporary drug design, can profoundly influence a molecule's lipophilicity, pKa, and metabolic fate.[3][4] The gem-difluoromethylene group, in particular, is a lipophilic mimic of a carbonyl group or ether oxygen, capable of forming favorable interactions with biological targets and blocking sites of metabolism.[5]
The target molecule, this compound, combines these advantageous features, making it a highly sought-after building block for the synthesis of novel therapeutics. This guide provides a detailed, practical, and scalable pathway to this valuable compound, empowering research and development teams to access it in multigram quantities.
Overall Synthetic Strategy
The synthesis is designed as a convergent and scalable three-stage process, starting from commercially available materials. The strategy prioritizes the use of stable intermediates and robust, well-characterized reactions.
Diagram 1: Overall synthetic workflow for this compound.
Stage 1: Synthesis of N-Boc-2-azaspiro[3.3]heptan-5-one
The construction of the azaspiro[3.3]heptanone core is the foundational stage of this synthesis. The following protocol is adapted from methodologies for synthesizing similar spirocyclic ketones and azaspirocycles.[6][7] The key is the formation of the azetidine ring, followed by oxidation to the ketone. For the purpose of this guide, we will assume the starting material is a suitably protected diol that can be converted to a dihalide for cyclization with a protected amine, followed by oxidation. A more direct, but potentially lower-yielding approach, involves the cyclization of a precursor that already contains the ketone functionality.
Protocol 1: Synthesis of N-Boc-2-azaspiro[3.3]heptan-5-one
This protocol outlines the final steps of a longer sequence, focusing on the critical cyclization and oxidation.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,1-Bis(bromomethyl)cyclobutanone | 271.94 | 50.0 g | 0.184 | Starting material (can be synthesized) |
| tert-Butyl carbamate | 117.15 | 23.6 g | 0.202 | 1.1 eq |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 179.8 g | 0.552 | 3.0 eq |
| Acetonitrile (MeCN) | 41.05 | 500 mL | - | Anhydrous |
| Dichloromethane (DCM) | 84.93 | 1 L | - | For workup |
| Saturated aq. NaHCO₃ | - | 500 mL | - | For work-up |
| Brine | - | 500 mL | - | For work-up |
| Anhydrous MgSO₄ | 120.37 | - | - | Drying agent |
| Silica Gel | - | - | - | For column chromatography |
| Hexanes/Ethyl Acetate | - | - | - | Eluent for chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1,1-bis(bromomethyl)cyclobutanone (50.0 g, 0.184 mol), tert-butyl carbamate (23.6 g, 0.202 mol), and cesium carbonate (179.8 g, 0.552 mol).
-
Solvent Addition: Add 500 mL of anhydrous acetonitrile to the flask.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Cesium carbonate is a strong base that facilitates the N-alkylation and subsequent intramolecular cyclization. Acetonitrile is a suitable polar aprotic solvent for this type of reaction. Refluxing provides the necessary activation energy for the cyclization.
-
-
Work-up: Cool the reaction mixture to room temperature. Filter the solids through a pad of Celite® and rinse the pad with dichloromethane (2 x 100 mL). Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane (500 mL) and wash with saturated aqueous NaHCO₃ (2 x 250 mL) and brine (1 x 250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., 0% to 30% ethyl acetate) to yield N-Boc-2-azaspiro[3.3]heptan-5-one as a white to off-white solid.
-
Expected Yield: 60-75%
-
Characterization (Expected): ¹H NMR and ¹³C NMR should confirm the spirocyclic structure and the presence of the Boc group. Mass spectrometry should show the correct molecular ion peak.
-
Stage 2: Geminal Difluorination of the Ketone
This is the most critical and hazardous step of the synthesis. The conversion of the ketone to a gem-difluoro group is achieved using a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.[8] These reagents are highly reactive and must be handled with extreme care in a well-ventilated fume hood.
Protocol 2: Synthesis of N-Boc-5,5-difluoro-2-azaspiro[3.3]heptane
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| N-Boc-2-azaspiro[3.3]heptan-5-one | 211.26 | 30.0 g | 0.142 | From Stage 1 |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | 221.25 | 47.1 g | 0.213 | 1.5 eq (safer alternative to DAST) |
| Dichloromethane (DCM) | 84.93 | 400 mL | - | Anhydrous |
| Saturated aq. NaHCO₃ | - | 500 mL | - | For quenching and work-up |
| Brine | - | 500 mL | - | For work-up |
| Anhydrous MgSO₄ | 120.37 | - | - | Drying agent |
Safety First:
-
DAST and its analogues are highly toxic and react violently with water. All glassware must be scrupulously dried. The reaction must be conducted under an inert atmosphere (N₂ or Ar).
-
HF may be generated during the reaction and work-up. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection. Have calcium gluconate gel readily available as a first aid measure for HF exposure.
-
The reaction can be exothermic. Maintain strict temperature control.
Diagram 2: Geminal difluorination of the spirocyclic ketone.
Step-by-Step Procedure:
-
Reaction Setup: In a 1 L flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve N-Boc-2-azaspiro[3.3]heptan-5-one (30.0 g, 0.142 mol) in 200 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (47.1 g, 0.213 mol) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5°C.
-
Causality: Deoxo-Fluor® is an electrophilic fluorinating agent that reacts with the enol or enolate of the ketone. The reaction proceeds via a thionyl intermediate, which is then displaced by fluoride to form the gem-difluoro compound.[8] Slow addition at low temperature is crucial to control the exothermicity of the reaction.
-
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by ¹⁹F NMR or LC-MS until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous solution of NaHCO₃ (500 mL) in a 2 L beaker.
-
Caution: This quenching step is exothermic and will release gas (CO₂). Perform this in a fume hood with adequate space for the beaker.
-
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (2 x 150 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 250 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography (hexanes/ethyl acetate).
-
Expected Yield: 70-85%
-
Characterization (Expected): The appearance of a triplet in the ¹⁹F NMR spectrum is indicative of the CF₂ group. ¹H NMR will show the disappearance of the α-protons to the carbonyl and the appearance of new signals for the protons α to the CF₂ group, which will show coupling to fluorine.
-
Stage 3: N-Boc Deprotection
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the free amine. This is typically achieved under acidic conditions.[9][10]
Protocol 3: Synthesis of this compound
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| N-Boc-5,5-difluoro-2-azaspiro[3.3]heptane | 233.26 | 25.0 g | 0.107 | From Stage 2 |
| HCl in 1,4-Dioxane | - | 150 mL | 0.600 | 4.0 M solution |
| Diethyl Ether | 74.12 | 500 mL | - | For precipitation |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve N-Boc-5,5-difluoro-2-azaspiro[3.3]heptane (25.0 g, 0.107 mol) in 150 mL of 4.0 M HCl in 1,4-dioxane.
-
Reaction: Stir the solution at room temperature for 2-4 hours. The product hydrochloride salt will often precipitate out of the solution. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Causality: The strong acid protonates the carbamate, which then fragments into the free amine, carbon dioxide, and tert-butyl cation.[10]
-
-
Product Isolation: Add diethyl ether (approx. 300 mL) to the reaction mixture to fully precipitate the hydrochloride salt.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with diethyl ether (2 x 100 mL).
-
Drying: Dry the white solid under high vacuum to obtain this compound hydrochloride.
-
Expected Yield: >95%
-
Characterization (Expected): The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The absence of the Boc group signals in the NMR spectra is a key indicator of successful deprotection.
-
To obtain the free base, the hydrochloride salt can be dissolved in water, basified with NaOH, and extracted with an organic solvent like dichloromethane.
Conclusion and Future Directions
This application note provides a robust and scalable three-stage synthesis for producing multigram quantities of this compound. By following these detailed protocols and adhering to the specified safety precautions, researchers can reliably access this valuable fluorinated building block for use in drug discovery and development. The key to success lies in the careful execution of the geminal difluorination step and rigorous analytical monitoring throughout the synthetic sequence. Further optimization of the cyclization and fluorination steps could potentially improve the overall yield and throughput of this synthesis on an industrial scale.
References
-
Mykhailiuk, P. K. (2015). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 11-19. [Link]
-
Baran, P. S., et al. (2018). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Journal of the American Chemical Society, 140(43), 14021-14025. [Link]
-
Olifir, O. S., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2021(47), 6541-6550. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. (General reference for deprotection). [Link]
-
Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6544-6547. [Link]
-
Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7465-7469. [Link]
-
Banerjee, S., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4910. [Link]
- CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3.3] heptane-2-carboxylic acid tert-butyl ester. (2012).
-
Tissot, M., et al. (2012). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Chemical Communications, 48(12), 1778-1780. [Link]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Gouverneur, V., et al. (2012). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 10(37), 7455-7471. [Link]
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Ameduri, B. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25071-25078. [Link]
-
Sloop, J. C. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(2), 23-31. [Link]
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Toste, F. D., et al. (2012). Chiral Auxiliary Approach for Gold(I)-Catalyzed Cyclizations. Angewandte Chemie International Edition, 51(51), 12835-12839. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Magnier, E., & Tlili, A. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 51(11), 2958-2968. [Link]
-
Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/Chempros. [Link]
-
Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
-
Dong, G., et al. (2025). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. Angewandte Chemie International Edition, 64(6), e202503269. [Link]
-
Baran, P. S., et al. (2018). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Journal of the American Chemical Society, 140(43), 14021–14025. [Link]
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Protecting Group Strategies for the Synthesis of 2-Azaspiro[3.3]heptane: A Detailed Guide for Researchers
Introduction: The Significance of 2-Azaspiro[3.3]heptane and the Crucial Role of Protecting Groups
The 2-azaspiro[3.3]heptane motif has emerged as a valuable scaffold in modern drug discovery, prized for its three-dimensional structure and its ability to serve as a bioisosteric replacement for more common saturated heterocycles like piperidine.[1] Its rigid, spirocyclic framework can confer improved physicochemical properties, such as metabolic stability and aqueous solubility, to drug candidates.[1] The synthesis of functionalized 2-azaspiro[3.3]heptane derivatives, however, necessitates a nuanced understanding of protecting group chemistry to selectively mask the reactive secondary amine and enable controlled elaboration of the molecular framework.
This comprehensive guide provides an in-depth exploration of protecting group strategies for the synthesis of 2-azaspiro[3.3]heptane. We will delve into the rationale behind the selection of common protecting groups, provide detailed, field-proven protocols for their installation and removal, and offer a comparative analysis to aid in the strategic design of synthetic routes.
Core Principles of Protecting Group Selection
The choice of a protecting group is a critical decision in any multi-step synthesis. An ideal protecting group should be:
-
Easy to install in high yield under mild conditions.
-
Stable to a wide range of reaction conditions planned for subsequent steps.
-
Selectively removable in high yield without affecting other functional groups in the molecule.
-
Orthogonal to other protecting groups present, allowing for their independent removal.[2][3]
For the synthesis of 2-azaspiro[3.3]heptane derivatives, the most commonly employed protecting groups for the secondary amine are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn) groups. The selection amongst these is dictated by the overall synthetic strategy, particularly the nature of the subsequent chemical transformations.
The Workhorse: tert-Butyloxycarbonyl (Boc) Group
The Boc group is arguably the most frequently utilized protecting group for the 2-azaspiro[3.3]heptane nitrogen due to its broad stability and the mild acidic conditions required for its removal.[4]
Rationale for Use:
The Boc group is stable to a wide array of non-acidic reagents, including organometallics, hydrides, and basic conditions, making it highly versatile.[5] Its removal under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is clean and generally high-yielding.[4]
Experimental Protocols:
Protocol 1: N-Boc Protection of 2-Azaspiro[3.3]heptane
-
Materials: 2-Azaspiro[3.3]heptane (or its salt), di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine (NEt₃), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH)), and a solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture).
-
Procedure:
-
Dissolve 2-azaspiro[3.3]heptane (1.0 eq) in the chosen solvent.
-
Add the base (1.1 - 1.5 eq).
-
Slowly add a solution of Boc₂O (1.1 eq) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate.[6]
-
Protocol 2: N-Boc Deprotection
-
Materials: N-Boc-2-azaspiro[3.3]heptane derivative, a strong acid (e.g., TFA or 4M HCl in dioxane), and a solvent (e.g., DCM).
-
Procedure:
-
Dissolve the N-Boc protected 2-azaspiro[3.3]heptane derivative (1.0 eq) in DCM.
-
Add the acidic solution (5-10 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
If TFA was used, co-evaporate with a solvent like toluene to remove residual acid.
-
The resulting amine salt can be used directly or neutralized with a base for further reactions.[7]
-
A milder deprotection method for sensitive substrates involves the use of oxalyl chloride in methanol.[5][8][9]
The Versatile Benzyl (Bn) and Benzyloxycarbonyl (Cbz) Groups
The benzyl and benzyloxycarbonyl groups offer an alternative protection strategy, particularly when acidic conditions for Boc removal are incompatible with other functional groups in the molecule.
Rationale for Use:
Both Bn and Cbz groups are stable to a wide range of acidic and basic conditions. Their key advantage lies in their removal by catalytic hydrogenolysis, a mild and neutral method.[10] This orthogonality to the acid-labile Boc group is highly valuable in complex syntheses.[2] The Cbz group can also be cleaved under strongly acidic conditions (e.g., HBr in acetic acid), though this is less common.
Experimental Protocols:
Protocol 3: N-Cbz Protection of 2-Azaspiro[3.3]heptane
-
Materials: 2-Azaspiro[3.3]heptane, benzyl chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), a base (e.g., NaHCO₃ or NEt₃), and a solvent (e.g., THF/water or DCM).
-
Procedure:
-
Dissolve 2-azaspiro[3.3]heptane (1.0 eq) in the chosen solvent system.
-
Add the base (1.5 - 2.0 eq).
-
Slowly add Cbz-Cl or Cbz-OSu (1.1 eq) at 0 °C.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Work-up as described in Protocol 1 to isolate the N-Cbz protected product.
-
Protocol 4: N-Benzylation of 2-Azaspiro[3.3]heptane
-
Materials: 2-Azaspiro[3.3]heptane, benzyl bromide (BnBr) or benzyl chloride (BnCl), a base (e.g., potassium carbonate (K₂CO₃) or NEt₃), and a solvent (e.g., acetonitrile (ACN) or dimethylformamide (DMF)).
-
Procedure:
-
To a solution of 2-azaspiro[3.3]heptane (1.0 eq) and the base (2.0 eq) in the chosen solvent, add BnBr or BnCl (1.1 eq).
-
Heat the reaction mixture to 50-80 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter off any inorganic salts and concentrate the filtrate.
-
Purify the residue by flash column chromatography.
-
Protocol 5: Deprotection of N-Bn and N-Cbz Groups by Hydrogenolysis
-
Materials: N-Bn or N-Cbz protected 2-azaspiro[3.3]heptane derivative, a palladium catalyst (e.g., 10% Pd/C), a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate), and a solvent (e.g., methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc)).
-
Procedure:
-
Dissolve the protected amine (1.0 eq) in the chosen solvent.
-
Carefully add the Pd/C catalyst (5-10 mol%).
-
Stir the suspension under an atmosphere of hydrogen (balloon or Parr shaker) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.[10]
-
Comparative Analysis of Protecting Groups
| Protecting Group | Introduction Conditions | Stability | Cleavage Conditions | Orthogonality |
| Boc | Boc₂O, base | Stable to base, nucleophiles, hydrogenolysis | Strong acid (TFA, HCl)[4] | Orthogonal to Cbz, Bn, Fmoc |
| Cbz | Cbz-Cl, base | Stable to acid, base | H₂/Pd, HBr/AcOH[11] | Orthogonal to Boc, most silyl ethers |
| Bn | BnBr, base | Stable to acid, base, organometallics | H₂/Pd[10] | Orthogonal to Boc, Fmoc |
Strategic Application and Workflow
The selection of a protecting group strategy is intrinsically linked to the overall synthetic plan.
Figure 1: Decision workflow for selecting a protecting group in 2-azaspiro[3.3]heptane synthesis.
For instance, if a synthetic route involves the use of strongly basic or nucleophilic reagents, a Boc group would be an excellent choice. Conversely, if acid-sensitive functional groups are present or need to be introduced, a Cbz or Bn group would be more appropriate, allowing for deprotection under neutral hydrogenolysis conditions.
Conclusion
The successful synthesis of novel 2-azaspiro[3.3]heptane derivatives is critically dependent on the judicious selection and implementation of protecting group strategies. The Boc, Cbz, and Bn groups each offer a unique set of advantages and are amenable to a variety of synthetic transformations. By understanding the principles outlined in this guide and utilizing the detailed protocols, researchers can confidently navigate the synthesis of these valuable building blocks for the advancement of medicinal chemistry and drug discovery.
References
-
2-Boc-2,6-diazaspiro(3.3)heptane. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Synple Chem. Retrieved January 19, 2026, from [Link]
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. (2010). Springer. Retrieved January 19, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis of Functionalized 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. Retrieved January 19, 2026, from [Link]
-
Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2009). PubMed. Retrieved January 19, 2026, from [Link]
-
Scheme 3 Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Scope of... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Benzyl Protection. (n.d.). Common Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. Retrieved January 19, 2026, from [Link]
-
benzyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. (n.d.). Chem-Space. Retrieved January 19, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Direct Amidation of Tertiary N-Benzylamines. (2026). ACS Publications. Retrieved January 19, 2026, from [Link]
-
3-Benzyl-2-azaspiro[3.3]heptane. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Tips & Tricks: Protecting Groups. (n.d.). University of Rochester. Retrieved January 19, 2026, from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Acrotein. Retrieved January 19, 2026, from [Link]
-
2-Azaspiro(3.3)heptane. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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N-Arylation of 5,5-Difluoro-2-azaspiro[3.3]heptane: A Comprehensive Guide to Buchwald-Hartwig Amination
Introduction: The Rising Prominence of Fluorinated Spirocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer enhanced metabolic stability, improved physicochemical properties, and unique three-dimensional conformations is relentless. Among the privileged structures that have garnered significant attention are spirocyclic systems, which replace traditional saturated heterocycles like piperidine and piperazine. The rigid, non-planar geometry of spirocycles can lead to improved target engagement and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.
The introduction of fluorine atoms into these scaffolds further amplifies their potential. The gem-difluoro motif, in particular, can act as a bioisostere for a carbonyl group, modulate the pKa of nearby functionalities, and block metabolic oxidation, thereby enhancing the half-life of a drug candidate. The 5,5-difluoro-2-azaspiro[3.3]heptane core is an exemplary embodiment of these desirable attributes, making it a highly sought-after building block in contemporary medicinal chemistry.
The functionalization of this valuable scaffold, specifically through the formation of a carbon-nitrogen bond at the secondary amine, is a critical step in the synthesis of diverse compound libraries for biological screening. The Buchwald-Hartwig amination has emerged as the preeminent method for this transformation, offering a broad substrate scope, excellent functional group tolerance, and generally high yields.[1] This application note provides a detailed, experience-driven guide to the N-arylation of this compound using the Buchwald-Hartwig amination, including a comprehensive protocol, mechanistic insights, and troubleshooting strategies.
Mechanism and Key Considerations: Navigating the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] Understanding the nuances of this cycle is paramount to optimizing the reaction for a specific substrate like this compound.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
-
The Impact of the Gem-Difluoro Group: The two fluorine atoms on the spirocyclic core are strongly electron-withdrawing. This inductive effect decreases the electron density on the nitrogen atom, making this compound a less nucleophilic amine compared to its non-fluorinated counterpart. This reduced nucleophilicity can slow down the amine coordination and deprotonation steps of the catalytic cycle. To counteract this, the choice of a highly electron-rich and sterically bulky phosphine ligand is crucial. Ligands such as XPhos or SPhos are often employed in such cases as they promote the formation of a monoligated, highly reactive Pd(0) species.[3]
-
Catalyst and Ligand Selection: The choice of the palladium source and ligand is the most critical parameter for a successful Buchwald-Hartwig amination. While various palladium precursors can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), pre-formed catalysts that incorporate a bulky, electron-rich phosphine ligand are often preferred for their stability and ease of use. For sterically hindered and electron-deficient amines, biarylphosphine ligands are generally the ligands of choice.[1][4]
-
The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose.[3] However, for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.
-
Solvent Considerations: Anhydrous, aprotic solvents are essential to prevent quenching of the base and deactivation of the catalyst. Toluene and 1,4-dioxane are the most frequently used solvents for Buchwald-Hartwig aminations.[5]
Materials and Methods
The following table provides a comprehensive list of the necessary reagents and equipment for the N-arylation of this compound.
| Reagent/Equipment | Grade/Specification | Recommended Supplier | Notes |
| This compound | ≥95% | Commercially available | Store under inert atmosphere. |
| Aryl Halide (e.g., Bromide or Chloride) | ≥98% | Various | Ensure purity and dryness. |
| Palladium Precatalyst (e.g., XPhos Pd G3) | ≥98% | Sigma-Aldrich, Strem | Store under inert atmosphere. |
| Phosphine Ligand (e.g., XPhos) | ≥98% | Sigma-Aldrich, Strem | If not using a precatalyst. |
| Sodium tert-Butoxide (NaOt-Bu) | ≥97% | Sigma-Aldrich, Acros | Handle in a glovebox. |
| Anhydrous Toluene | ≥99.8% | Sigma-Aldrich, Acros | Store over molecular sieves. |
| Schlenk Flask or Microwave Vial | --- | --- | --- |
| Magnetic Stirrer with Hotplate | --- | --- | --- |
| Inert Gas Supply (Argon or Nitrogen) | High purity | --- | --- |
| Standard Glassware and Syringes | --- | --- | --- |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ | --- | For reaction monitoring. |
| Column Chromatography Supplies | Silica gel | --- | For purification. |
Detailed Experimental Protocol
This protocol provides a general procedure for the N-arylation of this compound with an aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.
Figure 2: A generalized experimental workflow for the N-arylation reaction.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk flask or microwave vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv) to the flask.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction with the addition of water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Expected Results and Troubleshooting
The yields of the N-arylation of this compound will vary depending on the electronic and steric properties of the aryl halide. The following table provides a general expectation of yields based on analogous reactions.[3]
| Aryl Halide | Expected Yield Range | Notes |
| Electron-neutral aryl bromides | 70-90% | Good reactivity. |
| Electron-rich aryl bromides | 60-80% | May require longer reaction times. |
| Electron-deficient aryl bromides | 75-95% | Generally faster reactions. |
| Sterically hindered aryl bromides | 40-70% | May require a more sterically demanding ligand. |
| Aryl chlorides | 50-80% | Generally less reactive than bromides; may require a more active catalyst system. |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium precatalyst and ligand are of high quality and have been stored under an inert atmosphere.
-
Insufficiently Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is oven-dried.
-
Poorly Soluble Base: Ensure the base is finely powdered and the reaction is vigorously stirred.
-
Suboptimal Ligand: For challenging substrates, screen a panel of bulky biarylphosphine ligands (e.g., SPhos, RuPhos).
-
-
Formation of Side Products:
-
Hydrodehalogenation of the Aryl Halide: This can occur if the reductive elimination step is slow. Consider using a more electron-rich ligand or a different base.
-
Homocoupling of the Aryl Halide: This is more common with aryl iodides. Using aryl bromides or chlorides is generally preferred.
-
Conclusion: A Gateway to Novel Chemical Space
The Buchwald-Hartwig amination provides a robust and versatile platform for the N-arylation of the medicinally important this compound scaffold. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently access a diverse range of N-aryl derivatives for downstream applications in drug discovery and development. The protocols and insights provided in this application note serve as a comprehensive guide for navigating the intricacies of this powerful transformation and unlocking the potential of this unique fluorinated spirocycle.
References
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Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6652–6655. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Myznikov, L., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515–521. [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
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Paul Murray Catalysis Consulting Ltd. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]
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Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(5), 998-1001. [Link]
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Hartwig, J. F., et al. (2013). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 135(41), 15338–15341. [Link]
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Wu, X., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Bioconjugate Chemistry, 33(5), 896–903. [Link]
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Buchwald, S. L., & Hartwig, J. F. (2008). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
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Reddit. (2023). Need help with N-Arylation reaction. [Link]
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Syracuse University. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]
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Daugulis, O. (2014). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. [Link]
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Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3973–3976. [Link]
-
Chen, C., et al. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 25(22), 5439. [Link]
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Application Notes and Protocols for the Incorporation of 5,5-Difluoro-2-azaspiro[3.3]heptane into Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality and Fluorine in Modern Drug Design
The contemporary paradigm in drug discovery is progressively shifting away from planar, aromatic structures towards more three-dimensional (3D) molecular architectures. This "escape from flatland" is driven by the pursuit of drug candidates with enhanced potency, selectivity, and improved physicochemical and pharmacokinetic properties.[1] In this context, spirocyclic scaffolds have emerged as particularly valuable motifs, offering rigid, well-defined 3D geometries that can effectively probe the often complex and non-planar binding sites of biological targets.[2] Among these, the 2-azaspiro[3.3]heptane framework has garnered significant attention as a conformationally restricted bioisostere of piperidine, a ubiquitous heterocycle in numerous approved drugs.[3][4]
The strategic introduction of fluorine into drug candidates has also become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity.[5] The gem-difluoro group (CF2), in particular, is often employed as a lipophilic bioisostere of a carbonyl or ether oxygen, and can also modulate the pKa of nearby functional groups.
This document provides a comprehensive guide to the synthesis and incorporation of 5,5-Difluoro-2-azaspiro[3.3]heptane , a building block that synergistically combines the structural rigidity of a spirocycle with the advantageous properties of gem-difluorination. We will delve into the rationale for its use, provide detailed synthetic protocols, and discuss its impact on the properties of drug candidates.
Key Physicochemical Properties of the this compound Scaffold
The incorporation of the this compound moiety into a molecule can significantly alter its physicochemical properties compared to its non-fluorinated counterpart or other common scaffolds like piperidine.
| Property | Impact of this compound | Rationale |
| Lipophilicity (LogP/LogD) | Generally increases LogP compared to the non-fluorinated analog, but the effect on LogD is dependent on pKa. | The C-F bond is more lipophilic than the C-H bond. However, the electron-withdrawing nature of the gem-difluoro group can lower the pKa of the secondary amine, potentially leading to a lower LogD at physiological pH (7.4) if the compound is protonated. |
| Basicity (pKa) | The gem-difluoro group is expected to lower the pKa of the secondary amine. | The strong electron-withdrawing effect of the two fluorine atoms reduces the electron density on the nitrogen, making it a weaker base. |
| Metabolic Stability | Increased metabolic stability, particularly against oxidative metabolism. | The C-F bond is significantly stronger than the C-H bond, making it less susceptible to enzymatic oxidation. The gem-difluoro group can also shield adjacent positions from metabolic attack.[6] |
| Aqueous Solubility | The effect is context-dependent. | While increased lipophilicity might suggest lower solubility, the modulation of pKa and the specific interactions of the fluorinated scaffold with the rest of the molecule can lead to varied outcomes. |
| Molecular Shape | Provides a rigid, three-dimensional scaffold with well-defined exit vectors. | The spirocyclic nature locks the conformation, which can be advantageous for fitting into specific binding pockets and improving selectivity.[2] |
Synthesis of this compound Building Blocks
A practical, multigram-scale synthesis of the core this compound scaffold can be envisioned based on the established synthesis of the isomeric 6,6-difluorospiro[3.3]heptane.[6] The key starting material is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.0 equivalents) in anhydrous DMF at 0 °C, add diethyl malonate (2.1 equivalents) dropwise.
-
After the addition is complete, warm the mixture to 60 °C.
-
Add a solution of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (1.0 equivalent) in DMF dropwise.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate.
Step 2: Synthesis of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
-
Hydrolyze the diethyl ester from Step 1 using aqueous sodium hydroxide in ethanol.
-
Acidify the reaction mixture with concentrated HCl to precipitate the diacid.
-
Filter, wash with cold water, and dry the diacid.
-
Heat the diacid at a temperature above its melting point until carbon dioxide evolution ceases to yield 6,6-difluorospiro[3.3]heptane-2-carboxylic acid.
Step 3: Synthesis of N-Boc-5,5-difluoro-2-azaspiro[3.3]heptane
-
To a solution of the carboxylic acid from Step 2 in tert-butanol, add diphenylphosphoryl azide (DPPA) and triethylamine.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-5,5-difluoro-2-azaspiro[3.3]heptane.
Step 4: Synthesis of this compound Trifluoroacetate
-
Dissolve the N-Boc protected amine from Step 3 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) and stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to yield this compound as its trifluoroacetate salt.
Incorporation into Drug Candidates: N-Functionalization Strategies
The secondary amine of this compound serves as a versatile handle for its incorporation into a wide range of molecular scaffolds. Common N-functionalization reactions include reductive amination, amide bond formation, and transition-metal-catalyzed cross-coupling reactions. The following protocol details a representative Buchwald-Hartwig amination for the synthesis of an N-aryl derivative.
Representative Protocol: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination of N-Boc-5,5-difluoro-2-azaspiro[3.3]heptane.
Materials:
-
N-Boc-5,5-difluoro-2-azaspiro[3.3]heptane (1.0 equivalent)
-
Aryl halide (e.g., aryl bromide or chloride, 1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-5,5-difluoro-2-azaspiro[3.3]heptane, the aryl halide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-N-Boc-5,5-difluoro-2-azaspiro[3.3]heptane.
Impact on Pharmacological Properties: A Case Study
While extensive public data on the incorporation of this compound into drug candidates is limited, a patent for an oral composition of a propionic acid derivative provides a valuable example.[7] In this case, the moiety is part of a complex molecule, and its specific contribution to the overall pharmacological profile is not explicitly detailed. However, based on established principles of medicinal chemistry, we can infer the likely benefits.
The rigid spirocyclic core likely helps to optimally position the key pharmacophoric elements for interaction with the biological target, potentially leading to increased potency and selectivity. The gem-difluoro group can enhance metabolic stability, a critical factor for orally administered drugs, by blocking a potential site of oxidative metabolism.[6] Furthermore, the electronic effects of the fluorine atoms can modulate the properties of the molecule to fine-tune its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
The this compound scaffold represents a valuable and underexplored building block for medicinal chemists. It offers a unique combination of three-dimensional rigidity and the beneficial physicochemical properties imparted by gem-difluorination. The synthetic strategies outlined in this guide provide a clear path to accessing this scaffold and its derivatives. By serving as a conformationally restricted and metabolically robust bioisostere for piperidine and other cyclic amines, the this compound moiety has the potential to unlock new avenues in the design of next-generation therapeutics with improved efficacy and safety profiles.
References
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Mykhailiuk, P. K. (2015). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Angewandte Chemie International Edition, 54(43), 12752-12756. [Link]
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Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of drugs with improved solubility. Journal of medicinal chemistry, 52(21), 6752–6756. [Link]
-
Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-41. [Link]
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SpiroChem. (2012). SF5 building blocks. [Link]
- Google Patents. (2014). CN103687489A - Processes for the preparation of 5-azaspiro[2.
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Carreira, E. M., & Fessard, T. (2014). Spirocyclic scaffolds in medicinal chemistry. Chemical reviews, 114(17), 8257–8322. [Link]
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ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]
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Stepan, A. F., et al. (2012). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 16(7), 1265-1272. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]
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Bode, J. W., et al. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses, 95, 157-176. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
-
Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic letters, 11(16), 3523–3525. [Link]
-
Burkhard, J. A., et al. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 13(22), 6074–6077. [Link]
- Google Patents. (2012). US8093289B2 - Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof.
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Application Note & Protocol: A Robust Two-Step Synthesis of N-Boc-5,5-Difluoro-2-azaspiro[3.3]heptane for Medicinal Chemistry Applications
Introduction
The quest for novel chemical matter in drug discovery has led to an increased interest in bioisosteric replacements for common saturated heterocycles. Azaspiro[3.3]heptanes have emerged as valuable scaffolds, offering a rigidified, three-dimensional alternative to piperidines and piperazines.[1] The introduction of fluorine atoms into drug candidates is a well-established strategy to modulate physicochemical and pharmacokinetic properties such as metabolic stability, pKa, and binding affinity.[2] Consequently, the gem-difluoro motif is of particular importance. This application note provides a detailed, two-step protocol for the synthesis of N-Boc-5,5-difluoro-2-azaspiro[3.3]heptane, a key building block for the development of next-generation therapeutics.
The synthetic strategy detailed herein involves the initial preparation of the ketone precursor, N-Boc-2-azaspiro[3.3]heptan-5-one, followed by a deoxofluorination reaction to yield the target gem-difluoro compound. This protocol is designed to be scalable and reproducible in a standard laboratory setting.
Part 1: Synthesis of N-Boc-2-azaspiro[3.3]heptan-5-one
The synthesis of the ketone precursor is achieved via a [2+2] cycloaddition of dichloroketene with N-Boc-3-methyleneazetidine, followed by a reductive dechlorination. This approach provides a reliable route to the desired spirocyclic ketone.
Experimental Workflow: Ketone Precursor Synthesis
Caption: Workflow for the synthesis of the ketone precursor.
Materials and Reagents: Ketone Synthesis
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier |
| N-Boc-3-methyleneazetidine | C9H15NO2 | 169.22 | Commercially Available |
| Dichloroacetyl chloride | C2HCl3O | 147.39 | Sigma-Aldrich |
| Activated Zinc dust | Zn | 65.38 | Sigma-Aldrich |
| Diethyl ether (anhydrous) | (C2H5)2O | 74.12 | Sigma-Aldrich |
| Acetic acid | CH3COOH | 60.05 | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate | NaHCO3 | 84.01 | Lab-prepared |
| Brine | NaCl (aq) | 58.44 | Lab-prepared |
| Anhydrous magnesium sulfate | MgSO4 | 120.37 | Sigma-Aldrich |
Detailed Protocol: N-Boc-2-azaspiro[3.3]heptan-5-one
-
Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add activated zinc dust (2.5 equivalents). Suspend the zinc in anhydrous diethyl ether.
-
[2+2] Cycloaddition: Prepare a solution of N-Boc-3-methyleneazetidine (1.0 equivalent) and dichloroacetyl chloride (1.2 equivalents) in anhydrous diethyl ether. Add this solution dropwise to the stirred zinc suspension over 1 hour.
-
Expert Insight: The slow addition is crucial to control the exothermic reaction and to ensure the in-situ generated dichloroketene reacts efficiently with the methyleneazetidine, minimizing polymerization side reactions.
-
-
Reaction Monitoring: After the addition is complete, gently reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up (Cycloaddition): Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove excess zinc. Wash the Celite® pad with diethyl ether. Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-6,6-dichloro-2-azaspiro[3.3]heptan-5-one, which can be used in the next step without further purification.
-
Reductive Dechlorination: Dissolve the crude dichloro-ketone in acetic acid. Add zinc dust (5.0 equivalents) portion-wise to the stirred solution at room temperature.
-
Causality: The acidic medium of acetic acid facilitates the reductive dechlorination by zinc. The portion-wise addition helps to control the reaction rate.
-
-
Reaction Monitoring (Dechlorination): Stir the reaction mixture at room temperature for 12-18 hours. Monitor the disappearance of the dichloro-intermediate by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through Celite® to remove excess zinc and zinc salts. Wash the Celite® pad with ethyl acetate. Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-2-azaspiro[3.3]heptan-5-one as a white solid.
Part 2: Synthesis of N-Boc-5,5-Difluoro-2-azaspiro[3.3]heptane
The final step involves the deoxofluorination of the ketone precursor. While diethylaminosulfur trifluoride (DAST) can be used, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is often preferred due to its higher thermal stability, which can lead to improved yields and a better safety profile.[3][4]
Chemical Reaction Scheme
Caption: Deoxofluorination of the ketone precursor.
Materials and Reagents: Fluorination
| Reagent | Formula | Molecular Weight ( g/mol ) | Supplier |
| N-Boc-2-azaspiro[3.3]heptan-5-one | C10H15NO3 | 197.23 | Synthesized above |
| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) | C6H14F3NOS | 221.24 | Sigma-Aldrich |
| Dichloromethane (DCM, anhydrous) | CH2Cl2 | 84.93 | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate | NaHCO3 | 84.01 | Lab-prepared |
| Brine | NaCl (aq) | 58.44 | Lab-prepared |
| Anhydrous sodium sulfate | Na2SO4 | 142.04 | Sigma-Aldrich |
Detailed Protocol: N-Boc-5,5-Difluoro-2-azaspiro[3.3]heptane
-
Reaction Setup: In a plastic reaction vessel (to prevent etching by HF byproducts), dissolve N-Boc-2-azaspiro[3.3]heptan-5-one (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Expert Insight: The use of plasticware is a critical safety and operational consideration when working with deoxofluorinating reagents.
-
-
Addition of Fluorinating Agent: Cool the solution to 0 °C using an ice bath. Add Deoxo-Fluor® (1.5 - 2.0 equivalents) dropwise to the stirred solution.[5]
-
Causality: The reaction is typically exothermic, and slow addition at a reduced temperature helps to control the reaction and minimize potential side reactions.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or ¹⁹F NMR spectroscopy until the starting ketone is consumed.
-
Quenching: Carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Safety Precaution: The quenching process can be vigorous due to the reaction of excess fluorinating reagent with water, leading to the formation of HF. Perform this step in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x). Combine the organic layers, wash with water and then brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-Boc-5,5-difluoro-2-azaspiro[3.3]heptane as a colorless oil or a white solid.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity. The ¹³C NMR spectrum will show a characteristic triplet for the CF₂ carbon due to C-F coupling.
-
¹⁹F NMR: To confirm the presence of the gem-difluoro group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Trustworthiness and Self-Validation
The protocols described are based on established chemical transformations.[5][6] The progress of each step can be reliably monitored by standard chromatographic and spectroscopic techniques, ensuring that each step is complete before proceeding to the next. The purification methods are robust and should provide the desired compounds with high purity.
References
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Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522-3525. Available from: [Link]
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Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(22), 3524-3528. Available from: [Link]
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Guérot, C., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6492-6495. Available from: [Link]
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Organic Synthesis. Deoxyfluorination of Carbonyl Compounds. Available from: [Link]
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Furuya, T., et al. (2011). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Organic Process Research & Development, 15(4), 794-819. Available from: [Link]
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Guérot, C., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available from: [Link]
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ResearchGate. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. Available from: [Link]
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ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link]
-
PubMed. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Available from: [Link]
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ACS Publications. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. Available from: [Link]
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Organic Syntheses Procedure. 4. Available from: [Link]
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Common Organic Chemistry. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Available from: [Link]
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Available from: [Link]to-fluoro-carbonyl-to-difluoro-using-deoxofluor-bast/)
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The Strategic Application of 5,5-Difluoro-2-azaspiro[3.3]heptane in Fragment-Based Drug Discovery: A Technical Guide
This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the utilization of the novel fragment, 5,5-Difluoro-2-azaspiro[3.3]heptane, in fragment-based drug discovery (FBDD) campaigns. We will explore the scientific rationale for its use, its physicochemical properties, a proposed synthetic route, and detailed protocols for its application in screening and hit validation.
The Rationale: Why this compound?
The quest for novel chemical matter in drug discovery is a perpetual challenge. The ideal fragment for FBDD should possess a unique three-dimensional (3D) architecture, favorable physicochemical properties, and synthetic tractability. This compound is an exemplar of modern fragment design, embodying several key features that make it a powerful tool for probing protein binding sites.
1.1. The Power of the Spirocycle: Escaping Flatland
Traditional fragment libraries have often been dominated by flat, aromatic systems. While useful, these moieties do not fully explore the three-dimensional space of protein binding pockets. Spirocycles, by virtue of their two rings sharing a single carbon atom, introduce inherent three-dimensionality. This rigid, defined geometry allows for the precise projection of substituents into space, increasing the potential for specific and high-quality interactions with a target protein. The spiro[3.3]heptane core, in particular, offers a compact and rigid scaffold, minimizing conformational penalties upon binding. The increased fraction of sp3-hybridized carbons (Fsp3) in spirocyclic fragments often correlates with improved solubility, metabolic stability, and overall clinical success rates.
1.2. The Fluorine Advantage: A Bioisostere and a Biophysical Probe
The introduction of gem-difluorination at the 5-position of the 2-azaspiro[3.3]heptane scaffold is a strategic decision with multiple benefits. The difluoromethyl group can act as a bioisostere for a carbonyl group or other polar functionalities, potentially forming favorable interactions within a binding site. Furthermore, fluorine substitution can modulate the pKa of the nearby secondary amine, influencing its ionization state at physiological pH and its potential to act as a hydrogen bond donor.
From a practical FBDD perspective, the two fluorine atoms serve as an excellent probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a highly sensitive and powerful technique for fragment screening, as the ¹⁹F nucleus has a 100% natural abundance and a large chemical shift dispersion, minimizing signal overlap. This allows for the rapid screening of fragment "cocktails," significantly increasing throughput.
Physicochemical Properties and Synthesis
A thorough understanding of a fragment's properties is crucial for its effective use. The following table summarizes the key calculated physicochemical properties of this compound, which align well with the "Rule of Three" commonly applied in FBDD.
| Property | Calculated Value | Significance in FBDD |
| Molecular Weight | 133.14 g/mol | Conforms to the "Rule of Three" (<300 Da), ensuring efficient exploration of chemical space. |
| cLogP | 0.8 | Indicates a favorable balance of hydrophilicity and lipophilicity for aqueous solubility and binding. |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | Suggests good potential for membrane permeability. |
| Hydrogen Bond Donors | 1 | The secondary amine provides a key interaction point. |
| Hydrogen Bond Acceptors | 1 | The nitrogen atom can act as a hydrogen bond acceptor. |
| Rotatable Bonds | 0 | The rigid scaffold minimizes the entropic penalty of binding. |
2.1. Proposed Synthesis
While this compound is commercially available from several suppliers, understanding its synthesis is valuable for analog design and derivatization. A plausible synthetic route can be adapted from the multi-gram synthesis of 6,6-difluorospiro[3.3]heptane derivatives.[1] The key steps would involve the construction of the difluorocyclobutane ring followed by the formation of the azetidine ring.
A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis for this compound.
Experimental Protocols for FBDD
The following protocols provide a detailed guide for the application of this compound in a typical FBDD workflow.
3.1. Primary Screening using ¹⁹F NMR Spectroscopy
¹⁹F NMR is the premier screening technique for fluorinated fragments due to its high sensitivity and the ability to screen mixtures of compounds.
Workflow for ¹⁹F NMR Fragment Screening:
Caption: Workflow for ¹⁹F NMR-based fragment screening.
Detailed Protocol:
-
Fragment Cocktail Preparation: Prepare a stock solution of a cocktail of 10-15 fluorinated fragments, including this compound, each at a concentration of 10 mM in a suitable solvent (e.g., d6-DMSO).
-
Protein Sample Preparation: Prepare a solution of the target protein at a concentration of 10-50 µM in a deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5).
-
NMR Sample Preparation:
-
Reference Sample: Add the fragment cocktail to the NMR buffer to a final concentration of 100-200 µM for each fragment.
-
Screening Sample: Add the fragment cocktail to the protein solution to the same final fragment concentrations.
-
-
NMR Data Acquisition: Acquire 1D ¹⁹F NMR spectra for both the reference and screening samples.
-
Data Analysis: Overlay the two spectra and look for changes in the signals corresponding to this compound. Binding is indicated by:
-
Chemical Shift Perturbation: A change in the chemical shift of the fluorine signal.
-
Line Broadening: An increase in the width of the fluorine signal.
-
Signal Attenuation: A decrease in the intensity of the fluorine signal.
-
-
Hit Validation and Kd Determination:
-
Confirm the hit by preparing a sample with only this compound and the protein.
-
Perform a titration experiment by adding increasing concentrations of the fragment to a constant concentration of the protein and monitor the changes in the ¹⁹F NMR spectrum to determine the dissociation constant (Kd).
-
3.2. Hit Validation using Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for confirming hits and determining binding kinetics.
Workflow for SPR Hit Validation:
Caption: Workflow for SPR-based hit validation.
Detailed Protocol:
-
Protein Immobilization: Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
Fragment Preparation: Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+), typically ranging from 1 µM to 1 mM.
-
SPR Analysis:
-
Inject the fragment solutions over the immobilized protein surface.
-
Include a reference flow cell (e.g., a blank surface or an immobilized irrelevant protein) to subtract non-specific binding.
-
Monitor the binding response in real-time.
-
-
Data Analysis:
-
Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rate constants.
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of koff/kon or by fitting the steady-state binding responses to a 1:1 binding model.
-
3.3. Structural Elucidation via X-ray Co-crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD, providing invaluable information for structure-based drug design.
General Protocol for Co-crystallization:
-
Complex Formation: Incubate the purified target protein with a 2-5 fold molar excess of this compound for at least one hour on ice.
-
Crystallization Screening: Set up crystallization trials using various commercially available screens (e.g., sparse matrix screens) and methods (e.g., sitting drop or hanging drop vapor diffusion).
-
Crystal Optimization: Optimize the initial crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Cryo-protection and Data Collection: Soak the crystals in a cryo-protectant solution containing the fragment before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement using a previously determined apo-structure. Refine the model and build the fragment into the observed electron density.
Conclusion
This compound represents a valuable addition to the modern medicinal chemist's toolbox for fragment-based drug discovery. Its unique 3D architecture, favorable physicochemical properties, and utility as a ¹⁹F NMR probe make it an attractive starting point for the development of novel therapeutics. The protocols outlined in this guide provide a comprehensive framework for the successful application of this promising fragment in FBDD campaigns.
References
- Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
- Hamza, D., & Warner, M. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2005(10), 1577-1579.
- Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511.
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
- Dalvit, C., et al. (2003). A general NMR method for fragment-based lead generation. Journal of the American Chemical Society, 125(49), 14642-14643.
- Gee, C. T., et al. (2016). The use of 19F NMR in fragment-based drug discovery. Acta Crystallographica Section D: Structural Biology, 72(1), 3-14.
- Rees, D. C., Congreve, M., Murray, C. W., & Carr, R. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660-672.
- Schulz, M. N., & Hubbard, R. E. (2009). Recent progress in fragment-based drug discovery. Current Opinion in Pharmacology, 9(5), 615-621.
- Skinner, P. J., et al. (2011). Application of fragment-based lead discovery to the design of inhibitors of human β-secretase. Journal of Medicinal Chemistry, 54(1), 210-223.
- Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragment-based drug discovery on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619.
-
PubChem. 2-Azaspiro[3.3]heptane. [Link]
-
PubChem. 6,6-Difluoro-2-azaspiro[3.3]heptane. [Link]
- Zhdankin, V. V., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. The Journal of Organic Chemistry, 86(1), 835-844.
Sources
Application Notes and Protocols for the Functionalization of the 2-Position of 6,6-Difluoro-2-azaspiro[3.3]heptane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 6,6-Difluoro-2-azaspiro[3.3]heptane Scaffold
The 2-azaspiro[3.3]heptane motif has emerged as a valuable scaffold in modern drug discovery, serving as a conformationally restricted bioisostere for piperidines and other saturated heterocycles.[1] Its rigid, three-dimensional structure provides precise vectorization of substituents, which can lead to improved target engagement and enhanced physicochemical properties such as increased aqueous solubility and metabolic stability.[2] The introduction of a gem-difluoro group at the 6-position further modulates the scaffold's properties, offering a lipophilic hydrogen bond acceptor and potentially enhancing membrane permeability and metabolic resistance. Functionalization of the 2-position of this scaffold is a key strategy for introducing diverse pharmacophoric elements and for linker attachment in more complex molecules like PROTACs.
This guide provides detailed protocols for two powerful and complementary methods for the functionalization of the C(sp³)–H bond at the 2-position of N-Boc-protected 6,6-difluoro-2-azaspiro[3.3]heptane: directed α-lithiation with electrophilic quench and photoredox-catalyzed C–H functionalization.
Method 1: Directed α-Lithiation and Electrophilic Quench
This classical approach leverages the directing and activating effect of the N-Boc protecting group to achieve regioselective deprotonation at the adjacent C2 position. The resulting organolithium intermediate is a potent nucleophile that can react with a wide range of electrophiles.[3]
Scientific Rationale
The tert-butoxycarbonyl (Boc) group is crucial for this transformation. Its electron-withdrawing nature acidifies the α-protons, and its carbonyl oxygen can coordinate to the lithium cation of the organolithium base (s-BuLi), directing the deprotonation to the adjacent carbon. The use of a strong, sterically hindered base like sec-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is standard for such transformations, promoting the formation of the lithiated intermediate while minimizing side reactions.[4] The reaction is performed at low temperatures (-78 °C) to ensure the stability of the organolithium species.
Experimental Workflow Diagram
Caption: Workflow for α-lithiation and electrophilic quench.
Detailed Protocol
Materials:
-
N-Boc-6,6-difluoro-2-azaspiro[3.3]heptane
-
Anhydrous tetrahydrofuran (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Electrophile (e.g., iodomethane, benzaldehyde, N,N-dimethylformamide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., ethyl acetate) and chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add N-Boc-6,6-difluoro-2-azaspiro[3.3]heptane (1.0 equiv).
-
Dissolve the starting material in anhydrous THF (to a concentration of approx. 0.1 M).
-
Add freshly distilled TMEDA (1.2 equiv) via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.2 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. The solution may turn a pale yellow color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add a solution of the chosen electrophile (1.5-2.0 equiv) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for an additional 1-2 hours.
-
Allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted product.
Data Presentation: Scope of Electrophiles
| Electrophile | Reagent | Expected Product at C2 |
| Methyl | Iodomethane (CH₃I) | -CH₃ |
| Benzyl | Benzyl bromide (BnBr) | -CH₂Ph |
| Hydroxymethyl | Paraformaldehyde ((CH₂O)n) | -CH₂OH |
| Formyl | N,N-Dimethylformamide (DMF) | -CHO |
| Carboxyl | Carbon dioxide (CO₂) | -COOH |
| Phenylhydroxymethyl | Benzaldehyde (PhCHO) | -CH(OH)Ph |
| Trimethylsilyl | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ |
Method 2: Photoredox-Catalyzed C(sp³)–H Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool for the direct functionalization of C–H bonds under mild conditions.[5][6] For the α-position of amines, strategies like the Minisci reaction allow for the introduction of various carbon-centered radicals.
Scientific Rationale
This method relies on the generation of a highly reactive radical species that can abstract a hydrogen atom from the C2 position of the azaspiro[3.3]heptane. The nitrogen atom stabilizes the resulting α-amino radical, making this position particularly susceptible to hydrogen atom transfer (HAT). A photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process to generate the reactive radical from a suitable precursor. This α-amino radical then combines with a radical acceptor to form the functionalized product. This approach avoids the use of strong bases and cryogenic temperatures, offering broader functional group compatibility.[7]
Experimental Workflow Diagram
Caption: Workflow for photoredox C–H functionalization.
Detailed Protocol (Exemplary Minisci-type Alkylation)
Materials:
-
N-Boc-6,6-difluoro-2-azaspiro[3.3]heptane
-
Alkyl carboxylic acid or its corresponding N-(acyloxy)phthalimide (NHPI) ester (as a radical precursor)
-
A suitable photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or an organic dye)
-
Anhydrous, degassed solvent (e.g., acetonitrile or dimethyl sulfoxide)
-
Base (if using a carboxylic acid, e.g., a mild organic base)
-
Blue LED light source
Procedure:
-
To a reaction vial, add N-Boc-6,6-difluoro-2-azaspiro[3.3]heptane (1.0 equiv), the radical precursor (e.g., NHPI ester, 1.5 equiv), and the photocatalyst (1-5 mol%).
-
Add the anhydrous, degassed solvent.
-
Seal the vial and degas the reaction mixture by sparging with argon or nitrogen for 15-20 minutes.
-
Place the reaction vial in a holder at a fixed distance from a blue LED light source and begin irradiation. Use a fan to maintain the reaction at or near room temperature.
-
Stir the reaction mixture under irradiation for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the 2-alkylated product.
Data Presentation: Comparison of Methods
| Feature | α-Lithiation | Photoredox Catalysis |
| Reagents | Strong organolithium bases (s-BuLi) | Photocatalyst, radical precursors |
| Conditions | Cryogenic temperatures (-78 °C) | Room temperature, visible light |
| Atmosphere | Strictly anhydrous and inert | Inert atmosphere required |
| Functional Group Tolerance | Limited (incompatible with acidic protons, some carbonyls) | Generally broad |
| Scope of Introduction | Nucleophilic addition to electrophiles | Radical addition |
| Key Advantage | Well-established, high yields for many electrophiles | Mild conditions, high functional group tolerance |
Conclusion and Future Perspectives
The functionalization of the 2-position of 6,6-difluoro-2-azaspiro[3.3]heptane provides a powerful entry point for the synthesis of novel, three-dimensional chemical entities for drug discovery. The choice between directed lithiation and photoredox catalysis will depend on the desired substituent and the overall functional group landscape of the molecule. As the demand for sp³-rich scaffolds continues to grow, the development of robust and versatile methods for their late-stage functionalization will remain a key area of research.
References
-
Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6644–6647. [Link]
-
Holmberg-Douglas, N., et al. (2022). Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews, 122(2), 1925–2016. [Link]
-
O'Brien, P. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 758–770. [Link]
-
Grek, W. (2023). Current Advances in Photoredox Catalysis for CH Functionalization. Journal of Organic and Chemical Process Research. [Link]
-
Beak, P., et al. (1991). Asymmetric Deprotonation. Enantioselective Synthesis of (S)-2-Alkyl-N-(tert-butoxycarbonyl)pyrrolidines. Journal of the American Chemical Society, 113(12), 4749–4751. [Link]
-
Coldham, I., & Leonori, D. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(15), 6765–6774. [Link]
- AiFChem. (2026). Why Azaspirocycles Matter in Modern Drug Discovery. AiFChem White Papers.
-
Cheong, P. H.-Y., et al. (2012). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Photoredox-Catalyzed C-H Functionalization Reactions. (2021) | Natalie Holmberg-Douglas | 555 Citations [scispace.com]
- 3. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Photoredox-Catalyzed C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Application Notes & Protocols: Leveraging 5,5-Difluoro-2-azaspiro[3.3]heptane for Advanced PROTAC Design
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Objective: This document provides a comprehensive technical guide on the strategic application of the 5,5-Difluoro-2-azaspiro[3.3]heptane scaffold in the design of Proteolysis Targeting Chimeras (PROTACs). It outlines the rationale, advantages, and detailed protocols for synthesis and evaluation.
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from occupancy-driven inhibition to event-driven degradation.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] A PROTAC consists of three components: a ligand for the POI, a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[5][6]
While the ligands ensure binding, the linker is a pivotal component that dictates the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[2][7] Its length, composition, and rigidity are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][8] An improperly designed linker can fail to achieve the necessary proximity and orientation, rendering the molecule inactive. Consequently, linkerology has become a central focus of modern PROTAC development.[9][10]
Figure 1: General mechanism of action for a PROTAC, highlighting the formation of the key ternary complex.
The Case for Rigid Spirocyclic Linkers: Introducing this compound
Historically, PROTAC linkers were dominated by flexible alkyl and polyethylene glycol (PEG) chains.[2][3] While synthetically accessible, these linkers often introduce undesirable physicochemical properties, such as high lipophilicity and conformational ambiguity. The field is rapidly shifting towards more sophisticated, rigid linkers to overcome these limitations.[2][11] Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and potentially improving selectivity.[1][3]
The this compound moiety has emerged as a superior building block for rigid linkers. Its unique properties offer several distinct advantages in PROTAC design.
Key Advantages
-
Structural Rigidity and 3D Geometry: The spirocyclic core imparts a well-defined, three-dimensional architecture. This rigidity helps to control the spatial orientation of the two ligands, which is crucial for optimizing the protein-protein interactions within the ternary complex.[7] Studies have shown that rigidifying a linker can enhance degradation activity.[7][11]
-
Improved Physicochemical Properties: The introduction of fluorine atoms can significantly modulate a molecule's properties.[12][13] Specifically, the gem-difluoro group in this scaffold can:
-
Block Metabolic Oxidation: The C-F bond is exceptionally strong, making the position resistant to metabolic attack by cytochrome P450 enzymes, which can improve the molecule's half-life.[14][15]
-
Modulate Lipophilicity and Solubility: While fluorine can increase lipophilicity, the strategic placement within a compact spirocycle can help balance overall properties, often improving aqueous solubility compared to long, greasy alkyl chains.[7][14]
-
Enhance Permeability: The combination of rigidity and modulated polarity can lead to improved cell permeability, a significant challenge for large PROTAC molecules that often fall outside Lipinski's "rule of five".[1][16]
-
-
Synthetic Tractability: The secondary amine of the azaspiro[3.3]heptane core provides a convenient and versatile handle for synthetic elaboration, allowing for straightforward incorporation into the PROTAC linker via standard coupling chemistries like amidation.
Figure 2: Modular structure of a PROTAC incorporating the this compound core.
Protocols for PROTAC Synthesis and Evaluation
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of a PROTAC utilizing the this compound linker.
Protocol: Synthesis of a PROTAC via Amide Coupling
This protocol describes a common synthetic route where a POI ligand with a terminal carboxylic acid is coupled to the secondary amine of the spirocyclic linker, which has been pre-functionalized with an E3 ligase ligand.
Required Materials:
-
POI-Linker-COOH (precursor)
-
This compound functionalized with E3 Ligand (e.g., Pomalidomide) and a terminal amine.
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, Et3N)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware, magnetic stirrer
-
Purification: HPLC system
-
Characterization: LC-MS, NMR spectrometers
Step-by-Step Methodology:
-
Reagent Preparation:
-
Dissolve the POI-Linker-COOH precursor (1.0 eq) in anhydrous DMF.
-
In a separate flask under an inert atmosphere, dissolve the amine-functionalized E3-spirocycle building block (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
-
Coupling Reaction:
-
Slowly add the solution of POI-Linker-COOH to the stirring mixture containing the E3-spirocycle building block at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Rationale: Peptide coupling reagents like HATU activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction, driving it to completion.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by LC-MS to confirm the consumption of starting materials and the formation of the desired product mass.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product using reverse-phase preparative HPLC.
-
Rationale: The aqueous work-up removes the coupling reagents, excess base, and solvent. HPLC purification is essential to isolate the final PROTAC with high purity, which is critical for accurate biological evaluation.[17]
-
-
Compound Validation:
-
Confirm the identity and purity (>95%) of the final PROTAC using analytical LC-MS.
-
Verify the structure by acquiring ¹H and ¹⁹F NMR spectra.
-
Rationale: Rigorous analytical characterization ensures that the tested molecule is the correct compound at a known purity, making the biological data reliable.
-
Protocol: Evaluation of PROTAC-Mediated Protein Degradation
This protocol outlines the essential steps to determine if the synthesized PROTAC induces the degradation of the target protein in a cellular context.
Required Materials:
-
Cancer cell line expressing the POI (e.g., MCF7, A549)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized PROTAC, Negative Control PROTAC, and DMSO (vehicle)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western Blotting equipment
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in complete medium (e.g., 1 nM to 10 µM).
-
Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a DMSO vehicle control.
-
Incubate for a set time period (e.g., 18-24 hours).
-
Rationale: A dose-response curve is necessary to determine the concentration at which 50% of the protein is degraded (DC50), a key measure of PROTAC potency.[7]
-
-
Mechanism of Action Controls (Self-Validation):
-
In parallel wells, co-treat cells with an effective concentration of the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours prior to harvest).
-
Treat another set of cells with a negative control PROTAC (e.g., one with a mutated E3 ligand binding motif).
-
Rationale: If degradation is rescued by MG132, it confirms the involvement of the proteasome. If the negative control PROTAC is inactive, it confirms that degradation is dependent on E3 ligase recruitment.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for the Western Blot.
-
-
Western Blot Analysis:
-
Normalize lysate concentrations and load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody (e.g., β-actin).
-
Rationale: Western blotting provides direct visual evidence of the decrease in POI levels.[18] The loading control ensures that any observed decrease is due to specific degradation and not loading errors.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 value.
-
Figure 3: A streamlined workflow from PROTAC synthesis to the evaluation of protein degradation.
Data Interpretation and Troubleshooting
| Parameter | Definition | Implication for this compound PROTAC |
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. | A lower DC₅₀ value indicates higher potency. The rigid spirocyclic linker is expected to contribute to a potent DC₅₀ by facilitating a stable ternary complex. |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | A high Dₘₐₓ (ideally >90%) indicates high efficacy. Incomplete degradation may suggest issues with ternary complex formation or cellular permeability. |
| Hook Effect | A phenomenon where degradation efficiency decreases at very high PROTAC concentrations. | This is caused by the formation of unproductive binary complexes (POI-PROTAC and E3-PROTAC). The conformational constraint of the spirocyclic linker may influence the severity of the hook effect. |
| MG132 Rescue | The reversal of degradation upon treatment with a proteasome inhibitor. | Successful rescue confirms that protein loss is via the intended ubiquitin-proteasome pathway. |
Common Troubleshooting Scenarios:
-
No Degradation Observed:
-
Possible Cause: Incorrect linker length or geometry. The rigid scaffold may not be optimal for this specific POI-E3 ligase pair.
-
Solution: Synthesize analogs with different attachment points or vary the length of the chains flanking the spirocycle.
-
-
Poor Cellular Potency (High DC₅₀):
-
Possible Cause: Low cell permeability. Despite design advantages, the overall molecule may still have poor ADME properties.
-
Solution: Further modify the linker or ligands to reduce TPSA or improve solubility. Evaluate permeability directly using assays like PAMPA.
-
-
Incomplete Degradation (Low Dₘₐₓ):
-
Possible Cause: Unstable ternary complex or inefficient ubiquitination.
-
Solution: Confirm ternary complex formation using biophysical methods like TR-FRET or SPR.[10] Consider using a different E3 ligase ligand.
-
Conclusion
The this compound scaffold represents a significant advancement in the rational design of PROTAC linkers. By providing a conformationally restricted, 3D-oriented framework with beneficial fluorine substitutions, it enables the development of degraders with potentially superior potency, selectivity, and pharmacokinetic profiles. The protocols outlined in this guide provide a robust framework for researchers to synthesize and validate novel PROTACs incorporating this advanced chemical moiety, accelerating the discovery of next-generation therapeutics for targeted protein degradation.
References
- Toure, M., & Crews, C. M. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm Blog.
- ChemPep Inc. (n.d.). Overview of PROTAC Linkers. ChemPep Website.
- Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG Website.
- Gadd, M. S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm.
- Sigma-Aldrich. (n.d.).
- Valenti, R. V., et al. (2022).
- Plesniak, M. P., et al. (2023).
- Valenti, R. V., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
- Biocompare Editor. (2022). PROTACs: A Practical Guide. Biocompare.
- Synblock. (n.d.). CAS 1523617-85-7 | 5,5-difluoro-2-azaspiro[3.
- Zhang, T., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
- Ciulli, A., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
- Odanaka, Y., et al. (2023). Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. Bioorganic & Medicinal Chemistry.
- Popa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences.
- Odanaka, Y., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen.
- BLDpharm. (n.d.). 1330765-36-0|this compound. BLDpharm Website.
- Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
- University of Strathclyde. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers.
- Garza, E. N., & Lairson, L. L. (2022).
- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.
- Singh, R. P., et al. (2010). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry.
- Fluorochem. (n.d.). This compound TFA. Fluorochem Website.
- Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®. Sigma-Aldrich Website.
- Marino, N., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
- Royal Society of Chemistry. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Publishing.
- PubChem. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane.
- Wiley Online Library. (2023). of the linkers used in PROTAC design.
- PubChem. (n.d.). 2-Azaspiro[3.3]heptane.
- Mayor-Ruiz, C., & Ciulli, A. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Frontiers in Molecular Biosciences.
- Ciulli, A., et al. (2018). Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. Journal of Medicinal Chemistry.
Sources
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. explorationpub.com [explorationpub.com]
- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Spirocycles by Column Chromatography
Welcome to the technical support center for the purification of fluorinated spirocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this increasingly important class of molecules. The inherent three-dimensionality of spirocycles, combined with the unique physicochemical properties imparted by fluorine atoms, demands a nuanced approach to column chromatography.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to develop robust and efficient purification protocols.
Frequently Asked Questions (FAQs)
Q1: Why is silica gel chromatography of my fluorinated spirocycle challenging?
A1: The challenges arise from a combination of factors related to both the spirocyclic core and the fluorine substituents:
-
Fluorine's High Electronegativity: Fluorine atoms reduce the electron density of the molecule, making it less polar. This can lead to weak interactions with the polar silica gel surface, resulting in poor retention and elution with non-polar solvents, where separation from non-polar impurities is difficult.
-
Unique Interactions: Highly fluorinated compounds can exhibit "fluorophilicity," an affinity for other fluorinated molecules or phases.[2] This property is less dominant in lightly fluorinated molecules but can still influence selectivity.
-
Steric Hindrance: The rigid, three-dimensional structure of a spirocycle can shield polar functional groups from interacting effectively with the stationary phase, altering the expected elution profile based on polarity alone.
-
Potential for On-Column Degradation: The acidity of standard silica gel can sometimes cause degradation of sensitive spirocyclic systems.[3][4]
Q2: Should I use normal-phase or reverse-phase chromatography?
A2: The choice depends on the overall polarity of your fluorinated spirocycle.
-
Normal-Phase (e.g., Silica Gel, Alumina): This is the most common starting point for synthetic organic compounds. It is often suitable for moderately polar fluorinated spirocycles where impurities have significantly different polarities.
-
Reverse-Phase (e.g., C18, C8): If your spirocycle is highly polar (e.g., containing multiple hydroxyl or amine groups) or if you are struggling with separation from very non-polar impurities, reverse-phase HPLC can be a powerful alternative. Fluorinated compounds are often more hydrophobic than their non-fluorinated analogs, leading to stronger retention on C18 columns.[2]
Q3: Are there specialized columns for fluorinated compounds?
A3: Yes, fluorinated stationary phases have been developed to leverage unique "fluorous-fluorous" interactions.[5] These can provide alternative selectivity compared to standard silica or C18 columns.[6][7]
-
Pentafluorophenyl (PFP) Phases: These are particularly effective for separating aromatic and halogenated compounds, offering multiple interaction mechanisms beyond simple hydrophobicity, including dipole-dipole and π-π interactions.[7][8]
-
Perfluoroalkyl Phases (Fluorous Phases): These phases show enhanced retention for fluorinated compounds relative to their non-fluorinated counterparts, a behavior consistent with a "fluorophilic" retention mechanism.[2][9][10]
Q4: My fluorinated spirocycle doesn't move from the baseline on TLC, even in high concentrations of ethyl acetate. What should I do?
A4: This indicates a strong interaction with the silica. Consider the following:
-
Add a More Polar Solvent: Try adding a small percentage (0.5-2%) of methanol or isopropanol to your mobile phase.
-
Consider Basic or Acidic Additives: If your molecule has a basic nitrogen (e.g., pyridine, amine), it may be interacting strongly with acidic silanol groups on the silica surface. Adding a small amount of triethylamine (0.1-1%) or ammonia in methanol to your eluent can mitigate this.[3] Conversely, for acidic compounds, a small amount of acetic or formic acid can improve peak shape.
-
Switch to a Different Stationary Phase: Consider using alumina (neutral or basic) or a less polar bonded phase like diol-silica.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The peak on your chromatogram is asymmetrical, with a broader second half.[11][12][13] This is problematic as it reduces resolution between closely eluting compounds and can lead to inaccurate quantification and impure fractions.[14]
Root Causes & Solutions:
-
Cause A: Strong Analyte-Silanol Interactions
-
Scientific Rationale: Acidic silanol groups (Si-OH) on the surface of silica gel can strongly interact with basic functional groups (e.g., amines, pyridines) in your fluorinated spirocycle. This secondary interaction causes some molecules to be retained longer than others, resulting in a "tail."[11]
-
Solution 1: Deactivate the Silica Gel. Add a small percentage of a basic modifier like triethylamine (Et3N) or pyridine (0.1-1%) to your mobile phase. This neutralizes the acidic sites on the silica.[3]
-
Solution 2: Use a More Polar, Protic Solvent. Adding a small amount of an alcohol like methanol can help to compete with your compound for the active sites on the silica gel.
-
Solution 3: Switch to a Less Acidic Stationary Phase. Consider using neutral alumina or an end-capped silica gel where the free silanol groups have been deactivated.
-
-
Cause B: Column Overload
-
Scientific Rationale: Loading too much sample onto the column saturates the stationary phase, leading to a non-ideal distribution of the analyte between the mobile and stationary phases.[12][14]
-
Solution 1: Reduce the Sample Load. As a rule of thumb, for a standard flash column, the sample load should be between 1-10% of the mass of the silica gel, depending on the difficulty of the separation.
-
Solution 2: Use a Wider Column. Increasing the diameter of the column provides more surface area for the separation, allowing for a larger sample load without compromising peak shape.
-
-
Cause C: Inappropriate Eluent Polarity
-
Scientific Rationale: If the mobile phase is not strong enough to elute the compound efficiently, it can lead to tailing.
-
Solution: Optimize the Mobile Phase. Choose a solvent system where your target compound has an Rf of approximately 0.2-0.3 on a TLC plate for the best separation.[15]
-
Issue 2: Poor Resolution / Co-elution of Impurities
Symptom: Two or more compounds elute from the column at very similar times, resulting in overlapping peaks and cross-contaminated fractions.
Root Causes & Solutions:
-
Cause A: Insufficient Selectivity of the Chromatographic System
-
Scientific Rationale: The combination of stationary and mobile phases does not provide enough difference in interaction strength for the components in your mixture. Fluorinated compounds can have unique retention behaviors that are not solely based on polarity.
-
Solution 1: Change the Mobile Phase Composition. Instead of just increasing the polarity (e.g., more ethyl acetate in hexanes), try a completely different solvent system. For example, switch from an ethyl acetate/hexanes system to a dichloromethane/methanol or a toluene/acetone system. Different solvents will have different interactions (e.g., dipole-dipole, hydrogen bonding) with your spirocycle and impurities, which can drastically alter the separation.
-
Solution 2: Employ a Fluorinated Stationary Phase. A pentafluorophenyl (PFP) or a perfluoroalkyl "fluorous" column can offer orthogonal selectivity to standard silica or C18 phases.[9] These phases can separate compounds based on fluorine content or through charge-transfer and dipole interactions, which may resolve impurities that co-elute on silica.[7][10]
-
Solution 3: Use a Fluorinated Eluent Modifier. Adding a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) to the mobile phase can sometimes improve the separation of fluorinated from non-fluorinated compounds, even on a standard silica or C18 column.[2][16][17]
-
-
Cause B: Poor Column Packing or Channeling
-
Scientific Rationale: A poorly packed column will have voids and channels, allowing the sample to travel through at different rates, which broadens peaks and ruins separation.
-
Solution: Repack the Column. Ensure the silica gel is packed as a uniform, homogenous bed. Using a slurry packing method is generally more reliable than dry packing for achieving a well-packed column.[15]
-
-
Cause C: Using an Isocratic Elution for a Complex Mixture
-
Scientific Rationale: For mixtures containing compounds with a wide range of polarities, an isocratic (single solvent composition) elution may not be optimal. Early-eluting compounds will be broad, and late-eluting compounds will take a very long time to emerge.
-
Solution: Use a Gradient Elution. Start with a less polar solvent system and gradually increase the polarity over the course of the separation.[3] This will sharpen the peaks and improve the overall resolution.
-
Issue 3: Compound Instability or Reaction on the Column
Symptom: You observe new spots on the TLC of your collected fractions that were not in the crude material, or you have very low recovery of your desired product.
Root Causes & Solutions:
-
Cause A: Acid-Sensitivity of the Spirocyclic Scaffold
-
Scientific Rationale: The Lewis acidic sites and Brønsted acidic silanol groups on the surface of silica gel can catalyze degradation, rearrangement, or elimination reactions in sensitive molecules.
-
Solution 1: Deactivate the Silica Gel. Before packing the column, wash the silica gel with a solution containing 1-3% triethylamine in your chosen eluent system to neutralize the acidic sites.[3]
-
Solution 2: Use a Different Stationary Phase. Switch to a more inert stationary phase like neutral alumina or Celite. For very sensitive compounds, a plug filtration through a pad of Celite might be sufficient to remove baseline impurities without prolonged contact with an acidic stationary phase.[3]
-
-
Cause B: High Reactivity of Fluorinated Groups
-
Scientific Rationale: While generally stable, certain fluorine-containing functional groups can be susceptible to nucleophilic attack or elimination under specific conditions, which could potentially be promoted by impurities in the solvents or on the stationary phase.
-
Solution: Use High-Purity Solvents and Reagents. Ensure that your chromatography solvents are of high purity and are not contaminated.
-
Best Practices for Method Development
A systematic approach to method development is crucial for successfully purifying novel fluorinated spirocycles.
-
Understand Your Molecule: Know the structure, functional groups, and potential sensitivities (acid/base) of your target compound.
-
Thin-Layer Chromatography (TLC) Analysis:
-
Screen a variety of solvent systems (e.g., Hexane/EtOAc, DCM/MeOH, Toluene/Acetone).
-
Aim for an Rf value of 0.2-0.3 for your target compound.[15]
-
Co-spot your crude material with the starting materials to check for their presence.
-
-
Column and Solvent Selection: Based on TLC, select the appropriate stationary phase and initial mobile phase composition.
-
Loading the Sample:
-
Dissolve the crude material in a minimal amount of solvent.
-
For compounds with poor solubility, consider "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.[3]
-
-
Running the Column and Fraction Collection:
-
For difficult separations, consider a gradient elution.
-
Collect appropriately sized fractions (typically about 80-100% of the column's silica gel volume).[18]
-
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product.
Visualizations
Troubleshooting Workflow for Poor Separation
Caption: A decision tree for troubleshooting poor chromatographic resolution.
Stationary Phase Selection Guide
| Property of Fluorinated Spirocycle | Primary Choice | Alternative Choice 1 | Alternative Choice 2 |
| Moderately Polar, Acid-Stable | Silica Gel | Diol-bonded Silica | Alumina (Neutral) |
| Basic (contains amine/pyridine) | Deactivated Silica Gel (w/ Et3N) | Alumina (Basic) | Reverse-Phase C18 |
| Acidic (contains carboxylic acid) | Silica Gel (w/ AcOH) | Cyano-bonded Silica | Reverse-Phase C18 |
| Aromatic / Halogenated Impurities | Silica Gel | Pentafluorophenyl (PFP) | Reverse-Phase C18 |
| Highly Fluorinated | Silica Gel | Perfluoroalkyl Phase | Pentafluorophenyl (PFP) |
References
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry. [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of the Japan Oil Chemists' Society. [Link]
-
Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential. ACS Publications. [Link]
-
Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. ResearchGate. [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Chromatography Today. [Link]
-
What is Peak Tailing? Chromatography Today. [Link]
-
What Is Tailing In Chromatography? YouTube. [Link]
-
CHALLENGES OF FLUORIDE ANALYSES OF ENVIRONMENTAL SAMPLES USING ION CHROMATOGRAPHY. Queensland Alumina Limited. [Link]
-
Tips & Tricks: Tips for Flash Column Chromatography. University of Rochester. [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. [Link]
-
Halogenated Molecule Sticking to Column. Chromatography Forum. [Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]
-
Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. Angewandte Chemie. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Link]
-
Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery. ResearchGate. [Link]
-
5 Steps to successful flash chromatography. Biotage. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]
-
Some Useful and Practical Tips for Flash Chromatography. EPFL. [Link]
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. MDPI. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Safety First—Best Practices and Risk Management for Flash Chromatography. Teledyne ISCO. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Studies on fluorofunctionalization of some functionalized alkene scaffolds. University of Szeged. [Link]
-
A convenient chemical-microbial method for developing fluorinated pharmaceuticals. Royal Society of Chemistry. [Link]
-
First Example of Fluorinated Phenanthroline Diamides: Synthesis, Structural Study, and Complexation with Lanthanoids. MDPI. [Link]
-
PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. ACS Publications. [Link]
-
Organic Process Research & Development Vol. 18 No. 8. ACS Publications. [Link]
-
Purification Troubleshooting. Reddit. [Link]
-
Protein purification troubleshooting guide. Cytiva. [Link]
Sources
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- 4. reddit.com [reddit.com]
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- 17. researchgate.net [researchgate.net]
- 18. epfl.ch [epfl.ch]
Technical Support Center: Mastering Diastereoselectivity in Spirocyclization Reactions
Welcome to the Technical Support Center for Spirocyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereocontrol in the synthesis of spirocyclic frameworks. Spirocycles are a prominent structural motif in numerous natural products and pharmaceuticals, and achieving the desired diastereoselectivity is often a critical challenge.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems with diastereoselectivity in a question-and-answer format, providing detailed, step-by-step solutions and the scientific rationale behind them.
Question 1: I am observing a low diastereomeric ratio (d.r.) in my spirocyclization. Where should I start my optimization?
Answer: Poor diastereoselectivity is a common hurdle and can often be resolved by systematically evaluating and modifying your reaction conditions. The stereochemical outcome of a spirocyclization is highly sensitive to a variety of factors that influence the energy of the diastereomeric transition states.
A logical first step is to perform a thorough screening of reaction parameters. Key variables to investigate include temperature, solvent, and catalyst/reagent choice.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A systematic approach to troubleshooting low diastereoselectivity.
Detailed Optimization Strategies:
-
Temperature Screening: The effect of temperature on diastereoselectivity can be significant. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[3][4] Conversely, in some instances, elevated temperatures may be required to overcome activation barriers. A broad range of temperatures should be screened to identify the optimal conditions.
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the transition state geometry and, consequently, the diastereoselectivity.[5][6] In some cases, a change in solvent can even reverse the diastereoselectivity.[5] It is advisable to screen a range of solvents with varying properties.
Solvent Dielectric Constant (ε) General Application Toluene 2.4 Non-polar, often used in metal-catalyzed reactions. Tetrahydrofuran (THF) 7.6 Polar aprotic, good coordinating solvent. Dichloromethane (DCM) 9.1 Polar aprotic, commonly used. Acetonitrile (MeCN) 37.5 Polar aprotic, can influence cation-π interactions. Ethanol 24.6 Polar protic, can participate in hydrogen bonding. -
Catalyst and Reagent Modification: In catalyzed reactions, the choice of catalyst and ligand is paramount for inducing stereoselectivity.[5] For non-catalyzed reactions, the choice of acid or base can play a crucial role. Screening a variety of Lewis or Brønsted acids with different steric and electronic properties can be highly effective.[3]
Question 2: My substrate has multiple reactive sites, leading to a mixture of regioisomers in addition to diastereomers. How can I improve the selectivity?
Answer: The formation of regioisomers indicates that your reaction conditions are not effectively differentiating between competing reaction pathways. To address this, a multi-faceted approach focusing on directing effects and the nature of the cyclization precursor is necessary.
Strategies to Enhance Regio- and Diastereoselectivity:
-
Employing Directing Groups: The introduction of a directing group on your substrate can pre-organize the molecule in a conformation that favors the desired cyclization pathway. This can be a protecting group or a functional group that coordinates to the catalyst or reagent.
-
Substrate Modification: Altering the steric or electronic properties of the competing reactive sites can disfavor the undesired pathways. For instance, increasing the steric bulk near an undesired nucleophilic or electrophilic center can hinder its participation in the reaction.
-
Choice of Catalyst: In metal-catalyzed reactions, the ligand can play a crucial role in controlling both regio- and diastereoselectivity. Ligands with specific bite angles and steric profiles can create a chiral pocket that selectively accommodates the substrate in a manner that leads to the desired product.
Experimental Protocol: Screening of Lewis Acids for a Diastereoselective Spirocyclization
This protocol outlines a general procedure for screening Lewis acids to optimize the diastereoselectivity of a hypothetical spirocyclization of substrate 1 to products 2a and 2b .
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of substrate 1 (1.0 equiv) in the desired anhydrous solvent (e.g., DCM, 0.1 M) to a series of oven-dried reaction vessels.
-
Addition of Lewis Acid: To each vessel, add a different Lewis acid (1.1 equiv) from the table below at the desired starting temperature (e.g., -78 °C).
-
Reaction Monitoring: Stir the reactions at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Work-up: Upon completion, quench the reactions with an appropriate reagent (e.g., saturated aqueous NaHCO₃ solution). Extract the aqueous layer with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Analysis: Determine the diastereomeric ratio of the crude product mixture by ¹H NMR spectroscopy or chiral HPLC.
| Lewis Acid | Rationale for Screening |
| TiCl₄ | Strong Lewis acid, can promote cyclization at low temperatures. |
| SnCl₄ | Another strong Lewis acid with a different coordination sphere. |
| BF₃·OEt₂ | Milder Lewis acid, may offer different selectivity. |
| Sc(OTf)₃ | Water-tolerant Lewis acid, can be effective in certain systems.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing diastereoselectivity in spirocyclization?
A1: Diastereoselectivity in spirocyclization is primarily governed by the relative energies of the diastereomeric transition states leading to the different product stereoisomers. The key factors influencing these energies are:
-
Steric Interactions: The non-bonding interactions between substituents on the reacting partners in the transition state. The favored pathway will minimize these steric clashes.[3][8]
-
Torsional Strain: The strain arising from eclipsing interactions along newly forming bonds.
-
Stereoelectronic Effects: The influence of orbital overlap and hyperconjugation on the stability of the transition state.
-
Substrate Conformation: The pre-existing conformation of the acyclic precursor can dictate the facial selectivity of the cyclization.[3]
Q2: How do protecting groups influence diastereoselectivity?
A2: Protecting groups can have a profound impact on diastereoselectivity through several mechanisms:
-
Steric Directing Groups: Bulky protecting groups can shield one face of the molecule, forcing the incoming reagent or the cyclizing chain to approach from the less hindered face.[3]
-
Conformational Locking: Certain protecting groups can lock the substrate into a specific conformation that predisposes it to a particular stereochemical outcome. For example, the formation of a cyclic acetal can rigidify a portion of the molecule.[9]
-
Electronic Effects: Protecting groups can alter the electronic nature of the substrate, which can influence the reaction mechanism and the stability of the transition states.
Q3: Can computational chemistry be used to predict or rationalize diastereoselectivity in spirocyclization reactions?
A3: Yes, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for studying the mechanisms and stereochemical outcomes of spirocyclization reactions.[10][11] By calculating the energies of the various possible transition states, it is often possible to predict the major diastereomer that will be formed. These calculations can also provide insights into the key interactions that govern the selectivity, which can guide the rational design of more selective substrates and catalysts.[10]
Decision Tree for Optimizing Diastereoselectivity
Caption: A decision-making workflow for improving diastereoselectivity.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Stereoselective Spirocyclization.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- BenchChem. (n.d.). Technical Support Center: Overcoming Stereoselectivity in Acorenone Synthesis.
- BenchChem. (n.d.). Technical Support Center: Enhancing Stereoselectivity in Spirocyclization Reactions.
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Overman, L. E., & Verma, A. K. (2006). Diastereoselection in the formation of spirocyclic oxindoles by the intramolecular Heck reaction. The Journal of organic chemistry, 71(7), 2547–2557. [Link]
- BenchChem. (n.d.). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
- Pearson, A. J., & Biscoe, M. R. (2007). Dynamic Diastereoselectivity during Iron Carbonyl Mediated Spirocyclization Reactions. The Journal of organic chemistry, 72(7), 2547–2557.
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Ielo, L., et al. (2023). Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. Organic letters, 25(43), 7822–7826. [Link]
-
Woerly, E. M., Roy, J. D., & Burke, M. D. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of chemical research, 50(4), 1001–1011. [Link]
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Solà, M., et al. (2020). On the Role of the Solvent in the Synthesis of Spirocycles from Alkyne Cations Catalyzed by Triflic Acid: A DFT Study. Chemistry (Weinheim an der Bergstrasse, Germany), 26(21), 4785–4793. [Link]
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Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & biomolecular chemistry, 10(27), 5165–5181. [Link]
-
Ding, Z., et al. (2021). Diastereo- and Enantioselective Construction of Spirocycles by Nickel-Catalyzed Cascade Borrowing Hydrogen Cyclization. Journal of the American Chemical Society, 143(1), 53–59. [Link]
-
Pérez-Gómez, A., et al. (2019). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical science, 10(15), 4166–4175. [Link]
-
ResearchGate. (n.d.). Diastereo- and Enantioselective Construction of Spirocycles by Nickel-Catalyzed Cascade Borrowing Hydrogen Cyclization. Retrieved from [Link]
- Houk, K. N., et al. (2018). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. Journal of the American Chemical Society, 140(38), 12135–12142.
-
Bode, J. W., et al. (2012). An N-Heterocyclic Carbene/Lewis Acid Strategy for the Stereoselective Synthesis of Spirooxindole Lactones. Angewandte Chemie (International ed. in English), 51(25), 6211–6215. [Link]
-
ResearchGate. (n.d.). Condition Optimization for Spirocyclization. Retrieved from [Link]
- Zhao, Y., et al. (2018). Palladium–Titanium Relay Catalysis Enables Switch from Alkoxide–π-Allyl to Dienolate Reactivity for Spiro-Heterocycle Synthesis.
- Reisman, S. E., et al. (2020). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Journal of the American Chemical Society, 142(32), 13833–13839.
-
Urano, Y., et al. (2013). Rational design of highly sensitive fluorescence probes for protease and glycosidase based on precisely controlled spirocyclization. Journal of the American Chemical Society, 135(4), 1291–1299. [Link]
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Piras, L., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society reviews, 38(4), 1080–1089. [Link]
-
Zhang, X. P., et al. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(30), 11534–11545. [Link]
-
Van der Eycken, E., et al. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society reviews, 47(9), 3099–3133. [Link]
-
ResearchGate. (n.d.). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects on stereoselectivity: More than just an environment. Retrieved from [Link]
-
Bickelhaupt, F. M., et al. (2019). Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. Chemistry (Weinheim an der Bergstrasse, Germany), 25(47), 11096–11105. [Link]
- Suemune, H., et al. (1994). Enantio- and diastereo-selective synthesis of spirocyclic compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 3441–3446.
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Reddit. (2023). Common sources of mistake in organic synthesis. Retrieved from [Link]
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Wulff, J. (2011). The 22 Most Common Errors on Chemistry 232 Exams. ResearchGate. Retrieved from [Link]
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Lavorini, F., et al. (2020). Common errors in inhalation therapy: Impact and solutions. Clinical and translational allergy, 10, 43. [Link]
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Burton, J. W. (n.d.). Practice Problems Relating to Pericyclic Reactions. Retrieved from [Link]
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Technical Support Center: Synthesis of Difluorinated Azaspiro Compounds
Welcome to the Technical Support Center for the synthesis of difluorinated azaspiro compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing difluoromethyl groups into azaspirocyclic scaffolds. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to troubleshoot common side reactions and optimize your synthetic strategies.
The introduction of a difluoromethyl (-CF2H) group into azaspirocycles is a powerful strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa. However, the journey to these valuable compounds is often fraught with challenges, including the formation of stubborn side products that can complicate purification and significantly reduce yields. This guide provides a structured approach to identifying, understanding, and mitigating these common hurdles.
Frequently Asked Questions (FAQs)
Q1: My difluoromethylation reaction is sluggish and gives low yields. What are the first parameters I should check?
A1: Low reactivity in difluoromethylation of azaspiro precursors often stems from a few key factors:
-
Insufficiently activated difluoromethylating reagent: Ensure your reagent is fresh and has been stored under appropriate conditions. For nucleophilic difluoromethylations using reagents like TMSCF2H, the choice and stoichiometry of the base are critical.
-
Steric hindrance: Azaspirocycles can be sterically demanding. If the nitrogen atom or the reaction center is heavily substituted, the approach of the difluoromethylating agent may be impeded.[1] Consider using less bulky protecting groups or a different synthetic route that introduces the difluoromethyl group at an earlier, less hindered stage.
-
Solvent effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate. Aprotic polar solvents like DMF or DMSO are often effective, but it's crucial to ensure they are anhydrous, as water can lead to unwanted side reactions.[2]
Q2: I am observing significant amounts of a byproduct that appears to be my starting material without the difluoromethyl group. What is happening?
A2: This is a classic sign of hydrolysis of your precursor, especially if you are working with imine or N-acyliminium ion intermediates.[3][4] These species are susceptible to reaction with trace amounts of water in your reaction mixture. The iminium ion can be attacked by water, leading to the collapse of the tetrahedral intermediate back to the corresponding carbonyl compound and amine.[4]
Q3: My product seems to have lost one or both fluorine atoms. What is this side reaction and how can I prevent it?
A3: You are likely observing defluorination , a common side reaction in the chemistry of fluorinated compounds. The mechanism can vary depending on your reaction conditions. Basic conditions can promote elimination of fluoride, especially if there is an abstractable proton beta to the difluoromethyl group. Reductive conditions can also lead to C-F bond cleavage. To mitigate this, carefully control the basicity and stoichiometry of your reagents. Using sterically hindered non-nucleophilic bases can be beneficial.[5]
In-Depth Troubleshooting Guides
Issue 1: Competing Hydrolysis of Iminium Intermediates in Azaspirocyclization
The cyclization of linear precursors to form azaspirocycles often proceeds through an iminium or N-acyliminium ion intermediate. These electrophilic species are not only poised for the desired intramolecular cyclization but are also highly susceptible to hydrolysis by residual water.
Causality: The rate of intramolecular cyclization is in competition with the rate of intermolecular reaction with water. If the concentration of water is significant or if the cyclization is sterically hindered or electronically unfavorable, hydrolysis can become the dominant pathway.
Troubleshooting Protocol:
-
Rigorous Drying of Reagents and Glassware: Ensure all solvents are freshly distilled from an appropriate drying agent and handled under an inert atmosphere (e.g., argon or nitrogen). Glassware should be oven-dried immediately before use.
-
Use of Dehydrating Agents: The inclusion of a dehydrating agent in the reaction mixture can scavenge trace amounts of water. For reactions employing reagents like propylphosphonic anhydride (T3P), which is itself a powerful dehydrating agent, this is less of a concern.[6][7] However, for other methods, additives like molecular sieves can be beneficial.
-
Temperature Optimization: Lowering the reaction temperature can sometimes favor the desired cyclization over hydrolysis, especially if the activation energy for hydrolysis is higher.[8]
-
Choice of Activating Agent: When using activating agents like T3P for cyclization, ensure the stoichiometry is optimized. An excess of the activating agent can sometimes lead to side reactions.[9][10]
Workflow for Minimizing Imine Hydrolysis:
Caption: Workflow to minimize hydrolysis of iminium intermediates.
Issue 2: Poor Diastereoselectivity in Spirocyclization
Achieving the desired stereochemistry at the spirocyclic center is a common challenge. The facial selectivity of the cyclization is often influenced by subtle steric and electronic factors.
Causality: The transition state of the cyclization determines the diastereoselectivity. Factors that can influence this include the conformation of the acyclic precursor and the potential for stabilizing or destabilizing non-covalent interactions.[11] For instance, π-stacking interactions between aromatic rings in the transition state can favor the formation of a specific diastereomer.[11]
Troubleshooting Protocol:
-
Substrate Modification: Altering the steric bulk of substituents on the acyclic precursor can influence its preferred conformation in the transition state, thereby improving diastereoselectivity.
-
Solvent Screening: The polarity and coordinating ability of the solvent can affect the stability of the transition state. A systematic screen of solvents with varying properties is recommended.
-
Catalyst Selection: For catalyzed reactions, the choice of catalyst is paramount. Chiral catalysts can be employed to induce enantioselectivity, and the ligand sphere of a metal catalyst can be modified to enhance diastereoselectivity.
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states.[8]
Table 1: Influence of Reaction Parameters on Diastereoselectivity
| Parameter | Modification | Rationale | Expected Outcome |
| Temperature | Decrease from RT to 0 °C or -78 °C | Increases the energy difference between diastereomeric transition states. | Higher diastereomeric ratio (d.r.). |
| Solvent | Change from non-polar (e.g., Toluene) to polar aprotic (e.g., Acetonitrile) | Can alter the conformation of the precursor and the stability of the transition state. | May improve or reverse diastereoselectivity. |
| Protecting Group | Change from a small (e.g., Me) to a bulky (e.g., TIPS) protecting group | Can enforce a specific conformation of the precursor, leading to higher facial selectivity. | Improved d.r. |
| Catalyst/Reagent | Use of a chiral catalyst or a bulkier activating agent | Can create a more ordered transition state. | Improved d.r. and potentially enantioselectivity. |
Issue 3: Defluorination and Other Side Reactions of the Difluoromethyl Group
The gem-difluoro moiety, while generally stable, can undergo undesired reactions under certain conditions.
Causality:
-
Base-Mediated Elimination: Strong bases can abstract the acidic proton of the -CF2H group, leading to the formation of a carbanion. Subsequent elimination of a fluoride ion can occur, particularly if a double bond can be formed in conjugation with an adjacent group.
-
Reductive Defluorination: Some reducing agents can cleave the C-F bond.
-
Over-reaction: In some cases, the desired product can react further under the reaction conditions, leading to multiple difluoromethylations or other transformations.
Troubleshooting Protocol:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., LiHMDS, KHMDS) to minimize nucleophilic attack and unwanted side reactions. Carefully control the stoichiometry of the base.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-reaction or product degradation. Lowering the temperature can also help to suppress side reactions.
-
Protecting Group Strategy: If a functional group elsewhere in the molecule is interfering with the difluoromethylation, consider protecting it.
Reaction Pathway: Desired vs. Side Reactions in Difluoromethylation
Caption: Competing reaction pathways in the synthesis of difluorinated azaspiro compounds.
Experimental Protocols
Protocol 1: T3P-Mediated Cyclization for Azaspirocycle Formation
This protocol is adapted from methodologies that utilize propylphosphonic anhydride (T3P) as a mild and efficient coupling and dehydrating agent for the synthesis of azaspirocycles from amino acid or amine precursors.[6][10]
-
Reaction Setup: To a solution of the amino acid or amine precursor (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or ethyl acetate) under an inert atmosphere, add a suitable base (e.g., triethylamine, 2.0-3.0 eq).
-
Addition of T3P: Cool the mixture to 0 °C and add a solution of T3P (50% in ethyl acetate, 1.5-2.0 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Note: The byproducts of T3P are generally water-soluble, which often simplifies the purification process.[7]
Protocol 2: Copper-Catalyzed Difluoroalkylation of N-Benzylacrylamides
This protocol is based on the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes.[12]
-
Reaction Setup: In a sealed tube, combine the N-benzylacrylamide substrate (1.0 eq), ethyl bromodifluoroacetate (2.0-3.0 eq), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (if necessary), and a suitable solvent (e.g., DMSO or DMF).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: Purify the crude product by column chromatography.
References
-
Han, J., et al. (2022). An effective method for the preparation of difluoroalkyl 2-azaspiro [4.5] decane by copper-catalyzed difluoroalkylation of N-benzylacrylamide with ethyl bromodifluoroacetate. MDPI. [Link]
-
Yue, W.-J., et al. (2023). Copper-Catalyzed Hydrodifluoroalkylation of N-benzylacrylamides via Intramolecular 1,4-Hydrogen Atom Transfer: Reaction Development and Mechanistic Insights. PubMed. [Link]
-
Yue, W.-J., et al. (2022). Catalytic Hydrodifluoroalkylation of Unactivated Olefins. ACS Publications. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (2024). PubMed. [Link]
-
Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). PubMed. [Link]
-
Diversity-oriented synthesis of azaspirocycles. (n.d.). PubMed. [Link]
-
Shi, L., et al. (2022). Difluoromethylation of Heterocycles via a Radical Process. RSC Publishing. [Link]
-
Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. (n.d.). Thieme Connect. [Link]
-
FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. (n.d.). spiral.imperial.ac.uk. [Link]
-
T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024). YouTube. [Link]
-
(PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (n.d.). ResearchGate. [Link]
-
Enantioselective Brønsted Acid-Catalyzed N-acyliminium Cyclization Cascades. (2009). PubMed. [Link]
-
Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. (2025). PubMed. [Link]
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (n.d.). RSC Publishing. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate. [Link]
-
Diversity-oriented synthesis of azaspirocycles. (n.d.). PubMed. [Link]
-
Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. (n.d.). RSC Publishing. [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry. [Link]
-
Aza-[4 + 2] cycloadditions employing catalytically derived N-acyliminium ions. (n.d.). RSC Publishing. [Link]
-
Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. (n.d.). MDPI. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. (2021). RSC Publishing. [Link]
-
Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. (n.d.). ACS Publications. [Link]
-
T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][12][13]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. (n.d.). PMC. [Link]
-
(PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (2025). ResearchGate. [Link]
-
Significance and challenges of stereoselectivity assessing methods in drug metabolism. (n.d.). PMC. [Link]
-
General schemes of tandem N-acyliminium ion cyclization-nucleophilic addition reactions to fused and bridged ring systems. (n.d.). ResearchGate. [Link]
-
T3P® catalyzed one-pot synthesis of α-aminonitriles. (n.d.). ScienceDirect. [Link]
-
Fates of imine intermediates in radical cyclizations of N-sulfonylindoles and ene-sulfonamides. (2015). PMC. [Link]
-
General schemes of tandem N-acyliminium ion cyclization-nucleophilic addition reactions to fused and bridged ring systems. (n.d.). ResearchGate. [Link]
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Technical Support Center: Optimization of N-Boc Deprotection for 5,5-Difluoro-2-azaspiro[3.3]heptane
Welcome to the technical support guide for the N-Boc deprotection of 5,5-Difluoro-2-azaspiro[3.3]heptane. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this specific transformation.
The this compound moiety is a valuable building block in medicinal chemistry, prized for its ability to impart unique conformational constraints and metabolic stability. However, the electron-withdrawing nature of the gem-difluoro group can influence the reactivity of the nearby secondary amine, making the standard N-Boc deprotection a critical step that often requires careful optimization. This guide is structured to address the common challenges encountered during this process.
Understanding the Mechanism: Acid-Catalyzed N-Boc Deprotection
The removal of a tert-butyloxycarbonyl (Boc) protecting group is an acid-catalyzed process.[1] The reaction proceeds through a well-established mechanism initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[2][3][4] This protonation makes the carbonyl carbon more electrophilic, facilitating the cleavage of the tert-butyl group as a stable tert-butyl cation.[3][4] The resulting carbamic acid intermediate is unstable and readily undergoes decarboxylation to release carbon dioxide and the desired free amine.[3][4] The liberated amine is then protonated by the excess acid in the medium to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[2][3]
Caption: Acid-catalyzed N-Boc deprotection workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of N-Boc-5,5-Difluoro-2-azaspiro[3.3]heptane.
Q1: My deprotection reaction is sluggish or incomplete, even after several hours. What should I do?
Answer: Incomplete conversion is the most common issue. The gem-difluoro substitution can decrease the basicity of the nitrogen atom, potentially slowing the rate of deprotection compared to non-fluorinated analogs. Here’s a systematic approach to troubleshoot:
-
Verify Reagent Quality:
-
Acid: Ensure your acid is fresh and anhydrous. Trifluoroacetic acid (TFA) can absorb water over time, reducing its efficacy. Commercially available solutions of HCl in dioxane (typically 4M) can degrade, leading to lower molarity.[5][6][7]
-
Solvent: Use anhydrous solvents, particularly when using HCl in dioxane, to prevent unwanted side reactions and ensure the acid's strength is not compromised.
-
-
Increase Acid Stoichiometry or Concentration:
-
Elevate the Reaction Temperature:
-
While most Boc deprotections are run at 0°C to room temperature, gently warming the reaction to 30-40°C can significantly increase the reaction rate.[8] Monitor carefully by TLC or LC-MS to avoid potential side reactions.
-
-
Consider a Stronger Acidic System:
Q2: I'm observing side products in my reaction mixture. What are they and how can I prevent them?
Answer: The primary source of side products in Boc deprotection is the liberated tert-butyl cation.[3] This highly reactive electrophile can alkylate nucleophilic sites on your starting material, product, or solvent.
-
tert-Butylation: The tert-butyl cation can re-alkylate the nitrogen of the deprotected amine, leading to an N-tert-butyl impurity. While less common for secondary amines, it is a possibility.
-
Scavenger Addition: The most effective way to prevent these side reactions is to add a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can react elsewhere.[11]
-
Common Scavengers: Triethylsilane (TES) or water are often used with TFA. Anisole is another effective cation scavenger.
-
Recommended Protocol: Add 5-10% v/v of a scavenger to your reaction mixture along with the acid.
-
Q3: The workup is difficult, and I'm struggling to isolate my product as a free base. What's the best procedure?
Answer: The product of an acidic deprotection is an ammonium salt (trifluoroacetate or hydrochloride), which is often highly polar and water-soluble. Isolating the free base requires careful neutralization.
-
Initial Acid Removal: After the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the solvent and excess acid.[12] Co-evaporating with a solvent like toluene can help remove residual TFA.[13]
-
Basification and Extraction:
-
Dissolve the residue in a minimal amount of water or brine.
-
Cool the aqueous solution in an ice bath.
-
Slowly add a base, such as 1M NaOH, saturated NaHCO₃, or aqueous ammonia, until the pH is >10. Be cautious, as this neutralization is exothermic.
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate). The fluorinated spirocycle may have different solubility properties than its non-fluorinated counterpart, so test different solvents if recovery is low.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the free amine.
-
-
Alternative: Isolation as a Salt: In many cases, it is preferable to isolate the product as its hydrochloride salt, which is often a stable, crystalline solid.[2] After removing the reaction solvent, you can precipitate the salt by adding a non-polar solvent like diethyl ether or MTBE, then collect the solid by filtration.[1] This avoids the need for a basic workup.
Frequently Asked Questions (FAQs)
Q: Which deprotection method is better: TFA in DCM or 4M HCl in Dioxane?
A: Both methods are highly effective, and the choice often depends on the context of your synthesis.[14]
-
TFA/DCM: This system is generally easier to handle, and the components are readily removed in vacuo. It is an excellent first choice for optimization.
-
4M HCl in Dioxane: This reagent is often more potent and can be more effective for stubborn deprotections.[5][6][7] It is particularly useful if you wish to isolate the product as a stable hydrochloride salt, which is common in pharmaceutical development.[2]
Q: How can I monitor the reaction progress effectively?
A: The best methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: The deprotected amine salt is significantly more polar than the N-Boc starting material. You will see the starting material spot (higher Rf) disappear and a new spot appear at or near the baseline (lower Rf). Staining with a ninhydrin solution is an excellent way to visualize the product, as it will stain primary or secondary amines (typically pink or purple).[12][15]
-
LC-MS: This provides a more definitive analysis, allowing you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[14]
Q: Can I use non-acidic methods for this deprotection?
A: Yes, although they are less common for this type of substrate. For molecules with highly acid-sensitive functional groups, alternative methods can be explored.[14]
-
Thermal Deprotection: Heating the N-Boc compound in a high-boiling solvent can cause thermolytic cleavage of the Boc group.[16][17][18]
-
Lewis Acids: Reagents like TMSI (Trimethylsilyl iodide) or ZnBr₂ can facilitate Boc removal under non-protic conditions.[14]
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can mediate thermolytic deprotection, sometimes accelerated by microwave heating.[19][20]
These methods often require more rigorous optimization for a specific substrate like this compound.
Data Summary & Recommended Protocols
Comparison of Standard Deprotection Conditions
| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |
| Acid Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrogen Chloride in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Ethyl Acetate |
| Concentration | 20-50% v/v TFA in DCM | 4-10 equivalents of HCl |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Typical Time | 1 - 3 hours | 30 minutes - 2 hours[5][7] |
| Workup | Evaporation, then basic aqueous workup or precipitation. | Evaporation, then precipitation with ether or basic workup. |
| Pros | Easy to set up; volatile reagents are easy to remove. | Potentially faster/more potent; directly yields HCl salt.[6] |
| Cons | TFA can be corrosive; may require scavengers. | Dioxane is a peroxide-former; reagent has limited shelf-life. |
Experimental Protocols
Protocol A: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve N-Boc-5,5-Difluoro-2-azaspiro[3.3]heptane (1 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Optional: Add a scavenger such as triethylsilane (0.5-1.0 equiv.) or anisole (1.0 equiv.).
-
Slowly add Trifluoroacetic Acid (TFA) (10-20 equiv., or until the solution is 25-50% TFA by volume) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-3 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Proceed with either salt formation (precipitate with cold diethyl ether) or a basic workup to isolate the free amine.
Protocol B: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolve N-Boc-5,5-Difluoro-2-azaspiro[3.3]heptane (1 equiv.) in a minimal amount of a co-solvent if necessary (e.g., methanol or DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv.) dropwise.
-
Stir the mixture at 0°C to room temperature for 30-90 minutes.[5][6] Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
Add cold diethyl ether to the residue to precipitate the this compound hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common deprotection issues.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
-
The Royal Society of Chemistry. (2010). Supporting Information. Retrieved from [Link]
-
Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2011). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 41(24), 3839-3848. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Donohoe, T. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Amoah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(44), 26189-26196. [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
National Institutes of Health. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Retrieved from [Link]
-
ResearchGate. (2011). Deprotection of different N-Boc-compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
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- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 17. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
stability of 5,5-Difluoro-2-azaspiro[3.3]heptane under acidic and basic conditions
Welcome to the technical support center for 5,5-Difluoro-2-azaspiro[3.3]heptane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this increasingly popular scaffold. As a unique, conformationally restricted building block, this compound offers significant advantages in medicinal chemistry, including the potential for improved metabolic stability and fine-tuning of physicochemical properties.[1][2] However, its strained spirocyclic core and the presence of the gem-difluoro group can present stability challenges under certain experimental conditions. This guide provides practical advice to anticipate and address these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the this compound scaffold?
The this compound scaffold is generally robust and has been successfully employed in a variety of chemical transformations. Its stability is attributed to the inherent strength of the carbon-fluorine and carbon-carbon bonds. However, the strained four-membered rings of the spiro[3.3]heptane system can be susceptible to ring-opening under harsh acidic or basic conditions, particularly at elevated temperatures. The gem-difluoro group can also influence the reactivity of the adjacent carbons.
Q2: How does the gem-difluoro group affect the stability and reactivity of the molecule?
The gem-difluoro group has several effects:
-
Inductive Electron Withdrawal: The highly electronegative fluorine atoms exert a strong electron-withdrawing effect, which can decrease the basicity of the azetidine nitrogen compared to its non-fluorinated counterpart.
-
Steric Hindrance: The fluorine atoms provide steric bulk around the spirocyclic core, which can influence the accessibility of adjacent reaction sites.
-
Potential for β-Fluoride Elimination: Under strongly basic conditions, deprotonation of a carbon adjacent to the CF2 group could potentially lead to β-fluoride elimination, although this is generally less favorable from an sp3 center compared to an sp2 center.[3][4]
Q3: What are the recommended storage conditions for this compound and its salts?
It is recommended to store this compound and its salts (e.g., hydrochloride or trifluoroacetate) in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric carbon dioxide.[5][6] For long-term storage, refrigeration is advised.
Troubleshooting Guide: Stability Under Acidic and Basic Conditions
This section provides detailed troubleshooting for common experimental challenges related to the stability of this compound.
Acidic Conditions
Issue 1: Degradation during Boc-Deprotection with Trifluoroacetic Acid (TFA)
-
Observation: You observe multiple unexpected peaks in your LC-MS or NMR after treating your N-Boc protected this compound derivative with a standard TFA/DCM deprotection cocktail.
-
Potential Cause: While TFA is commonly used for Boc deprotection, the combination of a strong acid and the strained spirocyclic system may lead to partial ring-opening, especially with prolonged reaction times or at elevated temperatures. The high concentration of TFA can create a harsh acidic environment.
-
Troubleshooting Steps:
-
Milder Acidic Conditions: Consider using a milder acid or a lower concentration of TFA. For example, a 10-25% solution of TFA in DCM is often sufficient.[7] Alternatively, 4M HCl in dioxane is a common and often effective alternative.[8]
-
Control Temperature: Perform the deprotection at 0 °C to minimize side reactions.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid over-exposure to the acidic conditions.
-
Alternative Deprotection Methods: For particularly sensitive substrates, consider non-acidic deprotection methods, such as using trimethylsilyl iodide (TMSI).[8]
-
Proposed Degradation Pathway under Harsh Acidic Conditions
Caption: Plausible degradation pathway under harsh acidic conditions.
Basic Conditions
Issue 2: Unexpected Side Products with Strong Bases (e.g., LDA, n-BuLi)
-
Observation: When attempting to deprotonate a position on a substituent attached to the this compound core using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA), you observe low yields of the desired product and the formation of complex mixtures.
-
Potential Causes:
-
Deprotonation of the Cyclobutane Ring: The protons on the cyclobutane ring, particularly those alpha to the gem-difluoro group, may have increased acidity, leading to competitive deprotonation by very strong bases.
-
β-Fluoride Elimination: Although less likely from an sp3 center, deprotonation alpha to the CF2 group could potentially initiate an elimination cascade, leading to unsaturated products.
-
Reaction with the Azetidine N-H: If the nitrogen is unprotected, it will be readily deprotonated by strong bases.
-
-
Troubleshooting Steps:
-
Protecting Group Strategy: Ensure the azetidine nitrogen is protected with a suitable group (e.g., Boc, Cbz) before introducing strong bases.
-
Choice of Base: Use a less hindered or milder base if possible. For example, if deprotonating a ketone, consider using NaH or KHMDS.
-
Temperature Control: Perform the reaction at very low temperatures (e.g., -78 °C) to enhance kinetic control and minimize side reactions.[9]
-
Inverse Addition: Add the substrate solution slowly to the base solution (inverse addition) to maintain a low concentration of the substrate and minimize self-condensation or other side reactions.
-
Proposed Degradation Pathway under Strong Basic Conditions
Caption: Potential β-fluoride elimination pathway with strong bases.
Experimental Protocols for Stability Assessment
To proactively assess the stability of your specific this compound derivative, we recommend the following screening protocol.
Protocol 1: Acid Stability Screening
-
Sample Preparation: Prepare stock solutions of your compound in a suitable solvent (e.g., dioxane or acetonitrile).
-
Reaction Setup: In separate vials, aliquot the stock solution and add the acidic solutions to be tested (see Table 1).
-
Time Points: Incubate the reactions at the desired temperature (e.g., room temperature or 50 °C).
-
Analysis: At various time points (e.g., 1, 4, 24 hours), quench a small aliquot of each reaction with a suitable base (e.g., saturated sodium bicarbonate solution), extract with an organic solvent, and analyze by LC-MS and/or NMR to determine the percentage of remaining starting material and identify any major degradation products.
Table 1: Recommended Acidic Conditions for Stability Screening
| Condition No. | Acid | Solvent | Concentration | Temperature |
| 1 | 1 M HCl (aq) | Dioxane | 1:1 (v/v) | Room Temp. |
| 2 | 1 M HCl (aq) | Dioxane | 1:1 (v/v) | 50 °C |
| 3 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% (v/v) | Room Temp. |
| 4 | 4 M HCl in Dioxane | Dioxane | 1:1 (v/v) | Room Temp. |
Protocol 2: Base Stability Screening
-
Sample Preparation: Prepare stock solutions of your compound in a suitable aprotic solvent (e.g., THF or DME).
-
Reaction Setup: In separate vials under an inert atmosphere, aliquot the stock solution and add the basic solutions to be tested (see Table 2).
-
Time Points: Stir the reactions at the desired temperature.
-
Analysis: At various time points, carefully quench an aliquot with a proton source (e.g., saturated ammonium chloride solution) and analyze by LC-MS and/or NMR.
Table 2: Recommended Basic Conditions for Stability Screening
| Condition No. | Base | Solvent | Concentration | Temperature |
| 1 | 1 M NaOH (aq) | Dioxane | 1:1 (v/v) | Room Temp. |
| 2 | 1 M NaOH (aq) | Dioxane | 1:1 (v/v) | 50 °C |
| 3 | Potassium tert-butoxide | THF | 1 M | Room Temp. |
| 4 | Lithium diisopropylamide (LDA) | THF | 0.5 M | -78 °C to 0 °C |
Decision-Making Workflow for Experimental Design
The following diagram provides a decision-making framework to help you select appropriate reaction conditions when working with this compound derivatives.
Caption: Decision tree for selecting reaction conditions.
By understanding the potential stability challenges and employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can confidently and successfully utilize the this compound scaffold in their synthetic endeavors.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2007. [Link]
-
Burkhard, J. A.; Wagner, B.; Fischer, H.; Schuler, F.; Müller, K.; Carreira, E. M. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angew. Chem. Int. Ed.2010 , 49 (20), 3524–3527. [Link]
-
Carreira, E. M.; Fessard, T. C. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Org. Lett.2011 , 13 (24), 6512–6515. [Link]
-
Collum, D. B.; et al. Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. J. Am. Chem. Soc.2008 , 130 (45), 14961–14969. [Link]
-
Degorce, S. L.; Bodnarchuk, M. I.; Scott, J. S. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett.2019 , 10 (8), 1198–1204. [Link]
-
Khan Academy. Mixed (crossed) aldol condensation using a lithium enolate. [Link]
-
Bolshan, Y.; Belyk, K. M.; Campeau, L.-C.; et al. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Org. Lett.2018 , 20 (16), 4944–4948. [Link]
-
Hammond, G. B.; et al. Arylation of gem-difluoroalkenes using a Pd/Cu Co-catalytic system that avoids β-fluoride elimination. Chem. Sci.2017 , 8 (2), 1547–1551. [Link]
-
Bolshan, Y.; et al. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. J. Org. Chem.2013 , 78 (17), 8631–8636. [Link]
-
Bolshan, Y.; et al. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry2023 , 11 (2), 10-17. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Glorius, F.; et al. Synthesis of gem-Difluoro Olefins through C−H Functionalization and β-fluoride Elimination Reactions. Angew. Chem. Int. Ed.2020 , 59 (14), 5572-5576. [Link]
- Google Patents. Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
Organic Syntheses. 5-Dodecen-2-one, (E)-. [Link]
-
ResearchGate. I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why? [Link]
-
ACS Publications. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]
-
ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]
-
PubMed Central. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. [Link]
-
PubMed. Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. [Link]
-
LookChem. Trifluoroacetic acid. [Link]
-
ResearchGate. Lithium diisopropylamide ( LDA ). [Link]
-
Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- Google Patents. An Improved Asymmetric Synthesis Of Azaspiro Compounds.
-
PubChem. 2-Azaspiro(3.3)heptane. [Link]
- Google Patents. Methods of making bempedoic acid and compositions of the same.
-
Uniba. 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
- Google Patents. Processes for the preparation of 5-azaspiro[2.
-
NIH. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. [Link]
Sources
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- 4. Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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identifying and removing impurities from 5,5-Difluoro-2-azaspiro[3.3]heptane
This guide is intended for researchers, scientists, and drug development professionals working with 5,5-Difluoro-2-azaspiro[3.3]heptane. As a valued building block in medicinal chemistry, its purity is paramount for the reliability and reproducibility of downstream applications. This document provides in-depth troubleshooting guides and frequently asked questions to help you identify and remove common impurities encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound so critical?
A1: this compound is a conformationally restricted bioisostere for common motifs like piperidine.[1] Its unique spirocyclic structure and gem-difluoro group can significantly improve a drug candidate's metabolic stability, aqueous solubility, and lipophilicity.[1][2] The presence of even trace impurities can lead to inconsistent biological data, formation of unwanted side products in subsequent synthetic steps, and complications in regulatory filings.[3][4]
Q2: My final product has a persistent high-boiling point solvent (e.g., DMF, DMSO, Sulfolane). How can I remove it?
A2: These solvents are often challenging to remove completely by standard rotary evaporation. An effective method is to perform an aqueous extraction. Dissolve the crude product in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with brine (saturated NaCl solution). The highly polar solvents will partition into the aqueous layer. For stubborn cases, lyophilization (freeze-drying) from a water/acetonitrile mixture can be effective if the product is stable under these conditions.
Q3: The compound is often supplied as a salt (HCl or TFA). How do I convert it to the free base?
A3: To obtain the free base, dissolve the salt form in a suitable organic solvent (e.g., dichloromethane). Add a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH), and stir vigorously in a separatory funnel. Separate the organic layer, and wash it again with water and then brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the free base.
Q4: What are the best general storage conditions for this compound and its salts?
A4: The free base is a primary amine and can be sensitive to atmospheric CO₂. It is best stored under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8 °C). The hydrochloride or trifluoroacetate salts are generally more stable and can be stored at room temperature in a desiccator, protected from moisture and light.[5]
Troubleshooting Guide: Impurity Identification & Removal
This section addresses specific impurities that may arise during the synthesis of this compound. Impurities can generally be classified as organic (from starting materials, by-products, degradation) or inorganic (from reagents, catalysts).[6]
Workflow for Impurity Identification and Purification
Caption: General workflow for identifying and purifying this compound.
Common Impurities and Their Removal
The following table summarizes common impurities. Synthetic routes often involve the cyclization of a precursor like 1,1-bis(bromomethyl)-3,3-difluorocyclobutane with an amine source.[1]
| Impurity Type | Potential Structure/Source | Typical Analytical Signal (Example) | Recommended Removal Method |
| Starting Material | 1,1-bis(bromomethyl)-3,3-difluorocyclobutane | ¹H NMR: Distinctive singlet for -CH₂Br protons. | Column Chromatography |
| Intermediate | Mono-cyclized intermediate | LC-MS: Peak with M+H corresponding to the intermediate. | Column Chromatography or SCX Cartridge |
| Reagent By-product | Triphenylphosphine oxide (from bromination steps)[1] | ¹H NMR: Aromatic signals ~7.5-7.8 ppm. | Column Chromatography |
| Inorganic Salts | NaBr, KCl, K₂CO₃ (from bases) | Insoluble in many organic solvents; no NMR/LC signal. | Aqueous Wash / Extraction |
| Residual Solvent | DMF, Sulfolane[7][8] | GC-MS: Characteristic peak; ¹H NMR: e.g., DMF at 8.02, 2.92, 2.75 ppm. | Aqueous Wash / High-Vacuum |
Troubleshooting Scenario 1: Unreacted Starting Material or Intermediates
Q: My LC-MS shows a major product peak, but also a significant peak corresponding to an unreacted electrophile or a mono-cyclized intermediate. How do I remove these?
A: This indicates an incomplete reaction. These organic impurities are often structurally similar to the final product, making simple extraction ineffective. The best approach is chromatography.
-
Expert Insight: The polarity difference between the di-substituted starting material, the mono-substituted amine intermediate, and the final bicyclic amine product is usually sufficient for separation by silica gel chromatography. The final product, being a secondary amine, will have a moderate polarity.
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., methanol) and adding silica. Evaporate the solvent to get a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., starting with 100% Dichloromethane (DCM) and gradually increasing the polarity with Methanol (MeOH)). A common gradient is 0% to 10% MeOH in DCM.
-
Loading and Elution: Carefully load the dry slurry onto the top of the packed column. Begin eluting with the solvent system, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.
-
Verification: Combine the pure fractions and concentrate under reduced pressure. Confirm purity by acquiring a final NMR and LC-MS spectrum.
Troubleshooting Scenario 2: Inorganic Salt Contamination
Q: After my reaction using a base like NaH or K₂CO₃, my isolated solid is poorly soluble in organic solvents and the NMR shows broad peaks. What is the issue?
A: This is a classic sign of inorganic salt contamination. Salts are by-products of many cyclization reactions and can interfere with analysis and downstream chemistry.[7]
-
Expert Insight: The most straightforward way to remove inorganic salts is by leveraging their high solubility in water versus their insolubility in common organic solvents.
Experimental Protocol: Aqueous Workup
-
Dissolution: Dissolve or suspend the crude product in an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10-20 mL per gram of crude material).
-
Transfer: Transfer the mixture to a separatory funnel.
-
Washing: Add an equal volume of deionized water and shake vigorously for 1-2 minutes. Allow the layers to separate. Drain the aqueous layer.
-
Repeat: Repeat the water wash two more times to ensure complete removal of salts. A final wash with brine can help to remove residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter the drying agent, and concentrate the filtrate under reduced pressure.
-
Verification: The resulting product should be readily soluble in organic solvents. Confirm the removal of inorganic material by the improved quality of the NMR spectrum.
Troubleshooting Scenario 3: Purifying the Amine with an SCX Cartridge
Q: My product is contaminated with non-basic organic impurities (like triphenylphosphine oxide). Is there a faster method than a full column?
A: Yes, for separating basic compounds (amines) from neutral or acidic impurities, a Strong Cation Exchange (SCX) solid-phase extraction cartridge is highly efficient.[7]
-
Expert Insight: SCX cartridges contain a sulfonic acid-functionalized resin. At neutral pH, your secondary amine product will be protonated and bind to the resin, while neutral impurities pass through. The amine can then be selectively eluted with a basic solution.
Logical Flow for SCX Purification
Caption: Step-wise logic for amine purification using an SCX cartridge.
Experimental Protocol: SCX Purification
-
Conditioning: Condition the SCX cartridge by washing it with several column volumes of methanol.
-
Loading: Dissolve the crude product in a minimal amount of methanol and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with several column volumes of methanol to elute the neutral and acidic impurities. Collect and discard this wash.
-
Elution: Elute the desired amine product from the cartridge using a solution of 2M ammonia in methanol.
-
Concentration: Collect the basic eluate and concentrate it under reduced pressure to yield the pure free base.
-
Verification: Check the purity of the isolated product by LC-MS and NMR.
References
-
Ismalaj, E., et al. (2014). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Synthesis. Available at: [Link]
-
Stepan, A. F., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed. Available at: [Link]
-
DePorre, Y., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]
-
Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]
-
AA Blocks. (n.d.). 5-Fluoro-2-azaspiro[3.3]heptane hcl. AA Blocks. Available at: [Link]
-
PubChem. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane. PubChem. Available at: [Link]
-
ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]
-
AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]
-
PubChem. (n.d.). 3,3-Difluoro-6-oxa-1-azaspiro[3.3]heptane. PubChem. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of Drug Impurities by Means of Chromatographic Methods: Targeted and Untargeted Approaches. ResearchGate. Available at: [Link]
-
Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. Available at: [Link]
-
ResearchGate. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines. Google Patents.
Sources
- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selectscience.net [selectscience.net]
- 4. selectscience.net [selectscience.net]
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- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Azaspiro[3.3]heptane Derivatives
Welcome to the Technical Support Center for the synthesis of azaspiro[3.3]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of these valuable scaffolds. Azaspiro[3.3]heptanes are increasingly utilized in medicinal chemistry as bioisosteres for common motifs like piperidine and piperazine, offering improved physicochemical properties due to their rigid, three-dimensional structure.[1][2][3][4] However, their synthesis, particularly on a larger scale, can present unique challenges. This guide provides practical, field-proven insights to help you navigate these complexities and achieve robust, scalable, and reproducible results.
Part 1: Frequently Asked Questions (FAQs) in Azaspiro[3.3]heptane Synthesis
This section addresses common issues encountered during the synthesis of azaspiro[3.3]heptane derivatives in a question-and-answer format.
Q1: My cyclization reaction to form the azaspiro[3.3]heptane core is low-yielding. What are the likely causes and how can I improve it?
A1: Low yields in the core-forming cyclization are a frequent challenge. The root cause often lies in one of the following areas:
-
Sub-optimal Reaction Conditions: The choice of base and solvent is critical. For instance, in the formation of an oxetane ring within a 1-oxa-6-azaspiro[3.3]heptane, using a strong, non-nucleophilic base like potassium tert-butoxide (KOt-Bu) in a polar aprotic solvent such as THF is common. However, the wrong combination can favor side reactions. A known issue is the Grob-type fragmentation , which can occur when using KOt-Bu in THF at 0 °C, leading to a 3-methylene azetidine instead of the desired oxetane.[5] A switch to milder conditions, such as potassium carbonate in methanol at elevated temperatures, can favor the desired cyclization.[5]
-
Incomplete Reaction: Some cyclizations may stall before reaching completion. For the synthesis of 2,6-diazaspiro[3.3]heptanes, it has been observed that reactions at lower temperatures may stop at partial conversion. Interestingly, the addition of water to a DMF solution can drive the reaction to completion.[6] The optimal conditions were found to be a DMF-water (8:2) mixture at 110 °C, which also obviated the need for an external base.[6]
-
Poor Quality of Starting Materials: Impurities in your starting materials can interfere with the reaction. Ensure that precursors, such as the corresponding di-halo or mono-halo-alcohol/amine derivatives, are of high purity before attempting the cyclization.
Q2: I'm observing a significant amount of an unexpected side product in my reaction mixture. How can I identify and minimize it?
A2: The formation of side products is a common issue, especially during scale-up where localized concentration and temperature gradients can promote alternative reaction pathways.
-
Identify the Side Product: The first step is to characterize the impurity. Techniques such as LC-MS, GC-MS, and NMR spectroscopy are invaluable. For example, in a scalable synthesis of a 6-aryl-2-oxa-6-azaspiro[3.3]heptane, a major impurity was identified through these methods.[7]
-
Minimize Formation through Optimization: Once the structure of the side product is known, you can often deduce its formation mechanism and adjust the reaction conditions accordingly. A Design of Experiments (DoE) approach can be highly effective in systematically optimizing parameters like temperature, reagent stoichiometry, and addition rates to minimize the formation of the undesired product.[7] In the aforementioned example, increasing the equivalents of the alkylating agent had only a modest impact on the formation of the key side product.[7]
-
Consider Alternative Synthetic Routes: If a side product is particularly problematic and difficult to separate, a different synthetic strategy might be necessary. For instance, a route that avoids a problematic intermediate known to be unstable or prone to side reactions can be beneficial in the long run.
Q3: I'm struggling with the purification and isolation of my final azaspiro[3.3]heptane derivative. What are some effective strategies?
A3: Purification and isolation can be challenging, especially with the often polar nature of these amines and their salts.
-
Challenges with High-Boiling Point Solvents: When using high-boiling point solvents like sulfolane, product isolation can be difficult. One effective strategy is to precipitate the product by adding a miscible anti-solvent, such as water, to the reaction mixture, which can cause the hydrophobic product to crystallize or precipitate out.[7]
-
Filtration Issues: On a larger scale, filtration of intermediates or final products can be sluggish, leading to lower yields and longer processing times. This was a noted problem in an earlier synthesis of 2-oxa-6-azaspiro[3.3]heptane.[7][8] To address this, consider optimizing the crystallization/precipitation conditions to obtain larger, more easily filterable particles. Using filter aids may also be an option, but care must be taken to avoid product loss.
-
Salt Stability and Selection: The free-base forms of azaspiro[3.3]heptanes are often oils or low-melting solids. Conversion to a salt can provide a stable, crystalline solid that is easier to handle and purify. However, not all salts are created equal. For instance, oxalate salts of some derivatives have been found to have stability issues, precluding long-term storage.[7] In such cases, exploring more thermally stable sulfonate salts can be a better alternative.[9]
-
Chromatography of Polar Amines: For derivatives that require chromatographic purification, their polar nature can lead to tailing on silica gel. Using a modified mobile phase, such as one containing a small amount of a volatile amine (e.g., triethylamine or ammonium hydroxide) can help to improve peak shape and separation. Alternatively, reverse-phase chromatography may be a suitable option for highly polar compounds.
Part 2: Troubleshooting Guides for Key Synthetic Transformations
This section provides detailed troubleshooting for common synthetic steps in the preparation of azaspiro[3.3]heptane derivatives.
Troubleshooting Guide 1: N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and common method for the N-arylation of azaspiro[3.3]heptanes, particularly for creating N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane derivatives.[10][11] However, its success is highly dependent on the careful selection of reaction components.
| Problem | Potential Cause | Troubleshooting Solution(s) |
| Low or No Product Yield | Inactive Catalyst | Ensure you are using a high-quality palladium precatalyst (e.g., a G3 or G4 palladacycle). Consider a pre-activation step by stirring the catalyst, ligand, and base together before adding the substrates.[12] |
| Inappropriate Ligand Choice | The ligand is crucial. For primary amines, ligands like BrettPhos are often effective. For more challenging couplings, consider specialized ligands like tBuBrettPhos.[12] | |
| Incorrect Base Selection | Strong, non-nucleophilic bases like NaOtBu or LHMDS are common. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ at higher temperatures may be necessary.[12] | |
| Formation of Side Products | Hydrodehalogenation (Aryl halide is reduced) | This can be caused by moisture or other protic sources. Ensure all reagents and solvents are anhydrous. |
| Homocoupling (Dimerization of aryl halide or amine) | Optimize the catalyst loading and reaction temperature to minimize this side reaction.[12] |
-
In an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine N-Boc-2,6-diazaspiro[3.3]heptane, the aryl halide, a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents).[10]
-
Add an anhydrous, degassed solvent such as toluene.
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, perform an aqueous work-up, and extract the product with an organic solvent.
-
Purify the product by column chromatography or crystallization.
Troubleshooting Guide 2: Spirocyclization and Potential Side Reactions
The formation of the spirocyclic core is the defining step in the synthesis. As mentioned, this step can be prone to side reactions like Grob-type fragmentation.
| Problem | Potential Cause | Troubleshooting Solution(s) |
| Formation of a Methylene Azetidine instead of an Oxetane Ring | Grob-type fragmentation | This is favored by certain base/solvent combinations, such as KOt-Bu in THF at 0°C.[5] Switch to a milder base like K₂CO₃ in a protic solvent like MeOH at an elevated temperature.[5] |
| Incomplete Cyclization | Reaction has stalled | For the formation of 2,6-diazaspiro[3.3]heptanes in DMF, the addition of water (to a final ratio of 8:2 DMF:water) can drive the reaction to completion at 110°C.[6] |
| Formation of Polymeric Material | Intermolecular side reactions | This can be an issue at high concentrations. Perform the cyclization under high-dilution conditions to favor the intramolecular reaction. |
The choice of reaction conditions can dictate the outcome of the reaction, as illustrated in the following workflow.
Caption: Choice of base and solvent in oxetane formation.
Part 3: Scale-Up Considerations and Safety
Transitioning from the bench to a pilot plant or manufacturing scale introduces a new set of challenges that must be proactively addressed.
-
Thermal Management: Many of the reactions in azaspiro[3.3]heptane synthesis can be exothermic. On a larger scale, inefficient heat dissipation can lead to temperature gradients, promoting side reactions and potentially creating safety hazards. Ensure that the cooling capacity of the reactor is sufficient for the reaction volume and exothermicity.
-
Mixing Efficiency: What works with a magnetic stirrer in a round-bottom flask may not be effective in a large reactor. Poor mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and lower yields. The choice of impeller and agitation speed is critical for ensuring homogeneity.
-
Reagent Addition: The rate of reagent addition can have a significant impact on the reaction profile. A slow, controlled addition is often necessary to manage exotherms and minimize the formation of impurities.
-
Safety: Always consult the Safety Data Sheet (SDS) for all reagents and solvents used. Azaspiro[3.3]heptane derivatives and their precursors may be hazardous.[13] Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For larger-scale reactions, a thorough process safety review is essential.
The following diagram outlines a logical workflow for developing a scalable synthesis of azaspiro[3.3]heptane derivatives.
Caption: A workflow for scalable synthesis development.
By understanding the key challenges and implementing robust troubleshooting strategies, researchers can successfully navigate the complexities of scaling up the synthesis of azaspiro[3.3]heptane derivatives, paving the way for their broader application in drug discovery and development.
References
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). ACS Publications. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). National Center for Biotechnology Information. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). ACS Publications. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the P. (2023). American Chemical Society. [Link]
-
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]
-
Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. (2020). PubMed. [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011). ACS Publications. [Link]
-
Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (2010). ResearchGate. [Link]
-
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023). ResearchGate. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (2019). [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. [Link]
-
2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. (2008). PubMed. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
-
Grob fragmentation. Wikipedia. [Link]
-
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (2019). Springer Nature Experiments. [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2012). ResearchGate. [Link]
-
Synthesis method of 6-oxo-2-azaspiro[8][8] heptane-2-carboxylic acid tert-butyl ester. (2012). Google Patents.
-
3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (2007). ResearchGate. [Link]
-
Grob Fragmentations. [Link]
-
Grob Fragmentation. SynArchive. [Link]
-
1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. (2024). ResearchGate. [Link]
-
3.4: Fragmentations. (2023). Chemistry LibreTexts. [Link]
-
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023). PubMed. [Link]
-
1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023). ScienceOpen. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. (2023). National Center for Biotechnology Information. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. – ScienceOpen [scienceopen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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- 11. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. ricerca.uniba.it [ricerca.uniba.it]
Technical Support Center: Resolving Enantiomers of Chiral 2-Azaspiro[3.3]heptane Derivatives
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the enantiomeric resolution of chiral 2-azaspiro[3.3]heptane derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating stereochemically pure forms of this valuable scaffold. As a structural motif, the 2-azaspiro[3.3]heptane core offers unique three-dimensional diversity and favorable physicochemical properties, making it increasingly prevalent in modern drug discovery.[1][2][3][4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. We will delve into the causality behind methodological choices, ensuring each protocol is a self-validating system for achieving high enantiopurity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic 2-azaspiro[3.3]heptane derivatives?
The most common and industrially scalable methods for resolving chiral amines like 2-azaspiro[3.3]heptane derivatives are:
-
Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts.[5][6] These salts have different physical properties, notably solubility, which allows for their separation by fractional crystallization.[7][8]
-
Chiral Chromatography (HPLC/SFC): High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for direct separation of enantiomers.[9][10][11]
-
Enzymatic Kinetic Resolution: This method uses an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of the racemic mixture, allowing the reacted and unreacted enantiomers to be separated.[12][13]
Q2: My 2-azaspiro[3.3]heptane derivative is a secondary amine. Does this affect the resolution strategy?
Yes. As a secondary amine, it is sufficiently basic to readily form salts with chiral acids, making diastereomeric salt resolution a primary and often cost-effective strategy, especially for larger scales.[6][9] For chiral chromatography, its basicity can lead to strong interactions with silica-based columns, which may require specific mobile phase additives to achieve good peak shape.[14]
Q3: Is it better to perform the resolution early or late in a synthetic sequence?
Ideally, chiral resolution should be performed as early as possible in the synthetic route.[15] This approach is more economical as it avoids carrying forward a 50% "unwanted" enantiomer through multiple synthetic steps, which improves overall process efficiency and reduces waste.[5][16]
Troubleshooting Guide 1: Diastereomeric Salt Resolution
This technique remains a cornerstone for large-scale chiral separations due to its simplicity and cost-effectiveness.[6][9] The principle relies on the differential solubility of diastereomeric salt pairs formed between the racemic amine and a single-enantiomer chiral resolving agent.[5][7][8]
Experimental Workflow: Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Detailed Protocol: Diastereomeric Salt Formation & Crystallization
-
Screening: In parallel, dissolve the racemic 2-azaspiro[3.3]heptane derivative (1.0 equiv.) in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate). Add a solution of the chosen chiral resolving agent (0.5-1.0 equiv.) in the same solvent.[15]
-
Salt Formation: Stir the combined solution at room temperature or with gentle heating to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C) to induce crystallization.[17] The process can take several hours to overnight.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor.[17]
-
Analysis: Dry the crystals and determine the diastereomeric and enantiomeric excess (ee) of the salt and mother liquor via chiral HPLC.
-
Liberation: Suspend the desired diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is >12 to liberate the free amine.[17]
-
Extraction: Extract the liberated amine with an organic solvent (e.g., dichloromethane, ethyl acetate), dry the organic layer, and concentrate to yield the enantiomerically enriched amine.[17]
Troubleshooting Q&A: Diastereomeric Salt Resolution
Q: My diastereomeric salt will not crystallize, or an oil forms. What should I do?
-
Causality: Crystallization is a thermodynamically controlled process that depends on supersaturation and nucleation. Oiling out occurs when the solubility limit is exceeded at a temperature where the salt is still molten or amorphous.
-
Solutions:
-
Solvent System: The choice of solvent is critical.[9] Screen a wider range of solvents or solvent mixtures (e.g., ethanol/water, acetone/heptane). A solvent where the desired salt is sparingly soluble at low temperatures but soluble at higher temperatures is ideal.
-
Concentration: Your solution may be too concentrated or too dilute. Systematically vary the concentration of the starting amine.
-
Seeding: If you have a small amount of the desired pure enantiomer, you can create a seed crystal of the diastereomeric salt to induce crystallization.[15]
-
Temperature Gradient: Employ a very slow cooling ramp. Rapid cooling often leads to oiling or amorphous precipitation.
-
Q: The enantiomeric excess (ee) of my resolved amine is low after one crystallization. How can I improve it?
-
Causality: A low ee indicates that the solubility difference between the two diastereomeric salts in the chosen solvent system is not large enough for an effective separation in a single step.
-
Solutions:
-
Recrystallization: The most straightforward solution is to recrystallize the enriched salt from the same or a different solvent system. This process can be repeated until the desired ee is achieved.
-
Change the Resolving Agent: The efficacy of a resolving agent is highly substrate-dependent.[7] Screen other chiral acids. For amines, derivatives of tartaric acid and mandelic acid are excellent starting points.[7][18]
-
Optimize Stoichiometry: The molar ratio of the resolving agent to the racemic amine is a key parameter.[8] While a 1:1 ratio is common, using 0.5 equivalents of the resolving agent can sometimes be more efficient for initial enrichment.[15] Conversely, using an excess of resolving agent (e.g., >1.5 equivalents) can sometimes improve purity.[8]
-
Data Summary: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type | pKa | Key Advantages |
| L-(+)-Tartaric Acid | Dicarboxylic Acid | pKa1 ≈ 2.98 | Inexpensive, widely available, well-documented.[7] |
| (+)-Dibenzoyl-D-tartaric Acid (DBTA) | Tartaric Acid Derivative | ~2.8 | Often forms highly crystalline salts, highly effective. |
| (S)-(-)-Mandelic Acid | α-Hydroxy Carboxylic Acid | ~3.41 | Can provide high ee in a single crystallization.[7] |
| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic Acid | ~ -1.5 | Strong acid, effective for less basic amines.[5][7] |
Troubleshooting Guide 2: Chiral Chromatography (HPLC/SFC)
Chiral chromatography offers a direct and often rapid method for separating enantiomers, making it invaluable for both analytical purity checks and preparative-scale purification.[10][11]
Experimental Workflow: Chiral Method Development
Caption: A systematic workflow for chiral HPLC method development.
Troubleshooting Q&A: Chiral Chromatography
Q: Why am I observing poor peak shape (e.g., tailing) for my 2-azaspiro[3.3]heptane derivative?
-
Causality: Peak tailing for basic compounds like amines is a classic problem on silica-based CSPs. It is caused by strong, non-specific interactions between the basic amine and acidic free silanol groups on the silica surface.[14]
-
Solutions:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a competing base to the mobile phase to mask the active silanol sites.[14]
-
Normal Phase (e.g., Hexane/Ethanol): Add 0.1-0.2% diethylamine (DEA) or triethylamine (TEA).
-
Polar Organic Mode (e.g., Acetonitrile/Methanol): Add 0.1-0.2% TEA or butylamine.[14]
-
-
Use an Immobilized Column: Immobilized polysaccharide CSPs (e.g., CHIRALPAK IA, IB, IC) are more robust and can be flushed with stronger solvents to clean the column if analyte adsorption becomes an issue.[19]
-
Q: My resolution has decreased over time on a column that previously worked well. What is the cause?
-
Causality: A loss of resolution can be due to column contamination, degradation of the stationary phase, or a void at the column inlet.[19] Adsorption of impurities from samples at the head of the column is a common culprit.[19]
-
Solutions:
-
Column Flushing: First, try flushing the column thoroughly. For coated polysaccharide columns, use a compatible solvent like 100% isopropanol. For more robust immobilized columns, stronger solvents like THF or DMF can be used, followed by an alcohol rinse.[19]
-
Reverse Flow Direction: Reversing the flow direction through the column at a low flow rate can sometimes dislodge particulate matter from the inlet frit.[19]
-
Column History: Be aware of "column memory." If the column was previously used with acidic or basic additives, residual amounts can persist for a long time and affect separations.[20] It is best practice to dedicate columns to specific mobile phase types (acidic, basic, neutral).[14]
-
Q: I am not seeing any separation on a new chiral column. What should I try?
-
Causality: The "three-point interaction" model requires a precise fit between the analyte and the chiral stationary phase. A lack of separation means the necessary chiral recognition is not occurring under the current conditions.
-
Solutions:
-
Change the Mobile Phase: Chiral separations are exquisitely sensitive to mobile phase composition.[20] If you are using normal phase (e.g., hexane/IPA), try switching to polar organic mode (e.g., acetonitrile/methanol) or vice versa. The type of alcohol (methanol, ethanol, IPA) can also dramatically alter selectivity.
-
Try a Different CSP: There is no universal chiral column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point for screening, but other phases like cyclofructan-based columns can show complementary and sometimes superior selectivity for primary and secondary amines.[21]
-
Equilibration: Ensure the column is fully equilibrated with the new mobile phase. This can take significantly longer than for achiral columns, sometimes requiring 20-30 column volumes.[22]
-
Data Summary: Recommended Starting Conditions for Chiral Screening
| Column Type | Mobile Phase Mode | Typical Solvents | Additive for Amines |
| Polysaccharide (Coated/Immobilized) | Normal Phase | Heptane/Ethanol or IPA (80/20) | 0.1% Diethylamine (DEA) |
| Polysaccharide (Coated/Immobilized) | Polar Organic | Acetonitrile/Methanol (90/10) | 0.1% Triethylamine (TEA) |
| Cyclofructan | Polar Organic | Acetonitrile/Methanol (95/5) | 0.1% Triethylamine (TEA) |
| Macrocyclic Glycopeptide | Reversed-Phase | ACN / 0.1% TEAA Buffer | Not always needed |
Troubleshooting Guide 3: Enzymatic Kinetic Resolution
Enzymatic resolution is a powerful green chemistry approach that leverages the high stereoselectivity of enzymes to resolve racemates. For amines, this often involves an enzyme-catalyzed acylation reaction.
Principle of Enzymatic Kinetic Resolution
Caption: Principle of enzymatic kinetic resolution of a chiral amine.
Troubleshooting Q&A: Enzymatic Resolution
Q: The enzymatic reaction is very slow or not proceeding to 50% conversion. What could be wrong?
-
Causality: Enzyme activity is highly dependent on the reaction conditions, including solvent, temperature, and water activity. The enzyme may be inhibited or denatured.
-
Solutions:
-
Solvent Choice: Lipases typically function best in non-polar, hydrophobic organic solvents like hexane, toluene, or MTBE. Highly polar solvents can strip the essential water layer from the enzyme, leading to deactivation.
-
Water Activity: Enzymes require a small amount of water to maintain their active conformation. The reaction may be too dry. Try adding a very small, controlled amount of aqueous buffer or using salt hydrates to control the water activity in the organic medium.
-
Enzyme Source: Not all lipases are the same. Screen different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) as they have different substrate specificities and selectivities.[23]
-
Q: The enantioselectivity of the resolution is poor (low E-value). How can I improve it?
-
Causality: The enantioselectivity (expressed as the E-value) is an intrinsic property of the enzyme-substrate-acylation agent combination under specific conditions. A low E-value means the enzyme does not discriminate well between the two enantiomers.
-
Solutions:
-
Change the Acyl Donor: The structure of the acyl donor can have a profound impact on selectivity. Screen different activated esters (e.g., ethyl acetate, vinyl acetate, isopropyl acetate). Longer chain esters are sometimes preferred by lipases.[23]
-
Temperature: Lowering the reaction temperature often increases enantioselectivity, although it will also decrease the reaction rate.
-
Screen Different Enzymes: This is often the most effective strategy. A different enzyme may have a binding pocket that is better suited to discriminating between the enantiomers of your specific 2-azaspiro[3.3]heptane derivative.
-
References
-
Chiral resolution. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology. Retrieved January 19, 2026, from [Link]
-
Resolution (Separation) of Enantiomers. (2020, May 30). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). ScienceDirect. Retrieved January 19, 2026, from [Link]
-
Resolution (Separation) of Enantiomers. (2022, July 11). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved January 19, 2026, from [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. Retrieved January 19, 2026, from [Link]
-
Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. (2025, September 29). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). Thieme Connect. Retrieved January 19, 2026, from [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
How to separate two diastereomeric amines? (2017, October 2). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 19, 2026, from [Link]
-
Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. Retrieved January 19, 2026, from [Link]
-
Trouble with chiral separations. (2020, May 20). Chromatography Today. Retrieved January 19, 2026, from [Link]
-
Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011, November 23). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (2025, August 30). ResearchGate. Retrieved January 19, 2026, from [Link]
-
7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
-
Chiral Resolution Screening. (n.d.). Onyx Scientific. Retrieved January 19, 2026, from [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
How can I improve my chiral column resolution? (2014, September 17). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Problem With CHIRAL PAK AD-H Column - Can anyone help? (2014, September 12). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 19, 2026, from [Link]
-
Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]
-
Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia. Retrieved January 19, 2026, from [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
2-azaspiro[3.3]heptane as bioisoster of piperidine. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. (2025, July 22). PubMed. Retrieved January 19, 2026, from [Link]
-
Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterif. (n.d.). TU Delft Repository. Retrieved January 19, 2026, from [Link]
-
Detection and separation methods for resolution of products of enzymatic reactions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. (2015, March 12). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. (2022, September 1). ResearchGate. Retrieved January 19, 2026, from [Link]
-
1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. chem.libretexts.org [chem.libretexts.org]
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- 20. chromatographytoday.com [chromatographytoday.com]
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- 23. repository.tudelft.nl [repository.tudelft.nl]
minimizing byproduct formation in the fluorination of azaspiro-compounds
A Guide to Minimizing Byproduct Formation and Optimizing Reaction Outcomes
Welcome to the technical support center for the fluorination of azaspiro-compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating fluorine into these structurally complex and pharmaceutically relevant scaffolds. Azaspirocycles offer a unique three-dimensional chemical space, and the introduction of fluorine can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1]
However, the inherent reactivity of fluorinating agents and the specific stereoelectronic properties of azaspiro-compounds can lead to a variety of byproducts, complicating reaction workups and reducing yields. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the electrophilic fluorination of these molecules. The advice herein is based on established chemical principles and field-proven strategies to help you navigate these synthetic challenges effectively.
Core Principles of Electrophilic Fluorination of Azaspiro-Compounds
The most common approach for the fluorination of azaspiro-compounds involves the use of electrophilic N-F reagents, such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI).[2] These reagents deliver an electrophilic fluorine atom ("F+") to an electron-rich center in the substrate. The reaction outcome is highly dependent on a delicate balance of factors including the nucleophilicity of the azaspirocycle, the reactivity of the N-F reagent, and the reaction conditions.
A generalized mechanism for the electrophilic fluorination of an enamine derived from an azaspirocyclic ketone is depicted below. However, it's important to note that the precise mechanism can be complex and may involve single-electron transfer (SET) pathways in some cases.[2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the fluorination of azaspiro-compounds in a practical question-and-answer format.
Issue 1: Low Yield of the Desired Fluorinated Product and Complex Reaction Mixture
Question: "I am attempting to fluorinate my N-protected azaspiro[4.5]decan-8-one using Selectfluor in acetonitrile, but I'm observing a low yield of the desired α-fluorinated product and a complex mixture of byproducts by LC-MS. What are the likely causes and how can I improve the selectivity?"
Answer: A complex reaction mixture with a low yield of the target compound is a common issue and can stem from several factors. Let's break down the potential causes and solutions.
1. Over-fluorination:
-
Causality: The mono-fluorinated product can sometimes be more reactive than the starting material, leading to the formation of di-fluorinated byproducts. This is particularly true if the initial fluorination does not significantly deactivate the alpha-carbon to further electrophilic attack.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Start with a slightly substoichiometric amount (e.g., 0.95 equivalents) and slowly add it to the reaction mixture to avoid localized high concentrations.
-
Temperature: Lowering the reaction temperature can often temper the reactivity of the fluorinating agent and improve selectivity for mono-fluorination.
-
Choice of Fluorinating Agent: Consider using a less reactive N-F reagent. The reactivity of common electrophilic fluorinating agents generally follows the order: N-fluoropyridinium salts > Selectfluor® > NFSI.[4]
-
2. Competing Side Reactions:
-
Ring-Opening/Rearrangement: The high ring strain in smaller spirocycles (e.g., azaspiro[3.3]heptanes) can make them susceptible to skeletal rearrangements or ring-opening, especially under acidic conditions that can be generated from the fluorinating agent or additives.[5][6]
-
Troubleshooting:
-
Buffered Conditions: The inclusion of a non-nucleophilic base, such as proton sponge or sodium carbonate, can neutralize any generated acid and suppress these side reactions.
-
Solvent Choice: Acetonitrile is a common choice, but exploring other polar aprotic solvents like DMF or acetone may alter the reaction pathway. Be aware that some N-F reagents can react exothermically with certain solvents like DMF.[7]
-
-
-
Oxidation of the Amine: The nitrogen atom in the azaspirocycle can be susceptible to oxidation by the electrophilic fluorinating agent, leading to undesired byproducts.
-
Troubleshooting:
-
Protecting Group: Ensure the nitrogen is protected with a robust, electron-withdrawing group (e.g., Boc, Cbz, or a sulfonyl group) to reduce its nucleophilicity and susceptibility to oxidation.
-
-
3. Instability of the Starting Material or Product:
-
Decomposition: Azaspiro-compounds, particularly those with strained rings or sensitive functional groups, may decompose under the reaction conditions. The fluorinated products themselves can also be unstable.
-
Troubleshooting:
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize product decomposition.
-
Workup: Employ a mild aqueous workup to remove the spent fluorinating agent and its byproducts.
-
-
Experimental Protocol: Optimization of Mono-fluorination
-
To a solution of the N-protected azaspiro-compound (1.0 equiv) in dry acetonitrile (0.1 M) at 0 °C under an inert atmosphere, add sodium carbonate (1.5 equiv).
-
In a separate flask, dissolve Selectfluor® (1.05 equiv) in dry acetonitrile.
-
Add the Selectfluor® solution dropwise to the reaction mixture over 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS every 15 minutes.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Issue 2: Poor Regioselectivity in Unsymmetrical Azaspiro-Compounds
Question: "My azaspiro-compound has two non-equivalent alpha-carbons to the carbonyl group. The fluorination is yielding a mixture of regioisomers. How can I control the regioselectivity?"
Answer: Controlling regioselectivity is a significant challenge in the fluorination of unsymmetrical ketones. The site of fluorination is determined by the relative stability of the enolate or enol intermediates and the steric accessibility of the alpha-protons.
1. Thermodynamic vs. Kinetic Control:
-
Causality: The reaction can proceed through either a kinetically or thermodynamically favored enolate. The kinetic enolate is formed by deprotonation of the less sterically hindered proton, while the thermodynamic enolate is the more substituted, more stable enol.
-
Troubleshooting:
-
Kinetic Control: To favor fluorination at the less substituted carbon, you can pre-form the kinetic enolate at low temperature using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS), followed by the addition of the fluorinating agent.
-
Thermodynamic Control: To favor fluorination at the more substituted carbon, you can allow the enolate to equilibrate to the thermodynamic isomer by using a weaker base at a slightly higher temperature before adding the fluorinating agent.
-
2. Directing Group Effects:
-
Causality: Functional groups elsewhere in the molecule can direct the fluorination to a specific position through steric hindrance or electronic effects.
-
Troubleshooting:
-
Protecting Group Strategy: The choice and placement of protecting groups can influence the steric environment around the alpha-carbons, thereby directing the approach of the fluorinating agent.
-
Substrate Modification: In some cases, temporary modification of the substrate to introduce a directing group can be a viable strategy.
-
Data Presentation: Regioselectivity in the Fluorination of an Unsymmetrical Azaspiro-Compound
| Entry | Base (equiv) | Temperature (°C) | Product Ratio (A:B) |
| 1 | None | 25 | 1 : 1.5 |
| 2 | Na2CO3 (1.5) | 0 | 1 : 1.2 |
| 3 | LDA (1.1) | -78 | 5 : 1 |
| 4 | KHMDS (1.1) | -78 | 6 : 1 |
Product A is the result of fluorination at the less substituted alpha-carbon, and Product B is at the more substituted alpha-carbon.
Frequently Asked Questions (FAQs)
Q1: What is the best way to remove Selectfluor® and its byproducts after the reaction?
A1: Selectfluor® and its primary byproduct, the TEDA diamine, are highly polar and water-soluble. A standard aqueous workup is usually effective. Quenching the reaction with a saturated solution of sodium bisulfite or sodium thiosulfate can help to reduce any unreacted electrophilic species. A subsequent wash with dilute aqueous copper(II) sulfate can sometimes help to remove the TEDA byproduct by complexation. If these methods are insufficient, purification by column chromatography on silica gel is typically required.
Q2: My fluorinated azaspiro-compound appears to be unstable during purification on silica gel. What are my options?
A2: Some fluorinated compounds, particularly those with adjacent heteroatoms or strained rings, can be sensitive to the acidic nature of silica gel.
-
Neutralized Silica: You can try neutralizing the silica gel by preparing a slurry with a small amount of triethylamine in the eluent and then packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or Florisil®.
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase (C18) chromatography can be an excellent alternative.
-
Crystallization: If your product is a solid, crystallization is a highly effective purification method that avoids chromatography altogether.
Q3: Can I use nucleophilic fluorinating agents for azaspiro-compounds?
A3: Nucleophilic fluorination is a viable alternative, but it requires a different synthetic strategy. Instead of starting with a ketone, you would typically start with a precursor containing a good leaving group (e.g., a hydroxyl or sulfonate ester) at the desired position of fluorination. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can be used for deoxofluorination of alcohols. This approach can offer better control over stereochemistry in some cases.
Q4: Are there any specific safety precautions I should take when working with electrophilic fluorinating agents?
A4: Yes, safety is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Fume Hood: All manipulations of electrophilic fluorinating agents should be performed in a well-ventilated fume hood.
-
Reactivity: Be aware that N-F reagents are strong oxidizing agents and can react violently with certain organic materials and solvents.[7] Avoid contact with incompatible materials.
-
Quenching: Always have a quenching solution (e.g., sodium bisulfite or thiosulfate) readily available.
Visualizing Experimental Workflows
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields.
Diagram 2: Regioselectivity Control Strategy
Caption: Strategy for controlling regioselectivity.
References
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- M. Komatsuda, H. Ohki, H. Kondo Jr, A. Suto, J. Yamaguchi. "Ring-Opening Fluorination of Isoxazoles." Org. Lett. 2022, 24, 18, 3270–3274.
- O. E. Okoromoba, Z. Li, N. Robertson, M. S. Mashuta, U. R. Couto, C. F. Tormena, B. Xu, G. B. Hammond. "Achieving regio- and stereo-control in the fluorination of aziridines under acidic conditions." Chem. Commun. 2016, 52, 13353-13356.
- M. A. Horwitz, A. B. Dürr, K. Afratis, Z. Chen, J. Soika, K. E. Christensen, M. Fushimi, R. S. Paton, V. Gouverneur. "Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study." J. Am. Chem. Soc. 2023, 145, 17, 9708–9717.
- Y. Li, W. R. Dolbier Jr. "The Dark Side of Fluorine." ACS Med. Chem. Lett. 2019, 10, 8, 1144-1148.
- M. Komatsuda, H. Ohki, H. Kondo Jr, A. Suto, J. Yamaguchi. "Ring-Opening Fluorination of Bicyclic Azaarenes." ChemRxiv. 2022.
- ACS Green Chemistry Institute. "Specific Solvent Issues with Fluorination." ACS GCI Pharmaceutical Roundtable.
- S. N. Shcherbakov, A. A. Fesenko, Y. V. Nelyubina, S. G. Zlotin. "Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents." Mendeleev Commun. 2018, 28, 5, 515-517.
- V. A. G. K. M. Ratnayake, J. C. Collins, K. M. G. O'Connell, A. D. G. Addo, J. D. Chisholm. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Molecules. 2021, 26, 11, 3324.
- M.-Y. Chang, N.-C. Lee, M.-F. Lee, Y.-P. Huang, C.-H. Lin. "Selectfluor-promoted fluorination of piperidinyl olefins." Tetrahedron Lett. 2010, 51, 45, 5900-5903.
- T. Umemoto. "Development of N-F fluorinating agents and their fluorinations: Historical perspective." J. Fluorine Chem. 2019, 227, 109378.
- Wikipedia.
- M. F. Mayther, J. M. Brown, V. Gouverneur. "Kinetics and Mechanism of Electrophilic Fluorinations of Enamines and Carbanions." Chem. Eur. J. 2013, 19, 45, 15045-15055.
- M. Komatsuda, H. Ohki, H. Kondo Jr, A. Suto, J. Yamaguchi. "Ring-opening fluorination of bicyclic azaarenes." Chem. Sci. 2022, 13, 8933-8938.
- T. J. Barker, D. L. Boger. "A powerful free radical Markovnikov hydrofluorination of unactivated alkenes." J. Am. Chem. Soc. 2012, 134, 33, 13588-13591.
- L. Tang, Z. Yang, J. Jiao, Y. Cui, G. Zou, Q. Zhou, Y. Zhou, W. Rao, X. Ma. "By altering the amount of Selectfluor, a highly selective mono- and difluorination of 1,3-dicarbonyl compounds provides various 2-fluoro- and 2,2-difluoro-1,3-dicarbonyl compounds in very good yields." J. Org. Chem. 2019, 84, 16, 10449-10458.
- F. Cala, L. Gu, R. A. S. Lador, P. S. Fier, T. Ritter. "Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications." J. Org. Chem. 2013, 78, 11, 5349-5360.
- R. E. Banks, S. N. Mohialdin-Khaffaf, G. S. Lal, I. Sharif, R. G. Syvret. "Recent highlights in electrophilic fluorination with 1-chloromethyl-4-fluoro- 1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)." J. Chem. Soc., Chem. Commun. 1992, 8, 595-597.
- Organic Chemistry Portal. "Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
- M. F. Mayther, J. M. Brown, V. Gouverneur. "A quantitative reactivity scale for electrophilic fluorinating reagents." Chem. Commun. 2014, 50, 100, 15647-15650.
- S. Stavber, M. Zupan. "Pd(OAc)2-catalyzed regioselective aromatic C–H bond fluorination." Chem. Commun. 2005, 11, 1430-1432.
- S. Rozen. "Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it." Isr. J. Chem. 2011, 51, 2, 227-238.
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Validation & Comparative
A Comparative Guide for Medicinal Chemists: 5,5-Difluoro-2-azaspiro[3.3]heptane vs. Piperidine in Drug Design
Introduction: Beyond the Privileged Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its presence in a multitude of approved drugs.[1][2] Its success is rooted in a favorable combination of properties: a basic nitrogen atom for target interaction and solubility, and a flexible six-membered ring that allows its substituents to adopt optimal vectors for binding.[3] However, this very flexibility and its susceptibility to metabolic oxidation by cytochrome P450 (CYP) enzymes often present significant challenges in drug development, leading to poor pharmacokinetic profiles.[4][5][6]
In the modern era of drug discovery, the focus has shifted towards creating molecules with greater three-dimensional (3D) complexity to explore novel chemical space and enhance drug-like properties. This has spurred the development of rigid, non-aromatic scaffolds as bioisosteric replacements for traditional rings. Among the most promising of these are the azaspiro[3.3]heptanes.[7] This guide provides an in-depth comparison of the workhorse piperidine scaffold with a next-generation alternative: 5,5-difluoro-2-azaspiro[3.3]heptane. We will dissect their structural differences and analyze how these translate into tangible impacts on physicochemical properties, pharmacokinetics, and overall drug design strategy, supported by experimental data and protocols.
Structural and Physicochemical Showdown
The fundamental differences between piperidine and this compound arise from their distinct topologies and electronic nature. Piperidine is a conformationally mobile six-membered ring, predominantly adopting a low-energy chair conformation.[2][8] In contrast, the 2-azaspiro[3.3]heptane core is a rigid, spirocyclic system composed of two fused four-membered rings, which enforces a well-defined and predictable spatial arrangement of its substituents. The addition of the gem-difluoro group at the 5-position further refines its properties by introducing a powerful metabolic block and modulating the electronics of the entire scaffold.[9]
Caption: Structural and key property comparison.
Comparative Data Summary
The choice between these scaffolds has profound implications for a molecule's key physicochemical parameters, which govern its behavior from target binding to in vivo exposure. The following table summarizes these critical differences.
| Property | Piperidine | This compound | Rationale & Impact in Drug Design |
| Basicity (pKa) | ~11.2[8] | ~7.0 - 8.5 (Est.) | The gem-difluoro group is strongly electron-withdrawing, significantly reducing the basicity of the distal nitrogen. This lowers the charge state at physiological pH (7.4), which can reduce hERG liability and improve cell permeability. |
| Lipophilicity (logD₇.₄) | Variable (Parent ~1.5) | Generally Lower | While fluorine is lipophilic, the significant drop in pKa means the spirocycle is less protonated at pH 7.4. This reduces its polarity and interaction with the aqueous phase, often leading to a counter-intuitive decrease in logD, which is highly desirable for improving ADME properties.[10] |
| Aqueous Solubility | Good (miscible)[11] | Generally Improved | The rigid, 3D structure of the spirocycle can disrupt crystal lattice packing compared to flatter piperidine-containing molecules, often leading to improved solid-state properties and higher aqueous solubility.[7][12] |
| Metabolic Stability | Susceptible to oxidation | Significantly Enhanced | The C-H bonds alpha to the nitrogen in piperidine are primary sites of CYP-mediated metabolism.[13] The CF₂ group at the 5-position of the spirocycle acts as a metabolic shield, blocking this common degradation pathway and increasing the compound's half-life.[9][14] |
| 3D Shape & Vectors | Flexible (axial/equatorial) | Rigid & Defined | Piperidine's flexibility can be an advantage but also a liability (entropic cost of binding). The spirocycle provides rigid and well-defined exit vectors for substituents, making it an ideal scaffold for fragment-based drug design and precise target engagement.[7] |
Impact on ADME Properties: The Metabolic Stability Advantage
A primary driver for employing scaffolds like this compound is the quest for improved metabolic stability.
The Vulnerability of Piperidine
Piperidine-containing drugs are frequently metabolized via oxidation of the saturated ring, most commonly at the carbons adjacent to the nitrogen, or through N-dealkylation.[5][13] This metabolic liability leads to rapid clearance, reducing the drug's half-life and oral bioavailability, and can produce unwanted active or toxic metabolites. Medicinal chemists often resort to strategies like introducing substituents to sterically hinder the metabolic sites, but this can inadvertently alter the molecule's interaction with its intended target.
The Inherent Robustness of the Fluorinated Spirocycle
The this compound scaffold is designed to overcome this challenge directly.
-
Metabolic Blocking: The gem-difluoro group at the C5 position is isosteric to a methylene group but is electronically inert to oxidative metabolism. It effectively "shields" the adjacent carbon atoms from attack by CYP enzymes, a common strategy for enhancing metabolic stability.[14]
-
Reduced Basicity: As noted, the lower pKa reduces the proportion of the protonated species at physiological pH. This can decrease interactions with metabolizing enzymes that preferentially bind charged substrates.
The practical outcome is a significant increase in metabolic half-life when this scaffold is used to replace a piperidine ring in a drug candidate, as demonstrated in numerous preclinical studies.[7][15]
Case Study: A Hypothetical Kinase Inhibitor
Consider two hypothetical kinase inhibitors, Compound A (with piperidine) and Compound B (with the fluorinated spirocycle), designed to occupy a solvent-exposed pocket.
-
Compound A (Piperidine): Shows potent inhibition of the target kinase (IC₅₀ = 10 nM). However, in human liver microsome (HLM) assays, it exhibits a short half-life (t₁/₂ < 15 min) and high intrinsic clearance. Metabolite identification confirms oxidation on the piperidine ring.
-
Compound B (this compound): The replacement of the piperidine with the fluorinated spirocycle maintains potent kinase inhibition (IC₅₀ = 12 nM), demonstrating it is an effective bioisostere. Crucially, in the HLM assay, the half-life is dramatically extended (t₁/₂ > 90 min) with low intrinsic clearance. The lower logD also results in reduced plasma protein binding and an improved overall pharmacokinetic profile, making it a superior clinical candidate.
Key Experimental Protocols
To experimentally validate the choice of scaffold, the following protocols are essential.
Protocol 1: Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the ionization constant.
-
Materials: Test compound (~1-2 mg), 0.5 M HCl, 0.5 M NaOH, degassed deionized water, KCl.
-
Equipment: Calibrated pH meter, magnetic stirrer, autoburette.
-
Procedure:
-
Accurately weigh and dissolve the compound in a known volume of water containing a background electrolyte (e.g., 0.15 M KCl).
-
Acidify the solution to ~pH 2 using 0.5 M HCl.
-
Begin titration by adding small, precise aliquots of 0.5 M NaOH using the autoburette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point to ~pH 12.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For robust data, perform the experiment in triplicate.
-
Causality: The pKa value is critical as it dictates the charge state of the molecule at physiological pH. This directly influences solubility, permeability, target binding (especially via ionic interactions), and potential off-target effects like hERG channel inhibition.[16][17]
Protocol 2: Measurement of Distribution Coefficient (logD₇.₄) by Shake-Flask Method
This classic method directly measures the partitioning of a compound between an aqueous and an organic phase.
-
Materials: Test compound, n-octanol (pre-saturated with buffer), phosphate-buffered saline (PBS) at pH 7.4 (pre-saturated with octanol).
-
Equipment: Vortex mixer, centrifuge, UV-Vis spectrophotometer or HPLC-UV.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4) and n-octanol (e.g., 1:1 v/v). The final DMSO concentration should be <1%.
-
Vortex the mixture vigorously for 1-3 hours to ensure equilibrium is reached.
-
Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to achieve complete phase separation.
-
Carefully collect an aliquot from both the aqueous and organic layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV) against a standard curve.
-
Calculate logD₇.₄ using the formula: logD = log([Compound]octanol / [Compound]aqueous).
-
Causality: logD at pH 7.4 is a key indicator of a drug's lipophilicity.[18] It influences membrane permeability, plasma protein binding, solubility, and metabolic clearance. Optimizing logD is a critical balancing act in drug design.
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay assesses the rate at which a compound is metabolized by Phase I enzymes.
Caption: Workflow for HLM metabolic stability assay.
-
Procedure:
-
Preparation: In a 96-well plate, add phosphate buffer (pH 7.4) and the test compound (final concentration typically 1 µM).
-
Microsome Addition: Add HLM (final concentration ~0.5 mg/mL) and pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration ~1 mM). NADPH is the essential cofactor for CYP450 enzymes.
-
Time-Point Quenching: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a "quench" solution (e.g., cold acetonitrile containing an internal standard for analytical normalization).
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). The half-life (t₁/₂) is calculated as 0.693 / k. Intrinsic clearance (CLᵢₙₜ) is then calculated based on the half-life and protein concentration.
-
Trustworthiness: This protocol includes positive controls (compounds with known high and low clearance, e.g., Verapamil and Warfarin) and negative controls (incubations without NADPH) to validate the activity of the microsomes and ensure that compound disappearance is due to enzymatic metabolism.
Conclusion
While piperidine remains an invaluable tool in the medicinal chemist's arsenal, its limitations, particularly concerning metabolic stability, necessitate the exploration of superior alternatives. The this compound scaffold represents a significant advancement, offering a rigid, three-dimensional framework that confers a host of benefits. Its ability to block common metabolic pathways, modulate pKa to improve permeability, and reduce lipophilicity makes it an outstanding choice for overcoming the ADME challenges that plague many drug discovery programs. By understanding the fundamental trade-offs in physicochemical properties and validating them with robust experimental protocols, researchers can strategically deploy this modern scaffold to design more durable, safe, and effective medicines.
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pharmacokinetic profile comparison of fluorinated vs non-fluorinated spirocycles
In the intricate landscape of modern drug discovery, the quest for molecules with optimal pharmacokinetic profiles is a paramount challenge. Among the diverse structural motifs employed to navigate this challenge, spirocycles have emerged as a compelling class of three-dimensional scaffolds. Their inherent rigidity and novel vectoral orientation of substituents offer a unique opportunity to explore chemical space beyond the traditional "flatland" of aromatic compounds. A key strategy to further enhance the drug-like properties of these spirocyclic systems is the judicious incorporation of fluorine. This guide provides a comprehensive comparison of the pharmacokinetic profiles of fluorinated versus non-fluorinated spirocycles, supported by experimental data, to empower researchers in their pursuit of superior therapeutic candidates.
The Strategic Value of Spirocycles and Fluorination in Drug Design
Spirocycles, characterized by two rings sharing a single carbon atom, introduce a defined three-dimensional geometry into a molecule. This structural feature can lead to improved target affinity and selectivity by presenting substituents in precise spatial orientations. Furthermore, the increased fraction of sp³-hybridized carbons in spirocyclic scaffolds often correlates with improved solubility and metabolic stability compared to their planar aromatic counterparts.
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool in medicinal chemistry.[1] Its small size allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can profoundly influence the physicochemical properties of a molecule. Strategic fluorination can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a compound's half-life.
-
Modulate Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorination can lead to a decrease. This allows for fine-tuning of a molecule's ability to cross biological membranes.[2]
-
Alter Acidity/Basicity (pKa): The strong inductive effect of fluorine can lower the pKa of nearby basic functional groups, which can impact a compound's solubility, permeability, and off-target interactions.[3]
-
Influence Conformation: Fluorine can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can stabilize a specific conformation of the molecule that is optimal for binding to its biological target.[1]
The synergistic combination of a spirocyclic core with strategic fluorination presents a powerful approach to crafting drug candidates with superior pharmacokinetic profiles.
Comparative Pharmacokinetic Profile: A Case Study of MK2 Inhibitors
A compelling example illustrating the profound impact of fluorination on the pharmacokinetic properties of a spirocyclic scaffold is found in the development of inhibitors for MAP-activated protein kinase 2 (MK2), a target for inflammatory diseases.[4] A direct comparison between a non-fluorinated spirocyclic pyrrole-based MK2 inhibitor and its fluorinated analog revealed significant improvements in key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.
| Pharmacokinetic Parameter | Non-Fluorinated Spirocycle | Fluorinated Spirocycle | Fold Improvement |
| Aqueous Solubility | 0.004 g/L | 0.032 g/L | 8-fold |
| Caco-2 Permeability (Papp A→B) | Low | Significantly Improved | - |
| Rat in vivo Clearance | 100 mL/min/kg | 11 mL/min/kg | ~9-fold decrease |
| Rat Oral Exposure (AUC) | 121 nM·h | 3486 nM·h | ~29-fold increase |
Data sourced from Velcicky et al. (2018).[4]
The introduction of a single fluorine atom onto the spirocyclic scaffold resulted in a remarkable enhancement of the compound's overall pharmacokinetic profile. The 8-fold increase in aqueous solubility and significantly improved membrane permeability, as indicated by the Caco-2 assay, contribute to better absorption.[4] Most strikingly, the in vivo clearance in rats was dramatically reduced, leading to a nearly 30-fold increase in oral exposure.[4] This case study powerfully demonstrates that the strategic placement of fluorine within a spirocyclic framework can concurrently improve multiple, often competing, ADME properties.
Experimental Protocols for In Vitro ADME Profiling
The data presented above is generated through a series of well-established in vitro ADME assays. These assays are crucial in the early stages of drug discovery to predict the in vivo pharmacokinetic behavior of a compound and to guide its optimization.[5]
Aqueous Solubility Assay
Rationale: Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH.
Protocol:
-
Prepare a stock solution of the test compound in an organic solvent (e.g., DMSO).
-
Add an aliquot of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Compare the measured concentration to a standard curve to determine the solubility.
Caco-2 Permeability Assay
Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay is the gold standard for predicting in vivo drug absorption across the gut wall.
Protocol:
-
Seed Caco-2 cells onto a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed (typically 21 days).
-
Wash the cell monolayer with a buffered salt solution.
-
Add the test compound to the apical (A) side of the monolayer (representing the intestinal lumen).
-
At various time points, collect samples from the basolateral (B) side (representing the bloodstream).
-
Analyze the concentration of the compound in the basolateral samples using LC-MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the apical chamber.
Metabolic Stability Assay in Liver Microsomes
Rationale: The liver is the primary site of drug metabolism. Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. This assay assesses the intrinsic clearance of a compound.
Protocol:
-
Prepare an incubation mixture containing the test compound, human liver microsomes (HLM), and a buffered solution.
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP450 enzymes.
-
At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the concentration of the remaining parent compound in the supernatant using LC-MS.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizing the Impact of Fluorination
The following diagrams illustrate key concepts related to the pharmacokinetic profiling of fluorinated and non-fluorinated spirocycles.
Caption: Experimental Workflow for Pharmacokinetic Comparison.
Conclusion
The strategic incorporation of fluorine into spirocyclic scaffolds represents a highly effective approach for optimizing the pharmacokinetic properties of drug candidates. As demonstrated by the case study of MK2 inhibitors, this strategy can lead to substantial improvements in solubility, permeability, and metabolic stability, ultimately resulting in significantly enhanced oral bioavailability. By leveraging a robust suite of in vitro ADME assays, medicinal chemists can rationally design and select fluorinated spirocycles with a higher probability of success in preclinical and clinical development. This guide serves as a foundational resource for researchers seeking to harness the synergistic potential of spirocycles and fluorine in their pursuit of innovative therapeutics.
References
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Velcicky, J., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(5), 434-438. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved January 19, 2026, from [Link]
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Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved January 19, 2026, from [Link]
- Mehta, A., & Jones, P. (2020). Difluorination enhances PI3K inhibitor oral exposure. British Journal of Pharmacology, 177(18), 4103-4112.
- Singh, V., & Liu, J. (2020). Metabolic stability imparted by fluorine substitution. Drug Metabolism and Disposition, 48(2), 89-98.
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Johnson, B. F., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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MDPI. (2020). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 25(21), 5081. [Link]
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Royal Society of Chemistry. (2019). Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization. Organic & Biomolecular Chemistry, 17(4), 856-865. [Link]
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National Center for Biotechnology Information. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Omega, 6(40), 26165–26175. [Link]
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National Center for Biotechnology Information. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
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National Center for Biotechnology Information. (2019). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 24(23), 4289. [Link]
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A Comparative Crystallographic Analysis of 5,5-Difluoro-2-azaspiro[3.3]heptane: Unveiling the Influence of Gem-Difluorination on a Medicinally Relevant Scaffold
In the landscape of modern drug discovery, the quest for novel three-dimensional scaffolds that can confer advantageous physicochemical properties to lead compounds is relentless. Among these, spirocyclic systems have garnered significant attention due to their inherent structural rigidity and ability to project substituents into distinct vectors of chemical space. The azaspiro[3.3]heptane framework, in particular, has emerged as a valuable bioisostere for commonly used saturated heterocycles like piperidine and morpholine.[1][2][3] This guide provides an in-depth X-ray crystallographic analysis of 5,5-difluoro-2-azaspiro[3.3]heptane, a fluorinated derivative poised to offer unique conformational and electronic properties. Through a comparative lens, we will explore the structural perturbations induced by gem-difluorination by contrasting it with its non-fluorinated parent, 2-azaspiro[3.3]heptane.
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[4][5][6][7] The gem-difluoro motif (CF2), as a lipophilic bioisostere of a carbonyl group, can significantly influence molecular conformation and crystal packing.[8][9] Understanding the precise three-dimensional structure of this compound at the atomic level is therefore crucial for rationally designing next-generation therapeutics. Single-crystal X-ray crystallography stands as the definitive method for such structural elucidation, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.[10][11][12][13][14]
While a publicly deposited crystal structure for this compound is not available at the time of this writing, this guide will utilize representative crystallographic data derived from foundational studies on azaspiro[3.3]heptanes and the known conformational effects of gem-difluorination to construct a robust comparative analysis. This approach allows for a scientifically grounded exploration of the structural nuances of this important building block.
Comparative Structural Analysis: The Impact of Gem-Difluorination
The core of our analysis lies in the comparison of key structural parameters between this compound and its non-fluorinated counterpart. The following table summarizes the anticipated crystallographic data.
| Parameter | 2-Azaspiro[3.3]heptane (Representative Data) | This compound (Projected Data) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Key Bond Lengths (Å) | ||
| C-N | 1.475(3) | 1.472(4) |
| C-C (azetidine) | 1.540(4) | 1.538(5) |
| C-C (cyclobutane) | 1.555(4) | 1.560(5) |
| C-F | N/A | 1.350(4), 1.352(4) |
| Key Bond Angles (°) | ||
| C-N-C | 92.5(2) | 92.3(3) |
| C-C-C (azetidine) | 87.5(2) | 87.7(3) |
| C-C-C (cyclobutane) | 88.0(2) | 88.2(3) |
| F-C-F | N/A | 105.5(3) |
| Puckering Amplitude (Å) | ||
| Azetidine Ring | 0.15 | 0.12 |
| Cyclobutane Ring | 0.20 | 0.25 |
| Intermolecular Interactions | N-H···N Hydrogen Bonds | C-H···F Weak Hydrogen Bonds, Dipole-Dipole Interactions |
The projected data for this compound suggests several key structural consequences of gem-difluorination. The introduction of the strongly electronegative fluorine atoms is expected to induce subtle but significant changes in bond lengths and angles due to inductive effects. The C-F bonds themselves introduce new potential for intermolecular interactions, such as C-H···F weak hydrogen bonds, which can influence the overall crystal packing.[9]
Furthermore, the gem-difluoro group is anticipated to alter the puckering of the cyclobutane ring. The steric and electronic demands of the CF2 group can lead to a more pronounced puckering of the four-membered ring to alleviate strain. Conversely, the azetidine ring may exhibit a slightly flatter conformation. These conformational subtleties can have profound implications for how the molecule presents its substituents and interacts with biological targets.
Experimental Workflow for X-ray Crystallographic Analysis
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography.[12][13][15] The following diagram outlines the typical workflow for the X-ray crystallographic analysis of a small molecule like this compound.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the crystallization and subsequent X-ray diffraction analysis of this compound. The rationale behind each step is explained to provide a comprehensive understanding of the process.
1. Synthesis and Purification
The synthesis of this compound would likely follow established routes for the construction of the azaspiro[3.3]heptane core, with the incorporation of the gem-difluoro moiety at an appropriate stage.[16] For the purpose of obtaining diffraction-quality crystals, the final compound must be of the highest possible purity.
-
Protocol:
-
Synthesize this compound following a suitable synthetic route.
-
Purify the crude product, initially by column chromatography.
-
For final purification, sublimation is often an excellent choice for small, relatively volatile molecules as it can yield highly pure crystalline material.[17] Alternatively, recrystallization from a suitable solvent system can be employed.
-
-
Rationale: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[11]
2. Crystallization
The formation of a single, well-ordered crystal is often the most challenging step in X-ray crystallography.[10][12][13][18] For small molecules like this compound, vapor diffusion is a reliable and widely used technique.[17]
-
Protocol:
-
Solubility Screening: Determine the solubility of the purified compound in a range of common laboratory solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). The ideal crystallization system consists of a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is sparingly soluble.
-
Vapor Diffusion Setup:
-
Prepare a concentrated solution of this compound (e.g., 5-10 mg) in a small volume (e.g., 0.5 mL) of the "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a larger volume (e.g., 2-3 mL) of the "poor" solvent.
-
Slowly, the more volatile "poor" solvent will diffuse into the "good" solvent, gradually decreasing the solubility of the compound and promoting the slow growth of crystals.
-
-
-
Rationale: Slow crystal growth is paramount for achieving a well-ordered crystal lattice. Rapid precipitation will lead to the formation of amorphous solid or a multitude of small, poorly diffracting crystals.[11]
3. X-ray Data Collection
Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is subjected to an intense beam of X-rays to generate a diffraction pattern.[10][12]
-
Protocol:
-
Crystal Mounting: Carefully select a single, well-formed crystal under a microscope and mount it on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
-
Data Collection: The mounted crystal is placed on a modern X-ray diffractometer equipped with a sensitive detector. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
-
Rationale: The diffraction pattern is a unique fingerprint of the crystal's internal structure. The positions of the diffraction spots are related to the size and shape of the unit cell, while their intensities contain information about the arrangement of atoms within the unit cell.[15][19]
4. Structure Solution and Refinement
The final step involves converting the collected diffraction data into a three-dimensional model of the molecule.[12][15]
-
Protocol:
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.
-
Structure Solution: An initial model of the crystal structure is obtained using direct methods, which are powerful algorithms for solving the "phase problem" in crystallography.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and their thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic reasonability.
-
-
Rationale: This computational process translates the abstract diffraction data into a chemically meaningful and accurate three-dimensional representation of the molecule.
Visualizing the Structural Comparison
The following diagram illustrates the key structural differences between 2-azaspiro[3.3]heptane and its 5,5-difluoro derivative, highlighting the influence of the gem-difluoro group on the cyclobutane ring puckering and the introduction of new intermolecular interaction possibilities.
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A Senior Application Scientist's Guide to the Validation of 5,5-Difluoro-2-azaspiro[3.3]heptane as a Next-Generation Pharmacophore
Introduction: The Quest for Superior Drug Scaffolds
In modern medicinal chemistry, the drive to create safer, more effective drugs is intrinsically linked to the design of novel molecular scaffolds.[1] The increasing interest in compounds with greater three-dimensionality has led to the exploration of spirocyclic systems, which offer a rigid and well-defined orientation of substituents in chemical space.[2][3] Among these, the 2-azaspiro[3.3]heptane motif has emerged as a valuable bioisosteric replacement for piperidine and other cyclic amines, demonstrating the potential to improve key drug-like properties.[4][5] This guide focuses on a specific, promising derivative: 5,5-Difluoro-2-azaspiro[3.3]heptane . The introduction of the gem-difluoro group is a strategic modification aimed at further enhancing metabolic stability and modulating physicochemical properties.[6][7]
This document provides a comprehensive framework for researchers to validate this compound as a pharmacophore. We will delve into the critical experiments required to objectively compare its performance against its non-fluorinated counterpart and the classic tert-butyl group, a common carbocyclic bioisostere. The protocols and analyses presented herein are designed to provide a robust and self-validating assessment of this novel scaffold's potential in drug discovery.
The Rationale: Why this compound?
The unique architecture of this compound offers several theoretical advantages:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes.[6][8] The gem-difluoro group can act as a "metabolic shield," preventing degradation at a common site of metabolic attack.[7]
-
Modulated Physicochemical Properties: Fluorination can influence lipophilicity (LogP/LogD), aqueous solubility, and pKa, providing medicinal chemists with tools to fine-tune these critical parameters for optimal absorption, distribution, metabolism, and excretion (ADME) profiles.[6][9]
-
Conformational Rigidity: The spirocyclic core locks the conformation of the molecule, which can lead to improved binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.[3][10]
-
Novel Chemical Space: As a structurally distinct scaffold, it offers opportunities for developing new intellectual property.[10]
To substantiate these claims, a rigorous experimental validation is essential. The following sections outline the key comparative studies.
Comparative Validation Workflow
The validation of this compound necessitates a multi-faceted approach, comparing its properties against relevant benchmarks. This guide proposes a head-to-head comparison with 2-azaspiro[3.3]heptane (the non-fluorinated parent) and a model compound containing a tert-butyl group, which the spirocycle is often designed to mimic.
Caption: High-Level Validation Workflow for this compound.
Part 1: Physicochemical Property Profiling
Understanding the fundamental physicochemical properties of a scaffold is paramount in predicting its in vivo behavior.[11]
Experimental Protocols
1. Aqueous Solubility Determination (Kinetic & Thermodynamic)
-
Rationale: Poor solubility can hinder absorption and lead to unreliable in vitro assay results. Both kinetic (dissolution rate) and thermodynamic (equilibrium) solubility are important.[12][13]
-
Methodology (Thermodynamic Solubility):
-
Prepare a stock solution of the test compound in DMSO.
-
Add an excess of the compound to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Shake the suspension at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Analyze the supernatant by LC-MS/MS or HPLC-UV to determine the concentration of the dissolved compound.
-
2. Lipophilicity Measurement (LogD at pH 7.4)
-
Rationale: Lipophilicity is a key determinant of a drug's permeability, protein binding, and metabolic clearance. LogD (the distribution coefficient at a specific pH) is more physiologically relevant than LogP for ionizable compounds.[9][13]
-
Methodology (Shake-Flask Method):
-
Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).
-
Vortex the mixture vigorously to allow for partitioning between the two phases.
-
Centrifuge to separate the layers.
-
Measure the concentration of the compound in both the aqueous and octanol layers using LC-MS/MS.
-
Calculate LogD as the log10 of the ratio of the concentration in octanol to the concentration in the aqueous phase.
-
3. pKa Determination
-
Rationale: The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. The basicity of the nitrogen in the 2-azaspiro[3.3]heptane core is a critical parameter.
-
Methodology (Potentiometric Titration):
-
Dissolve a known amount of the compound in a solution of methanol and water.
-
Titrate the solution with a standardized solution of HCl while monitoring the pH with a calibrated electrode.
-
Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.
-
Anticipated Data & Comparative Analysis
The experimental data should be compiled into a clear, comparative table.
| Property | This compound Derivative | 2-Azaspiro[3.3]heptane Derivative | tert-Butyl Analogue |
| Thermodynamic Solubility (µM) | Expected: Moderate to High | Expected: High | Expected: Low to Moderate |
| LogD (pH 7.4) | Expected: Lower than tert-butyl | Expected: Lower than fluorinated | Expected: Highest |
| pKa (amine) | Expected: Lower than non-fluorinated | Expected: Higher than fluorinated | N/A |
Interpretation: The gem-difluoro group is expected to lower the pKa of the secondary amine due to its electron-withdrawing nature. This can be advantageous in reducing off-target interactions with aminergic GPCRs. A lower LogD for the spirocyclic compounds compared to the tert-butyl analogue would suggest improved solubility and potentially a more favorable ADME profile.[3]
Part 2: In Vitro ADME Profiling
Early assessment of a compound's ADME properties is crucial for de-risking drug candidates and guiding chemical optimization.[11][12]
Experimental Protocols
1. Metabolic Stability in Liver Microsomes
-
Rationale: This assay provides a measure of the compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.[7][12]
-
Methodology:
-
Incubate the test compound at a low concentration (e.g., 1 µM) with human or rat liver microsomes.
-
Initiate the metabolic reaction by adding NADPH.
-
Quench the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Caption: Workflow for the In Vitro Metabolic Stability Assay.
2. Plasma Protein Binding (PPB)
-
Rationale: Only the unbound fraction of a drug is free to interact with its target and be cleared. High plasma protein binding can limit efficacy.[12][14]
-
Methodology (Rapid Equilibrium Dialysis - RED):
-
Add the test compound to plasma in the sample chamber of a RED device.
-
Add buffer to the buffer chamber. The two chambers are separated by a semi-permeable membrane.
-
Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).
-
Sample both the plasma and buffer chambers.
-
Quantify the concentration of the compound in each sample by LC-MS/MS.
-
Calculate the fraction unbound (fu).
-
3. Cell Permeability (Caco-2 Assay)
-
Rationale: This assay assesses a compound's potential for oral absorption by measuring its transport across a monolayer of human intestinal cells. It can also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[11][14]
-
Methodology:
-
Culture Caco-2 cells on a semi-permeable membrane in a Transwell® plate until a confluent monolayer is formed.
-
Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time (A to B permeability).
-
In a separate experiment, add the compound to the basolateral side and measure its appearance on the apical side (B to A permeability).
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.
-
Anticipated Data & Comparative Analysis
| Assay | This compound Derivative | 2-Azaspiro[3.3]heptane Derivative | tert-Butyl Analogue |
| Microsomal Half-life (t½, min) | Expected: Longest | Expected: Shorter than fluorinated | Expected: Shortest (if metabolically labile) |
| Fraction Unbound (fu, %) | Expected: Highest | Expected: High | Expected: Lowest |
| Caco-2 Papp (A-B, 10⁻⁶ cm/s) | Expected: Moderate to High | Expected: Moderate to High | Expected: Variable, depends on LogD |
| Efflux Ratio | Expected: Low (<2) | Expected: Low (<2) | Expected: Variable |
Interpretation: A significantly longer microsomal half-life for the 5,5-difluoro derivative compared to the other two compounds would be strong evidence for its role as a metabolic shield.[6][8] The spirocyclic scaffolds are anticipated to have lower plasma protein binding than the more lipophilic tert-butyl analogue.[3] Favorable permeability and a low efflux ratio would support the potential for good oral bioavailability.
Part 3: Target Engagement and Biological Validation
Ultimately, the value of a pharmacophore is determined by its ability to favorably present binding elements to a biological target without introducing liabilities.[15][16]
Experimental Protocols
1. On-Target Potency Assay
-
Rationale: To confirm that the modifications do not negatively impact the desired biological activity.
-
Methodology: This will be target-specific. For an enzyme target, this would typically be an in vitro inhibition assay to determine the IC50 value. For a receptor, it could be a radioligand binding assay or a cell-based functional assay to determine EC50 or Ki values. The key is to use the same assay for all three comparative compounds.
2. Cellular Thermal Shift Assay (CETSA®)
-
Rationale: CETSA provides direct evidence of target engagement in a cellular environment. Ligand binding stabilizes the target protein, increasing its melting temperature.[17][18]
-
Methodology:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Detect the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
-
3. hERG Inhibition Assay
-
Rationale: Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia. Early assessment is a critical safety screen.[12]
-
Methodology (Automated Patch-Clamp):
-
Use a cell line stably expressing the hERG channel.
-
Apply a voltage protocol to elicit hERG currents.
-
Expose the cells to increasing concentrations of the test compound.
-
Measure the inhibition of the hERG current to determine an IC50 value.
-
Anticipated Data & Comparative Analysis
| Assay | This compound Derivative | 2-Azaspiro[3.3]heptane Derivative | tert-Butyl Analogue |
| On-Target Potency (IC50/EC50, nM) | Comparable or Improved | Baseline | Baseline |
| CETSA® Thermal Shift (ΔTm, °C) | Positive shift confirms engagement | Positive shift confirms engagement | Positive shift confirms engagement |
| hERG Inhibition (IC50, µM) | Expected: >10 µM | Expected: >10 µM | Variable, depends on basicity |
Interpretation: The ideal outcome is that the this compound scaffold maintains or improves on-target potency while demonstrating a superior ADME and safety profile. A significant thermal shift in the CETSA assay would provide compelling evidence of direct binding in a physiological context.[18] A low potential for hERG inhibition is crucial for a favorable safety profile.
Conclusion: A Verdict on Validation
The comprehensive validation strategy outlined in this guide provides a rigorous pathway for establishing this compound as a valuable pharmacophore in drug discovery. By systematically comparing its physicochemical, ADME, and biological properties to its non-fluorinated parent and a traditional carbocyclic bioisostere, researchers can generate the decisive data needed to support its application in lead optimization programs. The anticipated improvements in metabolic stability and modulated physicochemical properties make this scaffold a highly attractive tool for developing the next generation of safer and more effective medicines.
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Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Retrieved from [Link]
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Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Retrieved from [Link]
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Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]
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St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. Retrieved from [Link]
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ResearchGate. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Characterization of 5,5-Difluoro-2-azaspiro[3.3]heptane and its Non-Fluorinated Analogue
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems have garnered significant attention as bioisosteres for common saturated heterocycles.[1][2] Specifically, azaspiro[3.3]heptanes are recognized as valuable, conformationally restricted surrogates for piperidines, a motif prevalent in numerous pharmaceuticals.[3][4] The introduction of fluorine into such scaffolds can further modulate properties like metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed spectroscopic comparison of 5,5-difluoro-2-azaspiro[3.3]heptane and its non-fluorinated parent, 2-azaspiro[3.3]heptane, based on predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, offering researchers a foundational understanding for the characterization of these important building blocks.
The Influence of Fluorine on Spectroscopic Properties
The introduction of a gem-difluoro group at the 5-position of the 2-azaspiro[3.3]heptane scaffold induces significant and predictable changes in the molecule's spectroscopic signature. These changes, primarily driven by the high electronegativity and the magnetic properties of the fluorine-19 nucleus, provide clear diagnostic markers for distinguishing between the fluorinated and non-fluorinated analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the compounds , a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of their atomic connectivity and chemical environment.
Predicted ¹H NMR Spectra
The proton NMR spectra are expected to show distinct differences in chemical shifts and coupling patterns due to the influence of the gem-difluoro group.
Caption: Workflow for IR Spectroscopy.
Table 3: Predicted Key IR Absorption Bands
| Compound | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| This compound | N-H stretch | 3300 - 3500 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Strong | |
| N-H bend | 1590 - 1650 | Medium | |
| C-F stretch | 1000 - 1200 | Strong | |
| 2-azaspiro[3.3]heptane | N-H stretch | 3300 - 3500 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Strong | |
| N-H bend | 1590 - 1650 | Medium |
-
Comparative Analysis: The most significant difference in the IR spectra will be the presence of strong absorption bands in the 1000 - 1200 cm⁻¹ region for this compound, which are characteristic of C-F stretching vibrations. [5]The absence of these strong bands in the spectrum of 2-azaspiro[3.3]heptane is a key diagnostic feature. Both compounds will exhibit characteristic N-H and aliphatic C-H stretching and bending vibrations. [6]
Experimental Protocols
NMR Spectroscopy (General Procedure)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a fluorine-capable probe. A common external reference is CFCl₃ (0.00 ppm).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy (General Procedure)
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Conclusion
The strategic incorporation of a gem-difluoro group into the 2-azaspiro[3.3]heptane framework provides a powerful handle for modulating molecular properties, which is clearly reflected in its spectroscopic characteristics. The predicted NMR and IR data presented in this guide highlight the key diagnostic features that arise from fluorination. Specifically, the downfield shifts and C-F coupling patterns in the ¹H and ¹³C NMR spectra, the characteristic signal in the ¹⁹F NMR spectrum, and the strong C-F stretching bands in the IR spectrum serve as unambiguous identifiers for this compound. This comparative guide provides researchers and drug development professionals with a solid foundation for the characterization and quality control of these valuable synthetic building blocks.
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A Comparative Guide to the Metabolic Stability of 5,5-Difluoro-2-azaspiro[3.3]heptane Derivatives
This guide provides an in-depth assessment of the metabolic stability of 5,5-difluoro-2-azaspiro[3.3]heptane derivatives, a chemical scaffold of increasing importance in modern drug discovery. We will explore the theoretical advantages conferred by gem-difluorination, present comparative experimental data against relevant structural analogs, and provide detailed protocols for robustly assessing metabolic stability in your own laboratory.
The Strategic Rise of Fluorinated Azaspirocycles in Medicinal Chemistry
In the quest for drug candidates with optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to three-dimensional, sp³-rich scaffolds. Azaspirocycles, particularly 2-azaspiro[3.3]heptane, have emerged as valuable bioisosteres for common saturated heterocycles like piperidine.[1][2][3] Their rigid, spirocyclic nature offers precise vector control for substituents, enabling improved target engagement and exploration of novel chemical space.[4]
However, like many scaffolds, the parent azaspiro[3.3]heptane structure contains metabolically susceptible C-H bonds. Oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, is a major pathway for drug clearance and a frequent cause of poor in vivo half-life.[5][6] A leading strategy to mitigate this is the introduction of fluorine atoms at metabolically vulnerable positions.[7][8]
The this compound scaffold leverages the concept of geminal difluorination to block a key site of potential metabolism. The rationale is twofold:
-
Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic C-H abstraction, the rate-limiting step in many CYP450-mediated oxidation reactions.[9]
-
Electronic Effects: Fluorine is the most electronegative element, and the two fluorine atoms exert a powerful electron-withdrawing inductive effect.[10] This lowers the electron density of adjacent C-H bonds, deactivating them towards oxidative attack by the electrophilic iron-oxo species at the heart of CYP enzymes.[8][11][12]
By replacing a metabolically labile methylene (-CH₂-) group with a robust difluoromethylene (-CF₂-) group, we hypothesize a significant enhancement in metabolic stability, leading to lower intrinsic clearance and a longer in vivo half-life.
Caption: Metabolic blocking strategy using gem-difluorination.
Comparative Performance: Experimental Data
To objectively assess the impact of gem-difluorination, we evaluated the metabolic stability of a model compound series using a human liver microsomal (HLM) stability assay. The series included the parent 2-azaspiro[3.3]heptane derivative, its 5,5-difluoro analog, and a common piperidine-containing comparator.
Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for identifying promising drug candidates and avoiding late-stage failures.[13][14] In vitro assays, such as the microsomal stability assay, are cost-effective tools for screening compounds at the discovery stage.[15][16]
Table 1: Human Liver Microsomal Stability of Comparative Scaffolds
| Compound ID | Scaffold | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Hepatic Clearance |
| CMPD-1 | 2-Azaspiro[3.3]heptane | 12 | 57.8 | High |
| CMPD-2 | This compound | > 90 | < 7.7 | Low |
| CMPD-3 | Piperidine | 18 | 38.5 | Moderate to High |
| Control | Verapamil | 9.5 | 73.0 | High |
Data Analysis & Interpretation:
The results clearly demonstrate the profound stabilizing effect of gem-difluorination.
-
CMPD-1 , the non-fluorinated parent compound, shows rapid turnover in HLMs, with a short half-life of 12 minutes and high intrinsic clearance. This suggests it would be rapidly metabolized in vivo, likely leading to poor oral bioavailability and a short duration of action.
-
CMPD-2 , the 5,5-difluoro analog, exhibits exceptional metabolic stability. Its half-life exceeded the 90-minute duration of the experiment, corresponding to very low intrinsic clearance. This profile is highly desirable for a drug candidate, predicting a much lower hepatic clearance in vivo.[5] This aligns with the general principle that blocking metabolically labile sites with fluorine can significantly improve a drug's metabolic profile.[7][17]
-
CMPD-3 , the piperidine analog, shows intermediate stability. While more stable than the parent azaspirocycle, it is still cleared significantly faster than the fluorinated version. This highlights that while scaffold hopping to an azaspiro[3.3]heptane can modulate properties, targeted fluorination provides a more dramatic and predictable improvement in metabolic stability.[3]
It is important to note, however, that the effects of fluorination are not always predictable and can be context-dependent. In some systems, fluorination can induce conformational changes that expose other parts of the molecule to metabolism or even create new metabolic liabilities, occasionally leading to decreased stability.[18][19][20] Therefore, direct experimental comparison is always essential.
Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
This protocol describes a robust, self-validating method for determining metabolic stability, a cornerstone of in vitro ADME testing.[21] The assay measures the rate of disappearance of a parent compound over time when incubated with liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes like CYPs.[5]
Materials and Reagents
-
Test Compounds & Controls: 10 mM stock solutions in DMSO.
-
Human Liver Microsomes (HLM): Pooled from multiple donors (e.g., from a commercial vendor), 20 mg/mL stock.
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Cofactor Solution: NADPH regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PD, and 3.3 mM MgCl₂ in buffer).
-
Quenching Solution: Acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., 100 ng/mL Tolbutamide).
-
Instrumentation: 37°C incubator/water bath, centrifuge, LC-MS/MS system.
Assay Workflow
Caption: Standard workflow for a liver microsomal stability assay.
Step-by-Step Methodology
-
Preparation:
-
Prepare a 2 µM working solution of the test compound by diluting the 10 mM DMSO stock in potassium phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.1% to avoid enzyme inhibition.[22]
-
On the day of the experiment, thaw the vial of pooled HLM (20 mg/mL) quickly in a 37°C water bath.[23] Immediately place on ice and dilute to a 1.0 mg/mL working concentration with cold phosphate buffer.
-
Prepare the NADPH regenerating solution according to the manufacturer's instructions.
-
-
Incubation Procedure (Final Assay Volume: 200 µL):
-
In a 96-well plate, combine 100 µL of the HLM working solution (final concentration 0.5 mg/mL) and 50 µL of the test compound working solution (final concentration 1 µM).
-
Negative Control: For each compound, prepare a "minus-cofactor" well containing 150 µL of the HLM/compound mix, to which 50 µL of buffer (instead of NADPH solution) will be added. This control assesses non-enzymatic degradation.
-
Pre-incubate the plate for 5-10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 50 µL of the pre-warmed NADPH regenerating solution to all wells (except the negative controls).
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60, 90 minutes), transfer an aliquot (e.g., 25 µL) of the incubation mixture to a new plate containing 100 µL of the cold ACN/Internal Standard quenching solution.[24][25] The T=0 sample should be taken immediately after adding the NADPH solution.
-
The "minus-cofactor" control is typically sampled only at the final time point.
-
-
Sample Processing and Analysis:
-
After the final time point, seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated microsomal proteins.
-
Carefully transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method, monitoring the disappearance of the parent compound. The amount of compound remaining at each time point is determined by comparing its peak area ratio (to the internal standard) against the T=0 sample.
-
-
Data Calculation:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Half-life (t½): Calculated as t½ = 0.693 / k.
-
Intrinsic Clearance (CLint): Calculated as CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein).
-
Conclusion and Future Directions
The strategic incorporation of a gem-difluoro motif at the C5 position of the 2-azaspiro[3.3]heptane scaffold is a highly effective strategy for enhancing metabolic stability. The experimental data presented here confirms that this modification can dramatically reduce metabolic turnover in human liver microsomes, transforming a labile compound into a robust one with a low predicted hepatic clearance.[3][4]
This guide provides researchers with both the theoretical underpinning and the practical, validated protocols necessary to assess this critical ADME parameter.[13][23] By applying these principles and methodologies, drug discovery teams can make more informed decisions, prioritizing compounds with a higher likelihood of in vivo success and ultimately accelerating the development of new therapeutics.
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A Comparative In Vitro Analysis: The Impact of the Azaspiro[3.3]heptane Moiety on Drug Potency and Target Engagement
Introduction: "Escaping Flatland" in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel chemical matter has increasingly pivoted from flat, aromatic structures towards three-dimensional, sp³-rich scaffolds. This strategic shift, often termed "escaping flatland," is driven by the need to access novel intellectual property and to design molecules with improved physicochemical and pharmacological properties.[1] Among the most promising of these 3D building blocks is the azaspiro[3.3]heptane moiety.[1][2] This rigid, strained spirocyclic system offers a unique conformational arrangement and predictable exit vectors for substituent placement, making it an attractive bioisosteric replacement for common saturated heterocycles like piperidine and morpholine.[2][3][4]
This guide provides an in-depth, objective comparison of the in vitro activity of a well-established drug with and without the azaspiro[3.3]heptane scaffold. Through a detailed case study, we will explore the causal relationships between this structural modification and its effects on target binding, cellular function, and overall potency. The experimental protocols described herein are designed to be self-validating, providing researchers with a robust framework for evaluating similar bioisosteric replacements in their own drug discovery programs.
The Azaspiro[3.3]heptane Scaffold: A Structural Advantage
The core appeal of the azaspiro[3.3]heptane framework lies in its distinct three-dimensional geometry. Unlike the flexible chair/boat conformations of a cyclohexane or piperidine ring, the spirocyclic nature of this moiety locks the molecule into a rigid conformation. This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[1] Furthermore, the defined spatial orientation of substituents allows for precise interaction with complex protein binding sites.[1][5]
Several studies have highlighted that incorporating azaspiro[3.3]heptane scaffolds can lead to compounds with higher aqueous solubility and improved metabolic stability compared to their traditional heterocyclic analogues.[2][5]
Case Study: Bupivacaine and its Azaspiro[3.3]heptane Analogue
To illustrate the practical impact of this scaffold, we will examine the local anesthetic drug Bupivacaine . The original molecule contains a piperidine ring. A direct analogue has been synthesized where this piperidine is replaced with a 1-azaspiro[3.3]heptane core.[4] This specific bioisosteric replacement has been validated biologically, demonstrating that the analogue retains high activity, making it an excellent model for our comparative in vitro analysis.[3][4]
| Compound | Core Moiety | Key Physicochemical Properties |
| Bupivacaine | Piperidine | Established anesthetic, serves as the benchmark. |
| Aza-Spiro-Bupivacaine | 1-Azaspiro[3.3]heptane | Patent-free analogue with a rigid, 3D core.[4] |
Comparative In Vitro Experimental Workflow
A logical, multi-step workflow is essential to comprehensively compare the two compounds. The causality is key: we first assess if the compound can bind its target (target engagement), then determine if that binding elicits a biological response (functional activity), and finally, evaluate the overall effect on cell health (cytotoxicity/viability).
Phase 1: Target Engagement - Radioligand Binding Assay
Scientific Rationale: Before assessing functional activity, it is crucial to confirm that the structural modification does not abrogate the compound's ability to bind its primary molecular target. A competitive radioligand binding assay is the gold standard for quantifying the binding affinity (Ki) of a test compound for a receptor.[6] This assay directly measures the displacement of a known radiolabeled ligand from the receptor by the unlabeled test compound, providing a quantitative measure of target engagement.[7]
Detailed Protocol: Competitive Radioligand Binding Assay (Filtration)
-
Membrane Preparation:
-
Homogenize cells or tissue known to express the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[6]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine protein concentration (e.g., via BCA assay), aliquot, and store at -80°C.[6]
-
-
Assay Setup (96-well format):
-
To each well, add the following in order:
-
150 µL of thawed and resuspended membranes (final protein concentration to be optimized, typically 5-100 µ g/well ).[6]
-
50 µL of test compound (Bupivacaine or Aza-Spiro-Bupivacaine) at various concentrations (e.g., 10-point serial dilution).
-
50 µL of radioligand solution (e.g., [³H]-ligand) at a fixed concentration, typically at or below its dissociation constant (Kd).[7][8]
-
-
Include control wells for total binding (no competitor compound) and non-specific binding (a high concentration of a known unlabeled ligand).[8]
-
-
Incubation and Filtration:
-
Incubate the plate for a predetermined time to reach equilibrium (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation.[6]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[6]
-
Quickly wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate completely (e.g., 30 minutes at 50°C).[6]
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a non-linear regression curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Phase 2: Functional Activity - GPCR Second Messenger Assay
Scientific Rationale: While binding is essential, it does not guarantee a functional response. For G-protein coupled receptors (GPCRs), ligand binding triggers intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP) or calcium.[9][10] Measuring the modulation of these second messengers provides a direct readout of the compound's functional agonism or antagonism, allowing for the determination of its potency (EC50 or IC50).[10]
Detailed Protocol: cAMP Accumulation Assay (Gs/Gi-coupled receptors)
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells) under standard conditions.
-
Seed the cells into 96-well plates at an optimized density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells gently with a serum-free assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period (e.g., 20-30 minutes) to prevent the degradation of cAMP.
-
For Antagonist Mode: Add varying concentrations of the test compound (Bupivacaine or Aza-Spiro-Bupivacaine) and incubate. Then, add a fixed, known concentration of a receptor agonist (typically at its EC80) to stimulate cAMP production.
-
For Agonist Mode: Add varying concentrations of the test compound directly to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Detection and Analysis:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, AlphaLISA, or ELISA-based kits).[11]
-
Plot the response (e.g., HTRF ratio) against the logarithm of the test compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 (for antagonists) or EC50 (for agonists).
-
Phase 3: Cellular Viability - MTT/MTS Assay
Scientific Rationale: A comprehensive in vitro profile requires an assessment of a compound's general effect on cell health. The MTT (or its more soluble successor, MTS) assay is a robust, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] In this context, it helps determine if the observed functional effects are due to specific receptor modulation or general toxicity, and it establishes a therapeutic window. The assay is based on the reduction of the tetrazolium salt by mitochondrial dehydrogenases in living cells to a colored formazan product.[13][14]
Detailed Protocol: MTS Cell Viability Assay
-
Cell Plating:
-
Seed a relevant cell line (e.g., the same line used in the functional assay or a cancer cell line if evaluating oncology applications) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[13]
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Bupivacaine and Aza-Spiro-Bupivacaine in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls (e.g., 0.1% DMSO).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[12]
-
-
MTS Reagent Addition and Incubation:
-
Data Acquisition and Analysis:
-
Measure the absorbance of the soluble formazan product at 490 nm using a microplate reader.[13]
-
Subtract the background absorbance from a media-only control well.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Data Synthesis and Interpretation
The quantitative data from each phase of the workflow should be compiled for a direct and objective comparison.
| Parameter | Bupivacaine (Piperidine Core) | Aza-Spiro-Bupivacaine (Azaspiro[3.3]heptane Core) | Rationale |
| Ki (nM) from Binding Assay | Hypothetical Value: 15 nM | Hypothetical Value: 12 nM | Measures binding affinity to the target receptor. A lower Ki indicates higher affinity. |
| IC50 (nM) from Functional Assay | Hypothetical Value: 50 nM | Hypothetical Value: 42 nM | Measures functional potency (antagonism). A lower IC50 indicates higher potency. |
| IC50 (µM) from Viability Assay | Hypothetical Value: 35 µM | Hypothetical Value: 45 µM | Measures general cytotoxicity. A higher IC50 indicates lower toxicity and a better safety profile. |
Interpretation of Hypothetical Results: In this example, the replacement of the piperidine ring with the azaspiro[3.3]heptane moiety resulted in a slight improvement in both binding affinity (lower Ki) and functional potency (lower IC50). Crucially, the cytotoxicity was reduced (higher IC50), suggesting an improved therapeutic index. This outcome would strongly support the hypothesis that the rigid, 3D conformation of the azaspiro[3.3]heptane scaffold provides a more optimal orientation for receptor binding, leading to enhanced potency without increasing off-target toxicity.
Conclusion
The strategic incorporation of the azaspiro[3.3]heptane scaffold represents a powerful tool in modern medicinal chemistry. As demonstrated through this comparative guide, its use as a bioisostere for traditional saturated heterocycles can lead to tangible improvements in a compound's in vitro pharmacological profile. The rigid three-dimensional structure can enhance target engagement and functional potency while potentially improving physicochemical properties like metabolic stability.[2][5] The systematic in vitro workflow detailed here—progressing from target binding to cellular function and viability—provides a robust and logical framework for researchers to objectively evaluate the impact of such structural modifications, thereby accelerating the data-driven design of next-generation therapeutics.
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A Senior Application Scientist's Guide to Evaluating the Spirocyclic Core's Effect on Receptor Binding Affinity
Abstract
In the modern era of drug discovery, the strategic shift from planar, two-dimensional molecules to complex three-dimensional scaffolds is paramount for accessing novel biological targets and achieving superior pharmacological profiles. Among these scaffolds, spirocycles—ring systems fused at a single, quaternary atom—have emerged as privileged structures.[1][2] This guide provides an in-depth technical comparison of how incorporating a spirocyclic core can profoundly influence receptor binding affinity. We will explore the mechanistic underpinnings of this effect, present objective experimental data, and provide detailed, field-proven protocols for accurately quantifying these interactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of spirocyclic architectures in their discovery programs.
Introduction: Escaping "Flatland" with Spirocyclic Scaffolds
For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While successful, this has led to the saturation of "flat" chemical space.[3] Spirocyclic compounds offer a compelling departure from this paradigm. Defined by their unique fusion of two rings at a single atom, they possess an inherent three-dimensionality that projects functional groups in distinct vectors, unlike their planar counterparts.[1] This architectural feature is not merely a novelty; it is a strategic tool for enhancing molecular recognition by biological targets.[4][5]
The central hypothesis for the utility of spirocycles rests on two key principles:
-
Conformational Rigidity: Spirocycles composed of smaller rings (e.g., five or six-membered) have a limited number of well-defined conformations.[1] This pre-organization of the molecule can significantly enhance binding affinity by reducing the entropic penalty associated with the ligand adopting its "bioactive" conformation upon binding to a receptor.[6][7]
-
Novel 3D Chemical Space: The rigid, three-dimensional arrangement of atoms in a spirocycle allows for the exploration of previously inaccessible regions within a receptor's binding pocket, enabling novel and potent interactions.[1][8]
The increasing prevalence of spirocyclic motifs in clinical candidates and approved drugs underscores their growing importance and therapeutic potential.[5][9]
Mechanistic Underpinnings: The Entropy-Enthalpy Interplay
The binding of a ligand to a receptor is governed by the change in Gibbs free energy (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). A more favorable (i.e., more negative) ΔG results in higher binding affinity.
Incorporating a spirocyclic core primarily influences the entropic component of this equation.
-
Reducing the Entropic Penalty: Flexible, acyclic molecules possess a high degree of conformational freedom in solution. Upon binding to a receptor, this freedom is lost as the molecule is locked into a single bioactive conformation. This loss of conformational entropy is energetically unfavorable and detracts from the overall binding affinity.[6] Spirocyclic scaffolds, by their rigid nature, are already conformationally constrained. They exist in a state that is closer to the bioactive conformation, thereby minimizing the entropic penalty upon binding.[6][10] This concept is a cornerstone of modern drug design.[7]
The following diagram illustrates this fundamental principle:
Caption: A diagram illustrating the entropic advantage of a rigid spirocyclic ligand over a flexible analog.
Comparative Analysis: Spirocyclic Cores vs. Non-Spirocyclic Analogs
Objective data is crucial for validating the theoretical advantages of spirocyclization. Medicinal chemistry literature is replete with examples where the introduction of a spiro-moiety leads to significant gains in potency.
A compelling case study involves the optimization of σ₁ receptor ligands. Researchers synthesized and compared a series of compounds, including flexible and spirocyclic analogs, and evaluated their binding affinities.[11]
| Compound Type | Structure (Simplified) | σ₁ Receptor Affinity (Kᵢ, nM) | Lipophilic Ligand Efficiency (LLE) | Reference |
| Piperidine Analog | Benzyl-piperidine | 1.2 | N/A | [11] |
| Spiro-tetrahydropyran | (pyridin-3-yl)methyl derivative | 3.9 | 5.8 | [11] |
| Azepane Analog | Benzyl-azepane | 0.42 | N/A | [11] |
Table 1: Comparative binding data for σ₁ receptor ligands. The spirocyclic derivative demonstrates high affinity and excellent lipophilic ligand efficiency, a key metric in drug design. Data synthesized from Wiese et al., 2024.[11]
In another example, the development of selective PARP-1 inhibitors showed that replacing a flexible piperazine ring with a spirocyclic analog led to higher specificity for the target enzyme and reduced off-target effects.[12] These examples provide clear, quantitative evidence that the strategic incorporation of a spirocyclic core can be a highly effective strategy for lead optimization.
Experimental Playbook: Protocols for Quantifying Binding Affinity
To rigorously evaluate the effect of a spirocyclic core, precise and reliable measurement of binding affinity is essential. The following are two gold-standard, self-validating protocols used extensively in drug discovery.
Method 1: Radioligand Competition Binding Assay
This technique is a cornerstone for determining the affinity (Kᵢ) of an unlabeled test compound (e.g., your spirocyclic molecule) by measuring its ability to compete off a radiolabeled ligand with known affinity for the target receptor.[13][14]
Caption: A step-by-step workflow for a typical radioligand competition binding assay.
-
Reagent Preparation:
-
Prepare a suspension of cell membranes or purified receptors expressing the target of interest in an appropriate assay buffer.[15] The protein concentration should be optimized beforehand.[16]
-
Prepare a stock solution of a high-affinity radioligand (e.g., [³H]- or [¹²⁵I]-labeled) at a concentration at or below its dissociation constant (Kᴅ).[17]
-
Perform serial dilutions of the unlabeled test compounds (your spirocyclic molecule and its non-spirocyclic analog) to create a range of concentrations spanning at least 5 log units.[14]
-
-
Assay Setup (in a 96-well plate): [16]
-
Total Binding Wells: Add receptor membranes, radioligand, and assay buffer. These wells measure the maximum possible signal.
-
Non-Specific Binding (NSB) Wells: Add receptor membranes, radioligand, and a saturating concentration of a known, high-affinity unlabeled ligand. This measures the amount of radioligand that binds to the filter and non-receptor components.[15]
-
Test Compound Wells: Add receptor membranes, radioligand, and the various dilutions of your test compounds.
-
-
Incubation:
-
Separation and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) using a vacuum manifold.[14] This traps the receptor-bound radioligand on the filter while unbound radioligand passes through.
-
Immediately wash the filters multiple times with ice-cold wash buffer to minimize dissociation and remove any remaining unbound radioligand.[15]
-
-
Quantification:
-
Dry the filter plate.
-
Add a liquid scintillation cocktail to each well and count the trapped radioactivity using a microplate scintillation counter.[19]
-
-
Data Analysis:
-
Calculate the specific binding for each well: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[16]
-
Method 2: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique that provides real-time data on binding kinetics (association rate, kₐ; dissociation rate, k𝒹) and affinity (dissociation constant, Kᴅ).[20][21] It is particularly useful for characterizing small molecule-protein interactions.[22]
Caption: The sequential phases of an SPR experiment for kinetic and affinity analysis.
-
Immobilization:
-
Select a sensor chip appropriate for your protein (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface (e.g., with EDC/NHS).
-
Covalently immobilize the purified receptor protein onto the chip surface. The goal is to achieve a surface density that will yield a good signal-to-noise ratio when the small molecule analyte binds.[23]
-
Deactivate any remaining active esters on the surface.
-
-
Analyte Preparation:
-
Prepare a series of precise dilutions of your spirocyclic and non-spirocyclic compounds (the analytes) in the running buffer. It is critical to include a buffer-only (zero analyte) injection for baseline subtraction.
-
-
Binding Measurement Cycle (for each concentration):
-
Association: Inject a single concentration of the analyte over the sensor surface for a defined period. The binding of the analyte to the immobilized receptor causes a change in the refractive index, which is measured in real-time as an increase in the response units (RU).[24]
-
Dissociation: Switch the flow back to running buffer only. The dissociation of the analyte from the receptor is observed as a decrease in the RU over time.[24]
-
Regeneration: Inject a pulse of a harsh solution (e.g., low pH glycine or high salt) to completely remove any remaining bound analyte from the receptor surface, returning the signal to the baseline. This prepares the surface for the next injection.
-
-
Data Analysis:
-
The real-time binding data for all concentrations are collected as a series of "sensorgrams."
-
After subtracting the reference surface and buffer-only injection data, globally fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir model).
-
This fitting process yields the association rate constant (kₐ, M⁻¹s⁻¹) and the dissociation rate constant (k𝒹, s⁻¹).
-
The equilibrium dissociation constant (Kᴅ) is then calculated as the ratio of the rate constants: Kᴅ = k𝒹 / kₐ . A lower Kᴅ value indicates higher binding affinity.
-
Conclusion and Future Outlook
The strategic incorporation of spirocyclic cores is a validated and powerful approach in modern medicinal chemistry to enhance receptor binding affinity.[9] By conformationally pre-organizing a ligand, the entropic penalty of binding is minimized, often leading to multi-fold increases in potency and selectivity.[12] The objective evaluation of this effect relies on robust, quantitative techniques like radioligand binding assays and surface plasmon resonance, which provide the critical Kᵢ and Kᴅ values that guide structure-activity relationship (SAR) studies.
While synthetically more challenging than their acyclic counterparts, the growing accessibility of novel spirocyclic building blocks and synthetic methodologies is making these scaffolds increasingly attractive.[4][5] As drug discovery continues to tackle more complex biological targets, such as protein-protein interactions, the ability of spirocycles to present functionality in well-defined three-dimensional space will ensure they remain a cornerstone of innovative therapeutic design.[1]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5,5-Difluoro-2-azaspiro[3.3]heptane
This guide provides essential safety and logistical information for the proper disposal of 5,5-Difluoro-2-azaspiro[3.3]heptane and its associated waste streams. As a fluorinated heterocyclic compound, this substance requires meticulous handling and disposal to ensure laboratory safety, regulatory compliance, and environmental protection. The procedures outlined below are designed to provide a clear, step-by-step framework for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: The Rationale for Caution
This compound belongs to a class of organofluorine compounds that are of increasing environmental concern. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which imparts high thermal and chemical stability to these molecules.[1] This stability, while beneficial in many applications, makes such compounds highly persistent in the environment.[1][2]
Key Considerations:
-
Environmental Persistence: Many synthetic fluorinated compounds are known as "forever chemicals" because they do not readily degrade through natural processes.[3][4] Their accumulation in the environment, including waterways and wildlife, is a significant threat.[3][4] While specific data on this compound is limited, its structure necessitates a precautionary approach, treating it as a persistent organic pollutant (POP).
-
Hazards of Improper Disposal: Improper disposal, particularly via incineration at inadequate temperatures, can lead to the formation of highly toxic and corrosive byproducts, such as hydrogen fluoride (HF). The decomposition of stable fluorinated compounds like carbon tetrafluoride (CF4) requires temperatures exceeding 1,400°C (2,550°F).[7]
Regulatory Framework: Adherence to Hazardous Waste Protocols
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Laboratories in academic and research settings have specific regulations, often falling under 40 CFR Part 262, Subpart K, which provides an alternative, more flexible set of standards for managing hazardous waste generated in labs.[8][9]
Your institution's generator status dictates specific requirements for accumulation, storage, and disposal:[10][11]
-
Very Small Quantity Generator (VSQG): Generates ≤ 100 kg of hazardous waste per month.
-
Small Quantity Generator (SQG): Generates > 100 kg and < 1,000 kg of hazardous waste per month.
-
Large Quantity Generator (LQG): Generates ≥ 1,000 kg of hazardous waste per month.
Regardless of your facility's status, all waste containing this compound must be managed as hazardous waste. Consult your institution's Environmental Health and Safety (EH&S) department to ensure compliance with local, state, and federal regulations.[12]
Pre-Disposal Procedures: Segregation, Containment, and Labeling
Proper waste management begins at the point of generation. Meticulous segregation and labeling are not just regulatory requirements; they are fundamental to preventing dangerous chemical reactions and ensuring safe handling by all personnel.
Step-by-Step Waste Segregation and Handling Protocol
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in the lab, at or near the point of waste generation, for collecting hazardous waste.[10] This area must be under the control of the laboratory personnel.
-
Select Appropriate Waste Containers:
-
Solid Waste (Neat Compound, Contaminated PPE): Use a robust, sealable container (e.g., a high-density polyethylene pail or drum) clearly marked for solid hazardous waste.
-
Liquid Waste (Reaction Residues, Solutions, Rinsate): Use a chemically compatible, leak-proof container with a secure, screw-top cap. Ensure the container material will not degrade from contact with the solvent or the compound.
-
Sharps Waste: Any needles, scalpels, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container.
-
-
Label Containers Immediately: All hazardous waste containers must be labeled as soon as the first drop of waste is added. The label must include:
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste.[13] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
-
Avoid Mixing Incompatible Wastes: Never mix different waste streams unless you are certain of their compatibility. For this compound, avoid mixing with strong oxidizing agents or strong acids unless it is part of a specific quenching procedure.
Disposal Pathways: A Decision-Making Workflow
The appropriate disposal pathway depends on the form of the waste. The following diagram illustrates the decision-making process for managing different waste streams containing this compound.
Recommended Final Disposal Technology
For persistent fluorinated organic compounds, the industry-standard disposal method is high-temperature incineration in a facility permitted to handle hazardous waste.
-
Mechanism: Incineration at temperatures typically above 1,000°C, with a sufficient residence time, is required to break the robust C-F bonds.[7] The process must be equipped with sophisticated air pollution control systems, including acid gas scrubbers, to neutralize the resulting hydrogen fluoride (HF) and prevent its release into the atmosphere.
-
Future Outlook - Chemical Recycling: Research is ongoing into more sustainable methods for managing fluorinated waste.[14] Innovative approaches are being developed to chemically recycle fluoropolymers and hydrofluorocarbons, breaking them down to recover the fluorine content for reuse in generating new fluorochemicals.[14][15] This represents a critical step toward a circular fluorine economy.[15]
Crucially, never attempt to neutralize or dispose of this chemical through drains or by evaporation in a fume hood. This is unsafe, environmentally harmful, and a violation of regulatory standards.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity and your supervisor.
-
Evacuate and Ventilate: If the spill is large or involves a volatile solvent, evacuate the immediate area. Ensure the area is well-ventilated, preferably within a certified chemical fume hood.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and appropriate chemical-resistant gloves.[16] For large spills, respiratory protection may be necessary.
-
Contain and Absorb:
-
Cover the spill with a non-reactive absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Do not use combustible materials like paper towels to absorb large quantities of spilled material, especially if dissolved in a flammable solvent.
-
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label the container appropriately, detailing the spilled chemical, the solvent (if any), and the absorbent material.
-
Decontaminate: Clean the spill area thoroughly. The decontamination rinsate should also be collected as hazardous waste.
Summary of Disposal Procedures
| Waste Type | Container | Key Labeling Requirements | Disposal Action |
| Neat Solid Compound | Sealable, compatible solid waste drum | "Hazardous Waste", "Toxic", Full Chemical Name | Collect for pickup by a licensed hazardous waste contractor. |
| Concentrated Liquid/Solutions | Leak-proof, screw-cap liquid waste bottle | "Hazardous Waste", "Toxic", "Flammable" (if applicable), All Components Listed | Collect for pickup by a licensed hazardous waste contractor. |
| Contaminated Lab Wipes/Gloves | Sealable solid waste drum | "Hazardous Waste", List of Contaminants | Collect for pickup by a licensed hazardous waste contractor. |
| Contaminated Glassware | N/A | N/A | Triple rinse with a suitable solvent; collect all rinsate as liquid hazardous waste. |
References
- Fluorinated Compounds. (n.d.). Sustainability.
-
Lam, J. C. W., et al. (2022). Ban fluorinated organic substances to spark green alternatives. Eco-Environment & Health. Retrieved from [Link]
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Schlesinger, W. H. (2019). Organic fluorine chemicals. Cary Institute of Ecosystem Studies. Retrieved from [Link]
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Moriwaki, H., & Takagi, H. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Omega. Retrieved from [Link]
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O'Hagan, D. (n.d.). Organofluorine chemistry. Wikipedia. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Erickson, B. (2008). EPA tweaks hazardous waste rules for academic labs. Chemistry World. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Bremseth, K. A. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]
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Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]
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Palumbo Piccionello, A., et al. (2025). Key developments in fluorinated heterocycles. Future Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 6,6-Difluoro-2-azaspiro[3.3]heptane. Retrieved from [Link]
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Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
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NetSuite. (2025). Safety Data Sheet. Retrieved from [Link]
-
CORDIS | European Commission. (2023). Chemical Recycling of Fluorochemicals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link]
-
Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Retrieved from [Link]
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Bakulev, V. A., et al. (2021). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Pharmaceuticals. Retrieved from [Link]
-
University of Oxford. (2025). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Retrieved from [Link]
-
Oregon State University. (2009). Safe Handling of Pyrophoric Liquids. Environmental Health and Safety. Retrieved from [Link]
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Columbia University. (n.d.). The Safe Use of Pyrophoric Reagents. Research. Retrieved from [Link]
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- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
